molecular formula C11H11NO2 B2367730 6,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 383132-15-8

6,7-dimethyl-1H-indole-2-carboxylic Acid

Numéro de catalogue: B2367730
Numéro CAS: 383132-15-8
Poids moléculaire: 189.214
Clé InChI: UYOAURXJFUQILR-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1H-indole-2-carboxylic acid (CAS 383132-15-8) is a high-value chemical scaffold extensively utilized in medicinal chemistry and drug discovery research. This compound features a core indole structure substituted with methyl groups at the 6 and 7 positions and a carboxylic acid moiety at the 2-position, yielding a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol [ 1 ]. A primary research application of this indole-2-carboxylic acid derivative is in the development of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Molecular docking studies confirm that the indole nitrogen and the 2-carboxyl group effectively chelate the two Mg²⁺ ions within the active site of HIV-1 integrase, a critical mechanism for antiviral activity [ 5 ][ 7 ]. This scaffold has been identified as a promising starting point for optimizing new inhibitors against drug-resistant HIV variants [ 8 ]. Beyond antiviral research, substituted indoles of this class have been identified through phenotypic screening as active leads against Trypanosoma cruzi , the parasite responsible for Chagas disease, a neglected tropical disease [ 2 ]. Researchers value this compound for exploring structure-activity relationships (SAR) to optimize potency and physicochemical properties against parasitic targets. As a building block, it is employed in the design and synthesis of more complex molecules for various biological evaluations. The compound should be stored sealed in a dry environment, ideally between 2-8°C [ 1 ]. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6,7-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-8-5-9(11(13)14)12-10(8)7(6)2/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOAURXJFUQILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,7-dimethyl-1H-indole-2-carboxylic Acid: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 6,7-dimethyl-1H-indole-2-carboxylic acid. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document emphasizes the robust methodologies required to determine these critical parameters. As a substituted derivative of indole-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry, understanding its solubility, acidity (pKa), and lipophilicity (logP) is paramount for its potential development as a therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also detailed, field-proven experimental protocols and computational prediction strategies.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The indole-2-carboxylic acid moiety, in particular, has garnered substantial attention as a key pharmacophore. Derivatives of this scaffold have been identified as potent inhibitors of various biological targets, most notably HIV-1 integrase, where the carboxylic acid plays a crucial role in chelating metal ions within the enzyme's active site.[1][2][3] The introduction of substituents, such as the dimethyl groups at the 6 and 7 positions of the indole ring, can significantly modulate the molecule's physicochemical properties, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement.[4] Therefore, a thorough understanding of the physicochemical characteristics of 6,7-dimethyl-1H-indole-2-carboxylic acid is a critical first step in evaluating its potential as a drug candidate.

Core Physicochemical Properties: A Predictive and Experimental Approach

Due to the limited availability of experimental data for 6,7-dimethyl-1H-indole-2-carboxylic acid, a dual approach of computational prediction and experimental determination is recommended.

Molecular Structure and Weight

The foundational properties of 6,7-dimethyl-1H-indole-2-carboxylic acid are derived from its chemical structure:

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol [5]

  • Chemical Structure:

    • An indole ring system.

    • A carboxylic acid group at position 2.

    • Methyl groups at positions 6 and 7.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools can provide valuable initial estimates of key physicochemical parameters. These predictions are useful for experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point (°C) Not readily available; requires specialized prediction software.Influences solubility and formulation development. Higher melting points can indicate greater crystal lattice energy, potentially leading to lower solubility.
Boiling Point (°C) Not readily available; likely to decompose before boiling under atmospheric pressure.Less relevant for solid oral dosage forms but can be important for certain manufacturing processes.
pKa Estimated to be in the range of 3.5 - 4.5 for the carboxylic acid.Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.
logP (Octanol/Water Partition Coefficient) Estimated to be in the range of 2.5 - 3.0.A measure of lipophilicity, which is a key determinant of a drug's ability to cross cell membranes and its potential for off-target effects.
Aqueous Solubility Predicted to be low, especially at acidic pH.A critical factor for oral bioavailability. Poor solubility can be a major hurdle in drug development.

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of 6,7-dimethyl-1H-indole-2-carboxylic acid.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 5-10 mg) of 6,7-dimethyl-1H-indole-2-carboxylic acid to a series of vials.

    • To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that the solution becomes saturated, which is essential for determining the equilibrium solubility.

  • Constant temperature control is critical as solubility is temperature-dependent.

  • A prolonged equilibration time is necessary to ensure that the dissolution process has reached a steady state.

  • Centrifugation and filtration are crucial steps to separate the dissolved and undissolved compound, preventing overestimation of the solubility.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow start Start: Excess Solid Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate with Shaking at Constant Temperature add_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze end_node End: Determine Equilibrium Solubility analyze->end_node

Caption: Workflow for the shake-flask solubility determination method.

Determination of the Acid Dissociation Constant (pKa): Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7][8]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Experimental Protocol:

  • Instrument Calibration:

    • Calibrate a pH meter using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation:

    • Accurately weigh a known amount of 6,7-dimethyl-1H-indole-2-carboxylic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

    • Ensure the final concentration is in a measurable range (e.g., 1-10 mM).

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9]

Causality Behind Experimental Choices:

  • The use of a calibrated pH meter is essential for accurate pH measurements.

  • Titrating with a strong base ensures a complete and stoichiometric reaction with the weak acid.

  • Incremental addition of the titrant allows for the precise determination of the shape of the titration curve, which is critical for identifying the equivalence and half-equivalence points.

Diagram of Potentiometric Titration for pKa Determination:

pKaDetermination start Start: Calibrated pH Meter and Sample Solution titrate Titrate with Standardized Base start->titrate record_pH Record pH after Each Addition titrate->record_pH plot_curve Plot pH vs. Volume of Titrant record_pH->plot_curve find_equivalence Identify Equivalence Point (Steepest Slope) plot_curve->find_equivalence find_half_equivalence Determine Half-Equivalence Point find_equivalence->find_half_equivalence determine_pKa pKa = pH at Half-Equivalence Point find_half_equivalence->determine_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Determination of the Octanol-Water Partition Coefficient (logP): Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of 6,7-dimethyl-1H-indole-2-carboxylic acid in either the aqueous or octanol phase.

    • Add a known volume of this stock solution to a mixture of known volumes of the pre-saturated octanol and aqueous phases in a separatory funnel or vial.

  • Equilibration:

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

    • Allow the phases to separate completely. Centrifugation can be used to aid separation.

  • Sample Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • Calculate the logP as: logP = log₁₀(P)

Causality Behind Experimental Choices:

  • Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

  • Vigorous shaking is necessary to maximize the surface area between the two phases and facilitate the rapid attainment of equilibrium.

  • Accurate determination of the concentration in both phases is critical for an accurate logP value.

Diagram of the Shake-Flask Method for logP Determination:

logPDetermination start Start: Pre-saturated Octanol and Water add_compound Add Compound and Mix Phases start->add_compound equilibrate Shake to Equilibrate add_compound->equilibrate separate_phases Separate Octanol and Aqueous Phases equilibrate->separate_phases analyze_octanol Analyze Concentration in Octanol separate_phases->analyze_octanol analyze_aqueous Analyze Concentration in Aqueous Phase separate_phases->analyze_aqueous calculate_logP Calculate logP = log([Octanol]/[Aqueous]) analyze_octanol->calculate_logP analyze_aqueous->calculate_logP

Caption: Workflow for logP determination using the shake-flask method.

Spectroscopic Characterization

Spectroscopic analysis provides crucial information about the chemical structure and purity of 6,7-dimethyl-1H-indole-2-carboxylic acid.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will confirm the presence and arrangement of protons in the molecule. Expected signals would include those for the indole NH proton, the aromatic protons on the benzene ring, the proton at the 3-position of the indole ring, the two methyl groups, and the carboxylic acid proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, confirming the carbon skeleton.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, including a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and N-H and C-H stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (189.21 g/mol ) and can provide information about its fragmentation pattern, which can further aid in structure elucidation.

Conclusion: A Path Forward in Drug Discovery

While experimental data for 6,7-dimethyl-1H-indole-2-carboxylic acid is not yet widely disseminated, this technical guide provides a robust and scientifically sound framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols for determining solubility, pKa, and logP, researchers can generate the critical data needed to assess its drug-like properties. These parameters, in conjunction with spectroscopic analysis and computational modeling, will enable a thorough evaluation of this compound's potential as a lead molecule in drug discovery programs. The insights gained from such studies will be invaluable in guiding further optimization of the indole-2-carboxylic acid scaffold to develop novel and effective therapeutic agents.

References

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An In-Depth Technical Guide to 6,7-dimethyl-1H-indole-2-carboxylic Acid (CAS: 383132-15-8): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6,7-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic building block belonging to the indole-2-carboxylic acid class of compounds. While specific research on this particular molecule is limited, its structural motif is of significant interest to the fields of medicinal chemistry and drug development. The indole-2-carboxylic acid scaffold is a versatile intermediate recognized for its role in the synthesis of a wide array of pharmaceutically active agents.[1] Derivatives of this core structure have demonstrated potent biological activities, including roles as HIV-1 integrase inhibitors, antitubercular agents, and anticancer therapeutics.[2][3] This guide provides a comprehensive technical overview of 6,7-dimethyl-1H-indole-2-carboxylic acid, including its physicochemical properties, a detailed examination of its most probable synthetic route via the Fischer Indole Synthesis, its expected analytical characterization, and a discussion of its potential applications based on structure-activity relationships established for this class of compounds.

Physicochemical and Safety Profile

The fundamental properties of 6,7-dimethyl-1H-indole-2-carboxylic acid are summarized below. The safety information is derived from available Safety Data Sheets (SDS) and should be consulted before handling.

PropertyValueReference
CAS Number 383132-15-8[4][5]
Molecular Formula C₁₁H₁₁NO₂[4][6]
Molecular Weight 189.21 g/mol [4][6]
Purity Typically ≥95%[4]
Synonyms ICA-0002, ZINC3748647[4]
Storage Store locked up, sealed in a dry, well-ventilated place at 2-8°C.[4][5]

Safety and Handling: This compound is classified as a warning-level hazard.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition: Carbon oxides, Nitrogen oxides.[4]

Synthetic Pathways

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. For 6,7-dimethyl-1H-indole-2-carboxylic acid, the Fischer Indole Synthesis represents the most logical and historically significant manufacturing route.

The Fischer Indole Synthesis: A Primary Route

Discovered by Emil Fischer in 1883, this reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[7] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[7][8] The use of pyruvic acid as the keto-component directly yields the desired indole-2-carboxylic acid.[8] Both Brønsted and Lewis acids can catalyze the reaction.[7][9]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product A Arylhydrazine C Hydrazone Formation A->C Condensation B Ketone / Aldehyde (e.g., Pyruvic Acid) B->C D Tautomerization to Ene-hydrazine C->D Acid Catalyst (H⁺) E [3,3]-Sigmatropic Rearrangement D->E Heat F Cyclization & NH₃ Elimination E->F G Substituted Indole F->G Aromatization

Caption: Generalized workflow of the Fischer Indole Synthesis.

Proposed Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid

This specific molecule can be synthesized by reacting (2,3-dimethylphenyl)hydrazine with pyruvic acid. The hydrazine precursor is typically prepared by the reduction of the corresponding diazonium salt derived from 2,3-dimethylaniline.

Specific_Synthesis reactant1 (2,3-dimethylphenyl)hydrazine plus + midpoint reactant2 Pyruvic Acid product 6,7-dimethyl-1H-indole- 2-carboxylic acid midpoint->product Acid Catalyst (H⁺) Heat

Caption: Reaction scheme for the synthesis of the title compound.

A detailed, practical protocol for this synthesis is provided in Section 6.0.

Spectroscopic and Analytical Characterization

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. While specific spectra for this compound are not widely published, its characteristic signals can be reliably predicted based on its structure and established principles of spectroscopy.[10][11]

Caption: Chemical structure of the title compound.

TechniqueExpected Observations
¹H NMR ~12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH).~11.0-12.0 ppm: Broad singlet, 1H (indole N-H).~7.0-7.5 ppm: Multiplet/doublets, 3H (aromatic protons at C3, C4, C5).~2.3-2.5 ppm: Two singlets, 6H total (two methyl groups, -CH₃).
¹³C NMR ~165-175 ppm: Carboxylic acid carbon (-COOH).~110-140 ppm: Multiple signals for the 8 carbons of the indole ring.~15-25 ppm: Two signals for the methyl carbons (-CH₃).
IR (Infrared) ~3300-2500 cm⁻¹: Very broad band (O-H stretch of carboxylic acid).~3400-3300 cm⁻¹: Sharp to medium peak (N-H stretch).~1710-1680 cm⁻¹: Strong, sharp peak (C=O stretch of carboxylic acid).~1600-1450 cm⁻¹: Multiple peaks (aromatic C=C stretching).
MS (Mass Spec.) m/z 189: Molecular ion peak (M⁺).m/z 144: Key fragment from loss of the carboxylic acid group (-COOH, 45 Da).

Role in Drug Discovery and Medicinal Chemistry

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif

The indole-2-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. Its derivatives have shown remarkable versatility:

  • HIV-1 Integrase Inhibition: The indole nucleus and the C2-carboxyl group are crucial for chelating the two magnesium ions (Mg²⁺) within the active site of HIV-1 integrase, an enzyme essential for viral replication.[2][12][13] This interaction prevents the integration of viral DNA into the host genome.

  • Antitubercular Activity: Indole-2-carboxamides, derived from the parent acid, are potent inhibitors of Mycobacterium tuberculosis.[3] These compounds are thought to target the MmpL3 transporter, which is vital for the construction of the mycobacterial cell wall.[3]

  • Antiproliferative Agents: Certain derivatives have been evaluated for their cytotoxic effects against cancer cell lines, including pediatric brain tumors.[3][14]

  • Receptor Modulation: The scaffold is a key component in allosteric modulators for the Cannabinoid Receptor 1 (CB1), demonstrating its utility beyond enzyme inhibition.[15][16]

Chelation_Diagram cluster_enzyme Enzyme Active Site (e.g., HIV Integrase) scaffold Indole-2-Carboxylate Scaffold mg1 Mg²⁺ scaffold->mg1 Chelation via Indole N-H mg2 Mg²⁺ scaffold->mg2 Chelation via Carboxylate O⁻

Caption: Chelation mechanism of the scaffold with Mg²⁺ ions.

Structure-Activity Relationship (SAR) and the Role of Dimethyl Substitution

For many indole-based therapeutics, substitutions on the benzene portion of the ring system are critical for tuning activity, selectivity, and pharmacokinetic properties.[17][18] The 6,7-dimethyl substitution on the title compound would be expected to:

  • Increase Lipophilicity: The two methyl groups increase the molecule's oil/water partition coefficient, which can enhance membrane permeability and potentially blood-brain barrier penetration.

  • Introduce Steric Influence: The methyl groups can direct the binding orientation of the molecule within a target's active site, potentially enhancing affinity or providing selectivity over other targets.

  • Block Metabolism: Substitution at these positions can prevent metabolic oxidation of the benzene ring, potentially increasing the compound's half-life.

The Carboxylic Acid Moiety: A Functional Hub

The carboxylic acid group is essential for the biological activity of many drugs, acting as a hydrogen bond donor and acceptor and enabling ionic interactions.[19] However, its acidic nature can also lead to rapid clearance and low oral bioavailability.[20] In drug development, this group is often a starting point for creating prodrugs (e.g., esters) or derivatives (e.g., amides) to optimize pharmacokinetic profiles while retaining the core binding interactions of the indole scaffold.[3][21]

Experimental Protocols

Detailed Protocol: Fischer Indole Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid

This protocol is a representative, field-proven methodology adapted for this specific target based on established procedures for the Fischer Indole Synthesis.[8]

Materials:

  • (2,3-dimethylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve (2,3-dimethylphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol. Add pyruvic acid (1.1 eq) to the solution.

  • Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling the reaction mixture to room temperature, slowly add concentrated sulfuric acid (0.2 eq) as the catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the consumption of the hydrazone intermediate.

  • Workup and Isolation: Cool the reaction mixture and pour it into a beaker of ice water. This will precipitate the crude product.

  • Filter the crude solid using a Büchner funnel and wash with cold water.

  • Purification: Dissolve the crude solid in an aqueous solution of 1M sodium hydroxide. Wash the basic solution with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2-3. The purified 6,7-dimethyl-1H-indole-2-carboxylic acid will precipitate out of the solution.

  • Filter the purified solid, wash with a small amount of cold water, and dry under vacuum over anhydrous sodium sulfate.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry as detailed in Section 4.0.

Conclusion and Future Directions

6,7-dimethyl-1H-indole-2-carboxylic acid, CAS 383132-15-8, is a valuable chemical intermediate with significant, albeit largely unexplored, potential in drug discovery. Its synthesis is readily achievable through established methods like the Fischer Indole Synthesis. Based on extensive research into the parent indole-2-carboxylic acid scaffold, this molecule serves as an ideal starting point for the development of novel therapeutics targeting viral diseases, bacterial infections, and cancer.

Future research should focus on the synthesis and biological evaluation of a library of derivatives, particularly amides and esters, to probe the therapeutic potential conferred by the 6,7-dimethyl substitution pattern. Investigating its activity against known targets of the indole-2-carboxamide class, such as HIV integrase and mycobacterial MmpL3, would be a logical and promising avenue for new drug development programs.

References

Sources

spectroscopic data for 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6,7-dimethyl-1H-indole-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key . Designed for researchers and professionals in drug development, this document moves beyond a simple data summary. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a predictive interpretation of the expected spectra based on established principles and data from analogous structures.

Molecular Structure and Spectroscopic Significance

6,7-dimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the precise arrangement and electronic environment of its atoms is critical for predicting its chemical behavior and biological activity. Spectroscopic analysis provides the definitive data to confirm this structure.

The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. The key features for spectroscopic analysis are:

  • Indole Ring Protons: Aromatic protons on the benzene ring (H-4, H-5) and the pyrrole ring (H-3).

  • Methyl Group Protons: Two distinct methyl groups at the C-6 and C-7 positions.

  • Amine and Carboxylic Acid Protons: Labile protons (N-H and COOH) whose signals are highly dependent on solvent and concentration.

  • Carbon Skeleton: A unique set of carbon atoms, including quaternary carbons and those bearing protons, which are distinguishable by ¹³C NMR.

  • Functional Groups: The N-H, C=O, and O-H groups give rise to characteristic absorption bands in Infrared (IR) spectroscopy.

Below is the chemical structure with the standard IUPAC numbering convention, which will be used for all spectral assignments.

Figure 2: Hydrogen Bonding in Carboxylic Acid Dimers mol1 C R O O-H mol2 C R O O-H mol1:o1->mol2:o2 H-Bond mol2:o1->mol1:o2 H-Bond

Caption: Dimerization of carboxylic acids via hydrogen bonding.

  • O-H Stretch: Instead of a sharp peak around 3600 cm⁻¹, hydrogen bonding causes this absorption to become a very broad band, often spanning from 2500 to 3300 cm⁻¹. [1][2]* N-H Stretch: A moderate, sharp peak is expected around 3300-3400 cm⁻¹, corresponding to the indole N-H group. [3]* C=O Stretch: The carbonyl stretch of a hydrogen-bonded (dimeric) carboxylic acid is found at a lower frequency, typically around 1710 cm⁻¹, compared to a free (monomeric) acid (~1760 cm⁻¹). [2]

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity
3300-3400N-H Stretch (Indole)Medium, Sharp
2500-3300O-H Stretch (Carboxylic Acid)Strong, Very Broad
~1710C=O Stretch (Carboxylic Acid Dimer)Strong, Sharp
~1600, ~1450C=C Stretch (Aromatic)Medium-Weak
~1250C-O Stretch (Carboxylic Acid)Medium
Protocol: Solid-State FT-IR Data Acquisition (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Predicted Mass Spectrum (ESI)
  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • Positive Ion Mode ([M+H]⁺): An intense peak is expected at an m/z (mass-to-charge ratio) of 190.08 . This corresponds to the protonated molecule.

  • Negative Ion Mode ([M-H]⁻): An intense peak is expected at an m/z of 188.07 . This corresponds to the deprotonated carboxylate anion.

  • Key Fragmentation: A common fragmentation pathway for indole-2-carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion, which would result in a fragment ion corresponding to 6,7-dimethylindole.

Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap) via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters (Positive Mode Example):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further corroborate the structure.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the expected spectroscopic data for the structural confirmation of 6,7-dimethyl-1H-indole-2-carboxylic acid.

Technique Feature Expected Value
¹H NMR Chemical Shifts (δ, ppm)~13.0 (COOH), ~11.8 (NH), ~7.45 (H-4), ~7.10 (H-3), ~6.95 (H-5), ~2.40 (C7-CH₃), ~2.35 (C6-CH₃)
¹³C NMR Chemical Shifts (δ, ppm)~163.0 (C=O), ~137.0-120.0 (Aromatic C), ~105.0 (C3), ~20.0, ~16.0 (CH₃)
IR Key Bands (cm⁻¹)3300-3400 (N-H), 2500-3300 (O-H), ~1710 (C=O)
MS (ESI) Molecular Ion[M+H]⁺ at m/z 190.08; [M-H]⁻ at m/z 188.07

References

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • NIST Chemistry WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]

  • PubChem. Indole-2-carboxylic acid | C9H7NO2 | CID 72899. Available at: [Link]

  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available at: [Link]

  • Combinatorial Chemistry Review. Synthesis of Indole-2-carboxylic Esters. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • NIST Chemistry WebBook. Indole-2-carboxylic acid. Available at: [Link]

  • PrepChem.com. Synthesis of 2-carboxyindole. Available at: [Link]

  • MDPI. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • mzCloud. Indole 2 carboxylic acid. Available at: [Link]

  • SpectraBase. 1H-indole-2-carboxylic acid, 5-chloro-3-formyl- - Optional[1H NMR] - Spectrum. Available at: [Link]

  • mzCloud. Indole 3 carboxylic acid. Available at: [Link]

  • SpectraBase. Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • NIST Chemistry WebBook. Indole-2-carboxylic acid. Available at: [Link]

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Introduction: Elucidating Molecular Architecture with ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers engaged in drug discovery and development, particularly those working with heterocyclic scaffolds like indoles, a thorough understanding of NMR spectral data is fundamental. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative. Our approach moves beyond a simple cataloging of peaks, focusing instead on the causal relationships between the molecule's electronic and structural features and the resulting NMR spectrum. We will explore experimental design, predict spectral features based on established principles, and outline methods for self-validation of the spectral interpretation.

The core principle of ¹H NMR involves probing the magnetic properties of hydrogen nuclei (protons). When placed in a strong external magnetic field, these nuclei can exist in different spin states. The precise energy required to induce a transition between these states is exquisitely sensitive to the local electronic environment of each proton. This sensitivity allows us to distinguish between chemically non-equivalent protons within a molecule, providing four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the proximity to other protons (spin-spin splitting).[1][2][3]

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically distinct sets of protons in 6,7-dimethyl-1H-indole-2-carboxylic acid. The molecule's structure reveals five unique proton environments, in addition to two exchangeable protons.

  • Exchangeable Protons: The acidic proton of the carboxylic acid (-COOH) and the proton on the indole nitrogen (N-H).

  • Aromatic Protons: The proton at position 3 (H-3) of the pyrrole ring, and the two protons on the benzene ring at positions 4 and 5 (H-4, H-5).

  • Aliphatic Protons: The six protons of the two methyl (-CH₃) groups at positions 6 and 7.

The following diagram illustrates the molecular structure with each unique proton labeled for reference throughout this guide.

Caption: Structure of 6,7-dimethyl-1H-indole-2-carboxylic acid with key protons labeled.

Experimental Protocol: From Sample to Spectrum

The quality and interpretability of an NMR spectrum are critically dependent on proper sample preparation. The choice of solvent is paramount, especially for molecules containing acidic protons like carboxylic acids and N-H groups.

Causality in Solvent Selection

While deuterated chloroform (CDCl₃) is a common NMR solvent, it is often suboptimal for carboxylic acids. The acidic -COOH and N-H protons are "exchangeable" and can participate in hydrogen bonding with the solvent or trace amounts of water. This leads to signal broadening, sometimes to the point where the peaks are nearly undetectable.[4]

A superior choice is deuterated dimethyl sulfoxide (DMSO-d₆) . DMSO is a polar, aprotic solvent that acts as a strong hydrogen bond acceptor. This minimizes intermolecular exchange of the acidic protons, resulting in sharper, more easily identifiable signals for the -COOH and N-H protons.[5][6]

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 5-10 mg of 6,7-dimethyl-1H-indole-2-carboxylic acid.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Solubilization: Cap the NMR tube and gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet for data acquisition.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 with TMS (~0.7 mL) weigh->dissolve sonicate 3. Ensure Complete Solubilization dissolve->sonicate acquire 4. Acquire ¹H NMR Spectrum sonicate->acquire process 5. Process FID (Fourier Transform, Phasing) acquire->process reference 6. Reference to TMS (0 ppm) process->reference integrate 7. Integrate Signals reference->integrate assign 8. Assign Peaks & Analyze Coupling Constants integrate->assign

Caption: Standard workflow for ¹H NMR analysis of an organic solid.

¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid can be logically divided into three distinct regions: the downfield exchangeable protons, the aromatic protons, and the upfield aliphatic protons.

The Downfield Region (δ 10.0 - 13.0 ppm): Exchangeable Protons

This region is characteristic of highly deshielded protons, primarily those attached to heteroatoms involved in hydrogen bonding or resonance.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is the most deshielded in the molecule. Its strong acidic nature and involvement in hydrogen bonding cause its signal to appear far downfield. In DMSO-d₆, this signal is expected as a sharp singlet around δ 13.0 ppm .[5][7] The integration value for this peak will correspond to one proton.

  • Indole N-H Proton: The proton attached to the indole nitrogen is also significantly deshielded due to the aromatic nature of the indole ring system. It will appear as a singlet (often slightly broadened) with an integration value of one proton. For the parent indole-2-carboxylic acid in DMSO-d₆, this peak is observed at approximately δ 11.8 ppm .[5]

Trustworthiness Check: The assignment of these two peaks can be unequivocally confirmed by performing a D₂O exchange experiment. After acquiring the initial spectrum, a single drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -COOH and N-H protons will exchange with deuterium, and their corresponding signals will disappear from the spectrum.[4][8]

The Aromatic Region (δ 6.5 - 8.0 ppm): Ring Protons

The chemical shifts of protons attached to aromatic rings are influenced by the ring current effect, which generally deshields them, causing them to resonate between 6.5 and 8.5 ppm.[9][10]

  • H-3 Proton: This proton is situated on the five-membered pyrrole ring. It is adjacent to the electron-withdrawing carboxylic acid group at C-2 and has no adjacent proton neighbors. Therefore, it will appear as a singlet . Its chemical shift is expected around δ 7.1-7.3 ppm . For the parent indole-2-carboxylic acid, this proton appears at 7.08 ppm.[5] The integration will correspond to one proton.

  • H-4 and H-5 Protons: These two protons are on the benzene portion of the indole ring. They are adjacent to each other (an ortho relationship) and are chemically non-equivalent. This arrangement constitutes a classic AX spin system.

    • H-5 will split the signal of H-4 into a doublet.

    • H-4 will split the signal of H-5 into a doublet.

    • The distance between the lines of each doublet, known as the coupling constant (J), will be identical for both signals. This is a key feature for confirming their assignment. The expected ortho coupling constant (³JHH) is typically 7-9 Hz .[11][12]

    • Based on data for similar indoles, H-4 and H-5 are expected to resonate in the range of δ 6.8 - 7.5 ppm . The electron-donating methyl groups at C-6 and C-7 will provide a slight shielding effect compared to an unsubstituted indole. Each doublet will integrate to one proton.

The Aliphatic Region (δ 2.0 - 2.5 ppm): Methyl Protons

This upfield region is characteristic of protons on sp³-hybridized carbons.

  • C-6 Methyl and C-7 Methyl Protons: The two methyl groups are attached directly to the aromatic ring. They have no adjacent protons to couple with, so each will produce a singlet . While they are both methyl groups, their positions are not chemically equivalent (one is adjacent to the pyrrole ring fusion, the other is not), so they are expected to have slightly different chemical shifts. They will appear in the typical range for benzylic protons, around δ 2.2 - 2.5 ppm . Each singlet will integrate to three protons.

Data Presentation: Summary of Predicted ¹H NMR Signals

The following table consolidates the predicted data for the ¹H NMR spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH~13.0Singlet (s)1HN/A
N-H~11.8Singlet (s)1HN/A
H-4 / H-5~6.8 - 7.5Doublet (d)1H~7-9
H-4 / H-5~6.8 - 7.5Doublet (d)1H~7-9
H-3~7.1 - 7.3Singlet (s)1HN/A
C-6 -CH₃ / C-7 -CH₃~2.2 - 2.5Singlet (s)3HN/A
C-6 -CH₃ / C-7 -CH₃~2.2 - 2.5Singlet (s)3HN/A

Conclusion

The ¹H NMR spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid provides a wealth of structural information that can be logically deduced and validated. The key diagnostic features include two distinct downfield singlets for the exchangeable -COOH and N-H protons (confirmable with D₂O exchange), a singlet for the H-3 proton, a pair of ortho-coupled doublets for H-4 and H-5, and two upfield singlets for the non-equivalent C-6 and C-7 methyl groups. The integration values across the spectrum should sum to nine protons, providing a quantitative check on the assignments. This comprehensive analysis demonstrates the power of ¹H NMR spectroscopy as a primary tool for structural elucidation and confirmation in the field of medicinal chemistry and drug development.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.
  • Chemistry LibreTexts. (2019). NMR8. Chemical Shift in 1H NMR.
  • YouTube. (2025).
  • University of Regensburg. (n.d.). Chemical shifts.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Chemistry LibreTexts. (2021). 6.
  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • ACD/Labs. (2021). 1H–1H Coupling in Proton NMR.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • UCLA. (n.d.).
  • ChemicalBook. (n.d.). Indole(120-72-9) 1H NMR spectrum.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 6,7-dimethyl-1H-indole-2-carboxylic acid, a crucial small molecule in contemporary drug development and scientific research.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its analysis, from sample preparation to the intricacies of its fragmentation patterns.

Introduction: The Significance of 6,7-dimethyl-1H-indole-2-carboxylic acid

6,7-dimethyl-1H-indole-2-carboxylic acid belongs to the indole carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry. The precise and reliable characterization of such molecules is paramount for drug discovery, metabolic studies, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities.[2] This guide will provide the foundational knowledge and practical protocols to effectively analyze this compound.

Chemical Profile:

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 383132-15-8[3]

Foundational Principles: Ionization and Fragmentation

The mass spectrometric analysis of 6,7-dimethyl-1H-indole-2-carboxylic acid typically employs soft ionization techniques to minimize in-source fragmentation and preserve the molecular ion. Electrospray ionization (ESI) is the preferred method due to its suitability for polar, ionizable compounds like carboxylic acids.[4][5]

Ionization Strategy:

Given the acidic nature of the carboxylic acid group, ESI in negative ion mode ([M-H]⁻) is the most logical and effective approach. This involves the deprotonation of the carboxylic acid, yielding a stable carboxylate anion. While positive ion mode ([M+H]⁺) is possible through protonation of the indole nitrogen, the resulting signal is generally weaker for carboxylic acids.

Predicted Fragmentation Pathways:

Understanding the fragmentation of 6,7-dimethyl-1H-indole-2-carboxylic acid is key to its structural confirmation. The fragmentation is primarily driven by the carboxyl group and the stability of the indole ring. The following pathways are predicted based on established fragmentation rules for carboxylic acids and indole derivatives.[6][7]

In negative ion mode ESI-MS/MS, the precursor ion will be the deprotonated molecule at m/z 188.2. The primary fragmentation event is the neutral loss of carbon dioxide (CO₂), a characteristic fragmentation of carboxylates.

parent [M-H]⁻ m/z 188.2 loss_co2 Loss of CO₂ (-44 Da) parent->loss_co2 fragment1 Fragment 1 m/z 144.2 loss_co2->fragment1 loss_ch3 Loss of CH₃ (-15 Da) fragment1->loss_ch3 fragment2 Fragment 2 m/z 129.2 loss_ch3->fragment2 cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis sp1 Standard Solution Preparation sp2 Sample Dilution sp1->sp2 sp3 Filtration sp2->sp3 lc1 Column Equilibration sp3->lc1 lc2 Sample Injection lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 Electrospray Ionization (ESI) lc3->ms1 ms2 Full Scan (MS1) ms1->ms2 ms3 Product Ion Scan (MS2) ms2->ms3 da1 Peak Integration ms3->da1 da2 Fragmentation Analysis da1->da2 da3 Quantification da2->da3

Sources

infrared spectroscopy of 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 6,7-dimethyl-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the Fourier-Transform Infrared (FTIR) spectroscopy of 6,7-dimethyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the molecular structure, expected vibrational modes, a validated experimental protocol for sample analysis, and a thorough interpretation of the resulting infrared spectrum. The causality behind experimental choices and spectral features, particularly the profound effects of intermolecular hydrogen bonding, is emphasized to ensure a deep and practical understanding of the subject matter. All methodologies and interpretations are grounded in authoritative scientific literature to uphold the highest standards of technical accuracy and trustworthiness.

Introduction: The Significance of Indole-2-Carboxylic Acids and Infrared Spectroscopy

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. 6,7-dimethyl-1H-indole-2-carboxylic acid is a member of this vital class of heterocyclic compounds. The precise characterization of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and potential as a therapeutic agent or synthetic intermediate[1].

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It is a rapid, non-destructive method that provides a unique vibrational "fingerprint" of a compound by probing the absorption of infrared radiation by its molecular bonds. For 6,7-dimethyl-1H-indole-2-carboxylic acid, IR spectroscopy is particularly powerful for confirming the presence of key functional groups—the carboxylic acid (-COOH), the indole N-H moiety, and the aromatic system—and for providing critical insights into the supramolecular architecture, such as the hydrogen-bonding networks that dictate its solid-state structure[2][3].

This guide will walk through the complete process of acquiring and interpreting the IR spectrum of this molecule, providing both the theoretical foundation and practical, field-proven insights.

Foundational Principles: Molecular Structure and Vibrational Signatures

The infrared spectrum of 6,7-dimethyl-1H-indole-2-carboxylic acid is dominated by the vibrational modes of its constituent functional groups. The energy of these vibrations, and thus their corresponding absorption frequencies (expressed in wavenumbers, cm⁻¹), are determined by the mass of the bonded atoms and the strength of the chemical bonds.

The key structural features to consider are:

  • The Carboxylic Acid Group (-COOH): This group gives rise to some of the most characteristic bands in the spectrum. In the solid state, carboxylic acids almost invariably exist as hydrogen-bonded cyclic dimers. This dimerization has a profound impact on the vibrational frequencies of both the hydroxyl (O-H) and carbonyl (C=O) bonds[4][5][6][7][8].

  • The Indole N-H Bond: The N-H bond of the indole ring is also a hydrogen bond donor and can participate in intermolecular interactions, which influences its stretching frequency[2][9].

  • Aromatic and Aliphatic C-H Bonds: The molecule contains sp²-hybridized C-H bonds on the aromatic ring and sp³-hybridized C-H bonds in the two methyl groups. These have distinct stretching and bending frequencies.

  • The Molecular Skeleton: The C=C bonds of the aromatic system and the C-O and C-N single bonds contribute to the complex "fingerprint region" of the spectrum.

The molecular structure and the critical hydrogen-bonded dimer formation are illustrated below.

Caption: Chemical structure of 6,7-dimethyl-1H-indole-2-carboxylic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dry Analyte & KBr B Grind & Mix (~1:100 ratio) A->B C Press into Transparent Pellet B->C D Collect Background Spectrum C->D Place Pellet in FTIR E Collect Sample Spectrum D->E F Identify Major Absorption Bands E->F Process Spectrum G Assign Bands to Vibrational Modes F->G H Correlate with Molecular Structure G->H

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Spectral Interpretation and Detailed Analysis

The resulting IR spectrum is a plot of transmittance versus wavenumber. The key is to assign the observed absorption bands to specific molecular vibrations. The analysis below is based on established group frequencies for carboxylic acids and indole derivatives.

Summary of Key Vibrational Band Assignments
Wavenumber Range (cm⁻¹)IntensityAssignment & Rationale
3300 - 2500Very Broad, StrongO-H Stretch (Carboxylic Acid Dimer) : This exceptionally broad feature is the hallmark of a hydrogen-bonded carboxylic acid.[4][7][8] The breadth arises from the strong intermolecular O-H···O hydrogen bonding in the cyclic dimer, which creates a continuum of vibrational states. This band often overlaps with C-H stretching frequencies.[6]
~3400Medium, SharpN-H Stretch (Indole Ring) : The stretching vibration of the N-H group in the indole ring. Its position and sharpness suggest it may be involved in weaker or different hydrogen bonding than the carboxylic acid O-H.[2][9] In some indole-2-carboxylic acids, this N-H group acts as a donor to a carbonyl oxygen acceptor.[3]
3000 - 2850Medium, SharpC-H Stretch (Aliphatic) : Symmetric and asymmetric stretching vibrations of the two methyl (-CH₃) groups attached to the benzene ring.[6][10]
~1710 - 1680Very Strong, SharpC=O Stretch (Carboxylic Acid Dimer) : The carbonyl stretch. The frequency is lower than that of a monomeric carboxylic acid (~1760 cm⁻¹) due to the weakening of the C=O bond through its participation as a hydrogen bond acceptor in the dimer.[5][6][8] Conjugation with the indole ring system can further lower this frequency.[8]
~1620 - 1450Medium to StrongC=C Stretch (Aromatic) : Stretching vibrations within the indole aromatic system. Multiple bands are typically observed in this region.
~1440 - 1395MediumO-H Bend : In-plane bending of the carboxylic acid O-H group. This can sometimes be obscured by C-H bending bands.[7]
~1320 - 1210StrongC-O Stretch : Stretching of the C-O single bond of the carboxylic acid, often coupled with O-H in-plane bending. This is a characteristic band for carboxylic acids.[7]
Below 1000Medium to WeakFingerprint Region : Contains complex vibrations including C-H out-of-plane bending (aromatic and aliphatic) and other skeletal vibrations that are unique to the molecule's overall structure. A broad absorption around 950-910 cm⁻¹ can be attributed to the out-of-plane O-H bend of the dimer.[7]

Conclusion

Infrared spectroscopy provides a definitive and information-rich analysis of 6,7-dimethyl-1H-indole-2-carboxylic acid. The spectrum is unequivocally characterized by the presence of an extremely broad O-H stretching band centered around 3000 cm⁻¹ and a strong carbonyl absorption near 1700 cm⁻¹, both of which are indicative of a hydrogen-bonded carboxylic acid dimer. Furthermore, the distinct N-H stretch of the indole ring and the C-H stretches of the methyl groups confirm the compound's identity. By following the validated protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently use FTIR spectroscopy for the structural verification and quality assessment of this important indole derivative.

References

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

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Solubility Profile of 6,7-dimethyl-1H-indole-2-carboxylic acid in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6,7-dimethyl-1H-indole-2-carboxylic acid, a key heterocyclic building block. While specific experimental data for this exact molecule is sparse in public literature, this document leverages established chemical principles, data from analogous structures, and predictive models to offer a robust framework for scientists. We will explore the theoretical underpinnings of its solubility, provide predictive assessments across a range of common organic solvents, and detail rigorous experimental protocols for its empirical determination.

Introduction: The Significance of a Solubility Profile

Indole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] 6,7-dimethyl-1H-indole-2-carboxylic acid combines the indole scaffold with a carboxylic acid functional group and lipophilic methyl substituents, making it a valuable intermediate in synthetic chemistry. Understanding its behavior in various organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase.

  • Crystallization & Purification: Identifying suitable solvent/anti-solvent systems for obtaining high-purity crystalline material.

  • Formulation Development: Choosing excipients and solvent systems for preclinical and clinical formulations.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently work with this compound.

Physicochemical & Structural Analysis

To predict solubility, we must first understand the molecule's intrinsic properties. 6,7-dimethyl-1H-indole-2-carboxylic acid possesses a distinct amphiphilic character, arising from both polar and non-polar regions.

Table 1: Key Physicochemical Properties of 6,7-dimethyl-1H-indole-2-carboxylic acid

PropertyValueSourceImplication for Solubility
Molecular FormulaC₁₁H₁₁NO₂PubChem CID 4646691[2]Indicates a relatively small molecule.
Molecular Weight189.21 g/mol PubChem CID 4646691[2]Larger molecules can sometimes be harder to solvate.[3]
XLogP32.6PubChem CID 4646691[2]A positive LogP value indicates a preference for a non-polar environment over water; suggests limited aqueous solubility but favorability for certain organic solvents.
Hydrogen Bond Donors2 (N-H and O-H)PubChem CID 4646691[2]Can donate hydrogen bonds to acceptor solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors2 (C=O and O-H)PubChem CID 4646691[2]Can accept hydrogen bonds from donor solvents (e.g., alcohols, water).

Structural Causality:

  • Polar "Head": The carboxylic acid group (-COOH) and the indole N-H are highly polar. They are capable of strong hydrogen bonding, which is a primary driver of solubility in polar solvents.[3][4]

  • Non-Polar "Body": The fused benzene ring and the two methyl groups (-CH₃) constitute a rigid, non-polar, and lipophilic domain. This region favors interactions with non-polar solvents through weaker van der Waals forces.

The interplay between these two regions dictates the compound's solubility, following the fundamental principle of "like dissolves like".[3][5][6]

Predictive Solubility in Common Organic Solvents

Based on the structural analysis and data from the parent compound, indole-2-carboxylic acid[7], we can predict the solubility of the 6,7-dimethyl derivative. The addition of two methyl groups is expected to slightly increase its lipophilicity and potentially enhance solubility in less polar organic solvents compared to its parent compound, while slightly decreasing its solubility in highly polar solvents.

Table 2: Predicted Solubility of 6,7-dimethyl-1H-indole-2-carboxylic acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are highly polar and are excellent hydrogen bond acceptors, effectively solvating the carboxylic acid and indole N-H groups. For the parent indole-2-carboxylic acid, DMSO is an excellent solvent (32 mg/mL).[7]
Polar Protic Methanol, EthanolGood to Moderate These alcoholic solvents can both donate and accept hydrogen bonds, leading to favorable interactions. The parent compound is soluble in methanol and ethanol at ~50 mg/mL.[7] The added methyl groups may slightly reduce this.
Intermediate Polarity Acetone, Ethyl AcetateModerate to Low These solvents have a polar carbonyl group but also significant non-polar character. Acetone may be a better solvent than ethyl acetate due to its smaller size. Indole-3-acetic acid shows good solubility in ethyl acetate.[8]
Chlorinated Dichloromethane (DCM)Low While able to participate in some dipole-dipole interactions, DCM is a poor hydrogen bond partner, limiting its ability to effectively solvate the carboxylic acid group.
Non-Polar Hexane, TolueneVery Low / Insoluble The strong intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state is far more favorable than the weak van der Waals interactions offered by these non-polar solvents.[6]

Below is a logical diagram illustrating the solvent selection process based on the principle of "like dissolves like".

G cluster_solute Solute: 6,7-dimethyl-1H-indole-2-carboxylic acid cluster_solvent Solvent Selection Logic ('Like Dissolves Like') Solute Amphiphilic Nature Polar Polar Groups (-COOH, N-H) Solute->Polar NonPolar Non-Polar Groups (Aromatic Rings, -CH3) Solute->NonPolar Solvent_Polar Polar Solvents (e.g., DMSO, Methanol) Polar->Solvent_Polar Strong H-Bonding = High Solubility Solvent_NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Polar->Solvent_NonPolar Mismatch = Very Low Solubility NonPolar->Solvent_Polar Mismatch = Favorable Interaction NonPolar->Solvent_NonPolar Weak van der Waals = Low Solubility (Polar group dominates) G A 1. Preparation Add excess solid to known volume of solvent B 2. Equilibration Shake at constant temperature (e.g., 24-48h) A->B C 3. Phase Separation Let solids settle (2h) B->C D 4. Sampling & Filtration Withdraw supernatant and filter (0.22 µm) C->D E 5. Dilution & Analysis Dilute sample and measure concentration (e.g., HPLC) D->E F 6. Calculation Solubility = Measured Conc. x Dilution Factor E->F

Caption: Experimental workflow for the shake-flask solubility method.

Additional Factors Influencing Solubility

Beyond the choice of solvent, other parameters can significantly alter solubility. [3][9]

  • Temperature: For most solids dissolving in liquids, solubility is an endothermic process, meaning it increases with higher temperatures. [3][9]This can be leveraged during recrystallization procedures.

  • pH (in protic or aqueous-miscible solvents): As a carboxylic acid, the compound's charge state is pH-dependent. In the presence of a base (even a weak one), it will deprotonate to form the more polar and significantly more soluble carboxylate salt. [10][11]This is a key principle for extraction and purification.

  • Presence of Water: The solubility of carboxylic acids in some organic solvents can be dramatically enhanced by the presence of small amounts of water. [12][13]Water molecules can bridge the acid and the organic solvent, improving solvation. This is a critical consideration for solvents that are not perfectly anhydrous.

Conclusion

While awaiting specific, publicly available experimental data, a robust, predictive understanding of the solubility of 6,7-dimethyl-1H-indole-2-carboxylic acid can be achieved. Its amphiphilic nature, driven by a polar carboxylic acid head and a non-polar dimethyl-indole body, dictates its behavior. High solubility is predicted in polar aprotic solvents like DMSO, with good solubility in alcohols. Conversely, it is expected to be poorly soluble in non-polar solvents such as hexane. For definitive quantitative data, the isothermal shake-flask method, coupled with a validated analytical technique like HPLC, provides a reliable and reproducible protocol. Researchers and drug development professionals should consider the significant influence of temperature and trace water on the solubility of this important synthetic intermediate.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [URL: https://pubmed.ncbi.nlm.nih.gov/18031982/]
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A Technical Guide to the Preliminary Biological Screening of 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutically significant agents.[1][2][3][4] This guide presents a structured, rationale-driven framework for the initial biological evaluation of a novel derivative, 6,7-dimethyl-1H-indole-2-carboxylic acid. As the specific biological profile of this compound is largely uncharacterized, this document outlines a multi-tiered screening cascade designed to efficiently probe for cytotoxic, antimicrobial, and anti-inflammatory activities. We will detail the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and establish a logical workflow for data interpretation and progression. This guide is intended for researchers, scientists, and drug development professionals initiating discovery efforts on novel indole-based chemical entities.

Introduction: The Rationale for Screening

The indole scaffold is considered a "privileged structure" in drug discovery, renowned for its ability to interact with diverse biological targets.[2][3] Its derivatives have demonstrated a vast range of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5] The specific compound of interest, 6,7-dimethyl-1H-indole-2-carboxylic acid, features methyl substitutions at the 6 and 7 positions of the benzene ring. While structure-activity relationships (SAR) for indole derivatives can be complex, substitutions on this ring are known to modulate potency and selectivity. For instance, studies on other indole-2-carboxamides have shown that even small aliphatic groups can be favorable for biological activity.[6][7]

Given the lack of specific data for this compound, a preliminary screening approach must be broad yet logically structured. The objective is not to definitively identify a mechanism of action, but to efficiently answer a primary question: Does this molecule exhibit any biologically relevant activity at achievable concentrations? A positive result, or "hit," from this initial screen provides the justification for more extensive investigation.

This guide proposes a screening cascade that begins with fundamental characterization and progresses through broad phenotypic assays to more target-informed evaluations.

Prerequisite: Physicochemical Characterization

Before commencing any biological assays, a fundamental understanding of the compound's physicochemical properties is essential for data integrity and reproducibility.[8][9][10] These properties govern the compound's behavior in aqueous assay buffers and its ability to interact with cellular systems.[8][11]

Core Parameters for Evaluation:

  • Solubility: Determines the maximum achievable concentration in assay media. Poor solubility can lead to false-negative results or compound precipitation.

  • Lipophilicity (LogP): Influences membrane permeability and non-specific binding. Excessively high lipophilicity can be associated with toxicity.[10]

  • pKa: The ionization constant is critical as the charge state of a molecule affects its solubility and ability to cross cell membranes.

  • Chemical Stability: Confirms that the compound does not degrade in the assay buffer or solvent (e.g., DMSO) over the course of the experiment.

These parameters should be determined experimentally to create a comprehensive compound profile.

Property Methodology Significance in Screening
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay (e.g., using HPLC)Defines the upper concentration limit for testing; prevents misleading results from compound precipitation.
Lipophilicity Shake-flask method (Octanol/Water Partition Coefficient)Predicts membrane permeability and potential for non-specific binding. Guides interpretation of cellular vs. biochemical assay results.
pKa Potentiometric titration or UV-spectroscopyInforms on the charge state of the molecule at physiological pH (7.4), which impacts target interaction and transport.
Stability HPLC analysis of compound in assay buffer over time at 37°CEnsures observed biological effects are due to the parent compound and not a degradant.

The Screening Cascade: A Multi-Tiered Approach

A logical progression of assays is crucial for cost-effective and scientifically sound screening. Our proposed cascade begins with broad, cell-based (phenotypic) assays to detect any general biological activity and then suggests more specific, hypothesis-driven assays based on the known pharmacology of the indole scaffold.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Decision Point cluster_3 Outcome Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on HeLa & HEK293) Decision Activity Observed? Cytotoxicity->Decision Antimicrobial Antimicrobial Screening (Broth Microdilution on E. coli, S. aureus) Antimicrobial->Decision COX_Assay Anti-inflammatory Potential (COX-1/COX-2 Inhibition Assay) Proceed Proceed to Hit-to-Lead & Mechanism of Action Studies COX_Assay->Proceed If Selective Activity Found Decision->COX_Assay If Cytotoxicity is Low Decision->Proceed Yes (Antimicrobial or Potent Cytotoxicity) Halt Halt Development or Re-evaluate Scaffold Decision->Halt No

Caption: A proposed workflow for the preliminary biological screening of a novel compound.

Tier 1: Broad Phenotypic Screening

The initial goal is to cast a wide net. Phenotypic assays, which measure an overall cellular response, are ideal for this purpose with novel compounds where a specific molecular target is unknown.

  • Causality: Before assessing for any specific therapeutic activity, it is paramount to determine the compound's intrinsic cytotoxicity. A compound that indiscriminately kills all cells is generally not a viable drug candidate. This assay establishes a baseline of general toxicity and helps define a therapeutic window. We will test against a cancerous cell line (HeLa) and a non-cancerous embryonic kidney cell line (HEK293) to look for any preliminary signs of selectivity.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity.[12] Viable cells with active mitochondria reduce the yellow MTT salt to a purple formazan product, the quantity of which is proportional to the number of living cells.[13]

  • Causality: The indole nucleus is a common feature in many natural and synthetic antimicrobial agents.[14][15] Therefore, a primary screen for antibacterial activity is a logical starting point. We will test against a Gram-negative bacterium (Escherichia coli) and a Gram-positive bacterium (Staphylococcus aureus) to assess the breadth of activity.

  • Methodology: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] This method involves challenging the bacteria with serial dilutions of the compound in a liquid growth medium.[18][19] The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[16]

Tier 2: Hypothesis-Driven Screening

If the compound shows low general cytotoxicity in Tier 1, we can proceed to more specific, target-oriented assays. The structure of many indole-containing drugs, such as Indomethacin, provides a strong hypothesis that new indole derivatives may possess anti-inflammatory activity via inhibition of cyclooxygenase (COX) enzymes.[5]

  • Causality: COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[20] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[21] An in vitro assay to measure the inhibition of both COX-1 and COX-2 can reveal potential anti-inflammatory activity and provide early insights into selectivity.

  • Methodology: A variety of commercial kits are available that measure the peroxidase activity of COX.[22] The assay typically involves incubating the enzyme (either COX-1 or COX-2) with the test compound before adding arachidonic acid to initiate the reaction. The production of prostaglandin G2 (PGG2), an unstable intermediate, is then measured, often via a colorimetric or fluorometric probe that reacts with the peroxidase component of the enzyme.[23]

COX_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Compound 6,7-dimethyl-1H- indole-2-carboxylic acid Compound->COX_Enzymes Potential Inhibition

Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the potential point of inhibition.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed HeLa and HEK293 cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 6,7-dimethyl-1H-indole-2-carboxylic acid in DMSO. Create a serial 2-fold dilution series in culture medium to achieve final concentrations ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO only) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours at 37°C.[12] Metabolically active cells will convert the MTT into formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Screening (Broth Microdilution)
  • Inoculum Preparation: Culture E. coli and S. aureus overnight. Dilute the cultures in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[19]

  • Compound Preparation: In a 96-well round-bottom plate, dispense 100 µL of CAMHB into all wells.[18] In the first column, add 100 µL of the test compound at 2x the highest desired concentration (e.g., 512 µg/mL).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[18] Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[16]

  • Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]

Data Interpretation and Next Steps

The results from this preliminary screen will guide the subsequent direction of the research program.

Assay Potential Outcome Interpretation Next Step
Cytotoxicity IC₅₀ < 10 µM on HeLa; > 50 µM on HEK293Potent and potentially selective cytotoxic activity against cancer cells.Deconvolution of the mechanism of cell death (e.g., apoptosis assays), screening against a broader cancer cell line panel.
Cytotoxicity IC₅₀ < 10 µM on both cell linesPotent but non-selective cytotoxicity.Consider for applications where general cytotoxicity is desired (e.g., potent antimicrobials) or halt development.
Antimicrobial MIC ≤ 16 µg/mLSignificant antimicrobial activity.Determine Minimum Bactericidal Concentration (MBC), test against a wider panel of resistant and susceptible strains.
COX Inhibition Selective IC₅₀ for COX-2 over COX-1Potential as a selective anti-inflammatory agent with a reduced side-effect profile.In vivo studies in animal models of inflammation.
All Assays No significant activity observedThe compound is inactive under the tested conditions.Halt development or consider chemical modification of the scaffold to improve activity.

A "hit" from this screen is not an end but a beginning. Positive results warrant confirmation, followed by more in-depth studies to elucidate the mechanism of action, conduct lead optimization, and eventually progress towards in vivo efficacy models. This structured approach ensures that resources are allocated efficiently to the most promising molecules.

References

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 6,7-dimethyl-1H-indole-2-carboxylic acid for Novel Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indole Scaffold in Antiviral Therapy

Viral infections remain a significant global health challenge, necessitating a continuous search for new therapeutic agents, especially in the face of emerging resistance.[1] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This unique bicyclic structure has the ability to mimic peptide structures and bind reversibly to a wide array of enzymes and receptors, making it a cornerstone in the development of novel drugs.[1][3] Marketed antiviral drugs, such as Arbidol (Umifenovir) and Delavirdine, feature an indole core, underscoring the scaffold's therapeutic value.[3]

While extensive research has focused on various indole derivatives, this guide specifically addresses 6,7-dimethyl-1H-indole-2-carboxylic acid . Although direct antiviral data for this specific molecule is not widely published, its structural features—a carboxylic acid at the 2-position and dimethyl substitution on the benzene ring—present a compelling starting point for a fragment-based or lead discovery campaign. The substitutions offer potential for enhanced binding interactions and improved pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the rationale for investigating 6,7-dimethyl-1H-indole-2-carboxylic acid, provides detailed protocols for its evaluation, and describes a strategic workflow for its optimization into a potent antiviral lead compound.

Compound Profile: 6,7-dimethyl-1H-indole-2-carboxylic acid

A thorough understanding of the starting molecule's physicochemical properties is critical for assay design and interpretation of structure-activity relationships (SAR).

PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C₁₁H₁₁NO₂Provides the basis for molecular weight and elemental composition.
Molecular Weight 189.21 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Hydrogen Bond Donors 2 (indole N-H, carboxylic acid O-H)Crucial for specific interactions with target protein residues.
Hydrogen Bond Acceptors 2 (carbonyl oxygen, hydroxyl oxygen)Important for forming hydrogen bonds with the biological target.
LogP ~2.5-3.0Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.

Hypothesized Mechanisms of Action & Target Identification

Indole derivatives are known to inhibit a wide range of viral targets essential for replication.[3][4] Based on established literature for related compounds, 6,7-dimethyl-1H-indole-2-carboxylic acid could potentially interfere with several key viral processes.

Potential Viral Targets:

  • Viral Polymerases (RdRp): Many indole-based compounds act as non-nucleoside inhibitors of RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses like Hepatitis C (HCV) and SARS-CoV-2.[2][5][6] They bind to allosteric sites, inducing conformational changes that halt enzyme activity.

  • Proteases: Viral proteases, such as the NS3/4A protease in Flaviviruses (e.g., Zika, Dengue), are essential for processing the viral polyprotein into functional units. Indole scaffolds can serve as potent protease inhibitors.[2][7]

  • Entry/Fusion Proteins: Some indole derivatives, like Arbidol, prevent viral entry by inhibiting the fusion of the viral envelope with the host cell membrane.[3][5] This often involves targeting viral glycoproteins like gp41 in HIV.[8][9]

  • Integrase: For retroviruses like HIV, integrase is the enzyme responsible for inserting the viral genome into the host DNA. Indole derivatives have shown potent anti-HIV-1 integrase activity.[2]

The following diagram illustrates a generalized viral lifecycle and highlights the potential intervention points for an indole-based inhibitor.

G cluster_host Host Cell cluster_drug Potential Inhibition by Indole Derivative Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (Viral Polymerase) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly Translation->Assembly Release 6. Release Assembly->Release Inhibit_Entry Block Fusion Inhibit_Entry->Entry Inhibit_Polymerase Inhibit Polymerase Inhibit_Polymerase->Replication Inhibit_Protease Block Protease (Post-Translation) Inhibit_Protease:s->Translation:n

Caption: Potential inhibition points of indole derivatives in the viral lifecycle.

Experimental Protocols for Antiviral Evaluation

To systematically evaluate the antiviral potential of 6,7-dimethyl-1H-indole-2-carboxylic acid, a tiered screening approach is recommended. This involves initial cell-based assays to determine broad activity and cytotoxicity, followed by specific target-based assays to elucidate the mechanism of action.

Protocol 1: Cell-Based Plaque Reduction Assay for General Antiviral Activity

Rationale: The Plaque Reduction Assay is the gold standard for quantifying infectious virus titers and assessing the efficacy of antiviral compounds.[10][11] It measures the ability of a compound to inhibit viral replication and cell-to-cell spread, resulting in a reduction in the number of visible plaques (zones of cell death).[11][12]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Complete Growth Medium (e.g., MEM with 5-10% FBS)

  • Assay Medium (e.g., MEM with 2% FBS)

  • 6,7-dimethyl-1H-indole-2-carboxylic acid, dissolved in DMSO to create a 10 mM stock

  • Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)

  • Semi-solid overlay (e.g., 1.2% Avicel or methylcellulose in Assay Medium)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the appropriate host cells into 6-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions (e.g., 100 µM to 0.1 µM) of the test compound and positive control in Assay Medium. Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.

  • Infection: Once cells are confluent, remove the growth medium. Infect the monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After incubation, remove the virus inoculum. Gently wash the monolayer twice with phosphate-buffered saline (PBS).

  • Overlay Application: Add 2 mL of the semi-solid overlay containing the corresponding dilutions of the test compound, positive control, or vehicle control to each well.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then remove the overlay. Stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.[11]

Parallel Cytotoxicity Assay (CC₅₀ Determination): It is crucial to run a parallel assay without virus to determine the compound's cytotoxicity (CC₅₀).[13] This is often done using an MTS or neutral red uptake assay.[14] The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical parameter; an SI > 10 is generally desired for a promising hit compound.[15]

Protocol 2: Target-Based Viral Polymerase (RdRp) Inhibition Assay

Rationale: If the cell-based assay shows promising activity, a target-specific biochemical assay is necessary to confirm the mechanism of action.[16] This protocol describes a generic fluorescence-based assay to identify inhibitors of viral RdRp.[6][17]

Materials:

  • Recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA template/primer duplex (often with a fluorescent label or biotin tag)

  • Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • Assay Buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 2 mM MgCl₂)[18]

  • Test compound and positive control (e.g., Remdesivir triphosphate)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of the test compound, positive control, or vehicle control (DMSO) to the wells.

  • Enzyme Addition: Add the purified RdRp enzyme complex to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Start the polymerization reaction by adding a mixture of the RNA template/primer and NTPs.

  • Incubation: Incubate the plate at 30-37°C for 1-2 hours.

  • Detection: Stop the reaction and measure the signal. The method of detection depends on the assay design. A common method involves using a dsRNA-binding dye (like SYBR Green) that fluoresces upon intercalation into the newly synthesized dsRNA product.

  • Data Analysis: Calculate the percentage of inhibition of polymerase activity relative to the vehicle control. Determine the IC₅₀ value using non-linear regression.

Lead Optimization & Structure-Activity Relationship (SAR) Studies

The initial hit, 6,7-dimethyl-1H-indole-2-carboxylic acid, serves as a scaffold for chemical modification to improve potency and selectivity. This is an iterative process guided by SAR.[7][19][20]

Key Modification Points:

  • Indole N1 Position: Substitution at this position can modulate lipophilicity and introduce new interactions. Alkylation or arylation can be explored.

  • Carboxylic Acid (C2): This group is a key hydrogen bond donor/acceptor. It can be converted to esters or amides to probe the necessity of the acidic proton and explore different binding pockets.

  • Benzene Ring (C4, C5): The existing methyl groups at C6 and C7 provide a baseline. Further substitution at the C4 and C5 positions with electron-donating or withdrawing groups can significantly impact activity.[21][22]

The following workflow diagram illustrates the lead optimization cycle.

G Start Initial Hit: 6,7-dimethyl-1H-indole- 2-carboxylic acid Design Design Analogs (SAR Hypotheses) Start->Design Synthesis Chemical Synthesis of New Derivatives Design->Synthesis Screening Biological Screening (IC50 & CC50) Synthesis->Screening Analysis SAR Analysis (Potency, Selectivity, DMPK) Screening->Analysis Analysis->Design Iterate Lead Lead Candidate Analysis->Lead Meets Criteria

Caption: Iterative workflow for lead optimization from a starting scaffold.

Data Interpretation and Reporting

Systematic data organization is key to building a robust SAR dataset.

Table 2: Example Data Summary for an SAR Campaign

Compound IDR¹ (N1-substituent)R² (C2-substituent)R³ (C5-substituent)IC₅₀ (µM) [Virus X]CC₅₀ (µM) [Cell Line Y]SI (CC₅₀/IC₅₀)
Scaffold H-COOHH>100>100-
1a -CH₃-COOHH55.2>100>1.8
1b H-COOCH₃H78.1>100>1.3
1c H-CONH₂H43.595.02.2
1d H-COOH-F12.788.47.0
1e H-COOH-OCH₃5.3 91.217.2

This is hypothetical data for illustrative purposes.

From this example table, one could hypothesize that a fluorine or methoxy group at the C5 position enhances antiviral activity, and that the carboxylic acid at C2 is preferable to its ester or amide derivatives. Compound 1e emerges as a promising lead for further investigation due to its improved potency and high selectivity index.[21]

Conclusion and Future Directions

6,7-dimethyl-1H-indole-2-carboxylic acid represents a viable and promising starting point for an antiviral drug discovery program. Its simple structure, derived from the "privileged" indole scaffold, offers numerous avenues for chemical modification. By employing the systematic screening and optimization workflows detailed in these notes, research teams can efficiently evaluate its potential, elucidate its mechanism of action, and develop novel derivatives with enhanced potency and drug-like properties. Future work should focus on expanding the library of analogs, exploring a diverse range of viral targets, and conducting in vivo efficacy studies for the most promising lead candidates.

References

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Application Notes and Protocols for the Evaluation of 6,7-dimethyl-1H-indole-2-carboxylic acid as a Putative HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The human immunodeficiency virus (HIV) integrase (IN) enzyme is a clinically validated and critical target for antiretroviral therapy.[1] It catalyzes the insertion of the viral DNA into the host cell's genome, an essential step for viral replication.[2] Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of highly active antiretroviral therapy (HAART) regimens.[3][4] The indole-2-carboxylic acid scaffold has emerged as a promising chemotype for the development of novel INSTIs.[1][5] These compounds are thought to function by chelating the divalent magnesium ions (Mg²⁺) within the enzyme's active site, thereby blocking the DNA strand transfer reaction.[3][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6,7-dimethyl-1H-indole-2-carboxylic acid, a representative compound from this class, as a potential HIV-1 integrase inhibitor. We present detailed protocols for in vitro enzymatic assays, cell-based antiviral efficacy studies, and essential cytotoxicity evaluations to build a complete preclinical profile.

Mechanistic Framework: Targeting HIV-1 Integrase

HIV-1 integrase is an attractive antiviral target because it is essential for the viral life cycle and has no functional equivalent in human cells, which minimizes the potential for off-target effects.[7] The integration process occurs in two distinct catalytic steps:

  • 3'-Processing: Integrase binds to the ends of the linear viral DNA, transcribed from the viral RNA genome, and excises a dinucleotide from each 3' end.[8]

  • Strand Transfer: The processed viral DNA is transported into the host cell nucleus within the pre-integration complex (PIC). Integrase then catalyzes a concerted nucleophilic attack by the recessed 3'-hydroxyl groups of the viral DNA onto the phosphodiester backbone of the host chromosome, permanently inserting the viral genome.[3]

Indole-2-carboxylic acid derivatives belong to the class of INSTIs. Their mechanism of action relies on the specific and high-affinity binding to the integrase active site. The carboxyl group and the indole nucleus are positioned to form a coordinate bond with the two Mg²⁺ ions that are essential for the catalytic activity of the enzyme, effectively preventing the strand transfer step.[9]

cluster_virus HIV Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vRNA Viral RNA RT Reverse Transcription vRNA->RT 1. Entry & Uncoating vDNA Linear Viral DNA RT->vDNA 2. Generates vDNA PIC Pre-Integration Complex (PIC) (vDNA + Integrase) vDNA->PIC 3. Forms PIC Integration Integration PIC->Integration 4. Nuclear Import hDNA Host Chromosomal DNA Provirus Integrated Provirus hDNA->Provirus 6. Integration Complete Integration->hDNA 5. Strand Transfer Inhibitor 6,7-dimethyl-1H-indole- 2-carboxylic acid (INSTI) Inhibitor->Integration BLOCKS

Figure 1: HIV replication cycle highlighting the site of action for Integrase Strand Transfer Inhibitors (INSTIs).

Synthesis of the Indole Scaffold

While numerous synthetic routes to indole-2-carboxylic acid derivatives exist, a common approach involves a modified Reissert indole synthesis or similar cyclization strategies. The following is a generalized, representative protocol for educational purposes. Specific reaction conditions, catalysts, and purification methods must be optimized for the 6,7-dimethyl substituted analog.

Start Substituted Nitrotoluene Step1 Condensation (e.g., with diethyl oxalate) Start->Step1 Intermediate1 Intermediate Step1->Intermediate1 Step2 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) Intermediate1->Step2 Intermediate2 Ethyl Indole-2-carboxylate Step2->Intermediate2 Step3 Saponification (e.g., NaOH or KOH) Intermediate2->Step3 Final Indole-2-carboxylic Acid Step3->Final

Figure 2: Generalized workflow for the synthesis of an indole-2-carboxylic acid scaffold.

Application Protocol I: In Vitro Enzymatic Assay

Objective: To quantify the direct inhibitory activity of 6,7-dimethyl-1H-indole-2-carboxylic acid on the strand transfer step catalyzed by purified, recombinant HIV-1 integrase. This cell-free assay is the first critical step to confirm the compound's mechanism of action.[10]

Principle: A variety of non-radioactive assay formats have been developed, often relying on the specific capture and detection of the integrated DNA product.[8][11] This protocol outlines a colorimetric/ELISA-based method. A donor DNA (mimicking the viral LTR) is incubated with a target DNA (mimicking host DNA) in the presence of integrase. If strand transfer occurs, the donor DNA becomes integrated into the target DNA, which is captured on a plate and subsequently detected with a labeled antibody or probe.

Step-by-Step Protocol: Integrase Strand Transfer Assay
  • Plate Coating: Coat a 96-well high-binding plate with the target DNA substrate according to the manufacturer's instructions (e.g., using streptavidin-coated plates with a biotinylated target DNA). Wash wells thoroughly with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of 6,7-dimethyl-1H-indole-2-carboxylic acid in 100% DMSO. Create a 2-fold serial dilution series in assay buffer, ensuring the final DMSO concentration in the reaction is ≤1%.

  • Reaction Mixture: In a separate reaction plate, prepare the integrase reaction mixture. For each well, combine:

    • Recombinant HIV-1 Integrase

    • Labeled Donor DNA (e.g., DIG-labeled LTR oligonucleotide)

    • Assay Buffer (typically containing MnCl₂ or MgCl₂, DTT, and MOPS/HEPES)

  • Initiate Reaction: Add the serially diluted test compound or control (e.g., Raltegravir as a positive control, DMSO as a negative control) to the reaction mixture.

  • Incubation: Transfer the complete reaction mixture to the coated and blocked 96-well plate. Incubate for 60-90 minutes at 37°C to allow for the strand transfer reaction.

  • Washing: Vigorously wash the plate multiple times to remove un-integrated donor DNA and enzyme.

  • Detection: Add an anti-label HRP-conjugated antibody (e.g., anti-DIG-HRP). Incubate for 60 minutes at room temperature.

  • Substrate Addition: Wash the plate again. Add a colorimetric HRP substrate (e.g., TMB). Allow color to develop.

  • Readout: Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis & Presentation

The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

CompoundIC₅₀ (µM)
6,7-dimethyl-1H-indole-2-carboxylic acidResult
Raltegravir (Positive Control)Result

Application Protocol II: Cell-Based Antiviral Assay

Objective: To determine the compound's efficacy in inhibiting HIV-1 replication in a cellular context. This assay is crucial as it accounts for factors like cell membrane permeability and metabolic stability.[12]

Principle: This protocol uses a single-cycle infection model with a reporter virus.[13] A cell line susceptible to HIV infection (e.g., MT-4 cells) is infected with an HIV-1 vector that carries a reporter gene (e.g., luciferase) in place of certain viral genes, rendering it replication-incompetent. Antiviral activity is measured by the reduction in reporter gene expression.[14]

Step-by-Step Protocol: Single-Cycle Infection Assay
  • Cell Seeding: Seed MT-4 cells into a 96-well white, clear-bottom tissue culture plate at an appropriate density (e.g., 2 x 10⁴ cells/well) in culture medium.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells. Include a "no drug" control (vehicle only) and a positive control inhibitor.

  • Infection: Add the HIV-1 luciferase reporter virus stock to each well at a pre-determined multiplicity of infection (MOI). Also, include uninfected control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Lysis and Readout: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

Data Analysis & Presentation

The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of viral inhibition (relative to the "no drug" control) against the log of the compound concentration.

CompoundEC₅₀ (µM)
6,7-dimethyl-1H-indole-2-carboxylic acidResult
Raltegravir (Positive Control)Result

Application Protocol III: Cytotoxicity Assay

Objective: To assess the toxicity of the compound on the host cells used in the antiviral assay. This is a mandatory parallel experiment to ensure that the observed antiviral activity is not simply a result of the compound killing the cells.[15][16]

Principle: The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18]

cluster_antiviral Antiviral Assay cluster_cytotox Cytotoxicity Assay A_Seed Seed Cells A_AddCmpd Add Compound + Virus A_Seed->A_AddCmpd A_Incubate Incubate 48h A_AddCmpd->A_Incubate A_Readout Measure Viral Replication (Luminescence) A_Incubate->A_Readout A_Result Calculate EC₅₀ A_Readout->A_Result SI_Calc Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ A_Result->SI_Calc C_Seed Seed Cells C_AddCmpd Add Compound (No Virus) C_Seed->C_AddCmpd C_Incubate Incubate 48h C_AddCmpd->C_Incubate C_Readout Measure Cell Viability (MTT Assay) C_Incubate->C_Readout C_Result Calculate CC₅₀ C_Readout->C_Result C_Result->SI_Calc

Figure 3: Parallel workflow for determining antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) to calculate the Selectivity Index.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding and Compound Addition: Prepare an identical plate to the one used for the antiviral assay (same cell type, seeding density, and compound concentrations), but do not add any virus.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

Data Analysis & Presentation

The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%. It is calculated from a dose-response curve. The Selectivity Index (SI) , a critical measure of a compound's therapeutic window, is then calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Summary of Key Evaluation Parameters

A successful HIV integrase inhibitor candidate should exhibit potent activity in both enzymatic and cell-based assays, coupled with low cytotoxicity, resulting in a high Selectivity Index.

ParameterSymbolDefinitionDesired Outcome
50% Inhibitory Concentration (Enzymatic)IC₅₀Concentration for 50% inhibition of integrase enzymeLow (nM to low µM)
50% Effective Concentration (Cell-based)EC₅₀Concentration for 50% inhibition of viral replicationLow (nM to low µM)
50% Cytotoxic ConcentrationCC₅₀Concentration that kills 50% of host cellsHigh (>100 µM)
Selectivity IndexSIRatio of CC₅₀ / EC₅₀High (>100)

Conclusion

The protocols and framework detailed in this document provide a robust system for the initial evaluation of 6,7-dimethyl-1H-indole-2-carboxylic acid as an HIV-1 integrase inhibitor. By systematically determining its enzymatic inhibition, cellular antiviral efficacy, and cytotoxicity, researchers can generate a comprehensive preliminary dataset. This data is foundational for making informed decisions regarding further lead optimization, structure-activity relationship (SAR) studies, and advancing promising compounds into more complex preclinical models. The indole-2-carboxylic acid scaffold remains a highly viable starting point for the discovery of next-generation antiretroviral agents.

References

  • A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. (2011). Journal of Virological Methods. [Link]

  • Integration complexes derived from HIV vectors for rapid assays in vitro. (n.d.). PubMed. [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. [Link]

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  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]

  • Recent advances in the development of integrase inhibitors for HIV treatment. (2021). Current Opinion in HIV and AIDS. [Link]

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Application Notes & Protocols: Investigating 6,7-dimethyl-1H-indole-2-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole-2-Carboxylic Acid Scaffold as a Privileged Structure in Oncology

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and its ability to form key interactions with various biological targets.[1][2] Within this class, indole-2-carboxylic acid and its derivatives have garnered significant attention in oncology for their potential to modulate pathways central to cancer cell proliferation, survival, and metastasis.[1][3] These compounds have been developed as inhibitors of protein kinases, modulators of protein-protein interactions, and agents that disrupt core cellular processes like tubulin polymerization.[1][4][5]

This guide focuses on the experimental application of 6,7-dimethyl-1H-indole-2-carboxylic acid , a specific analog within this promising class. While extensive research exists for the broader indole-2-carboxamide and carboxylic acid family, publicly available data on the specific anticancer applications of the 6,7-dimethyl substituted variant is limited. Therefore, this document provides a comprehensive framework for its investigation, leveraging established methodologies and mechanistic insights derived from closely related analogs. The protocols herein are designed to serve as a robust starting point for researchers to systematically evaluate the anticancer potential of 6,7-dimethyl-1H-indole-2-carboxylic acid, from initial cytotoxicity screening to more complex mechanistic studies.

Section 1: Compound Handling and Preparation

1.1. Physicochemical Properties & Solubility

Proper handling begins with understanding the compound's physical properties. Indole-2-carboxylic acid itself has limited aqueous solubility, a characteristic attributed to the hydrophobic indole ring outweighing the hydrophilic carboxyl group.[6] The addition of two methyl groups in the 6 and 7 positions is expected to further increase its lipophilicity.

  • Solubility Testing: It is imperative to empirically determine the solubility of 6,7-dimethyl-1H-indole-2-carboxylic acid in relevant solvents. A recommended starting point is high-purity dimethyl sulfoxide (DMSO) for creating a concentrated stock solution (e.g., 10-50 mM).

  • Stock Solution Protocol:

    • Accurately weigh the desired amount of 6,7-dimethyl-1H-indole-2-carboxylic acid in a sterile microcentrifuge tube.

    • Add the calculated volume of cell culture-grade DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. It is critical to ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically ≤0.5%, as higher concentrations can independently affect cell viability and experimental outcomes.

Section 2: Potential Mechanisms and Biological Targets of the Indole-2-Carboxylic Acid Scaffold

Research on indole-2-carboxylic acid derivatives has revealed their ability to engage multiple high-value oncology targets. These findings provide a logical basis for hypothesizing the potential mechanisms of 6,7-dimethyl-1H-indole-2-carboxylic acid.

2.1. Key Target Classes:

  • Protein Kinase Inhibition: Many indole derivatives function as ATP-competitive inhibitors of protein kinases that drive cancer progression. Notable examples include dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are critical for cell signaling and cell cycle progression, respectively.[4][7]

  • Inhibition of Protein-Protein Interactions: The scaffold is adept at disrupting protein-protein interactions that are essential for cancer cell survival. This includes targeting anti-apoptotic proteins like Mcl-1 (a member of the Bcl-2 family)[5] and adaptor proteins like 14-3-3η, which are involved in diverse signaling networks.[8][9]

  • Disruption of Microtubule Dynamics: Several indole-based compounds have been shown to inhibit tubulin polymerization, a mechanism shared with classic chemotherapeutic agents.[1][2][10] This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

The diagram below illustrates how an indole-2-carboxylic acid derivative might dually inhibit EGFR and CDK2 signaling pathways, leading to a halt in cell proliferation.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS/MAPK Pathway EGFR->RAS PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Gene Transcription & Cell Proliferation RAS->Proliferation PI3K->Proliferation CDK2 Cyclin E/CDK2 G1S G1/S Phase Transition CDK2->G1S DNA_Synth DNA Synthesis G1S->DNA_Synth Inhibitor 6,7-dimethyl-1H- indole-2-carboxylic acid Inhibitor->EGFR Inhibits Inhibitor->CDK2 Inhibits GF Growth Factor GF->EGFR Activates

Workflow for the Transwell cell invasion assay.
Protocol 3.3: Apoptosis Assessment (Caspase-Glo 3/7 Assay)

To determine if cell death observed in the MTT assay occurs via apoptosis, measuring the activity of key executioner caspases (caspase-3 and -7) is a reliable method. [4]

  • Objective: To quantify the induction of apoptosis by measuring caspase-3/7 activity.

  • Materials:

    • White-walled, clear-bottom 96-well plates (for luminescence)

    • Caspase-Glo® 3/7 Assay kit (or similar)

    • Luminometer

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells with the test compound in a white-walled 96-well plate as described in Protocol 3.1. A shorter incubation time (e.g., 12, 24, 48 hours) may be appropriate.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer. Allow it to equilibrate to room temperature.

    • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

    • Mix briefly on an orbital shaker at low speed (300-500 rpm) for 30 seconds.

    • Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

  • Trustworthiness: This protocol is self-validating when run with appropriate controls. A positive control, such as staurosporine or etoposide, should be included to confirm that the assay system can detect apoptosis. The luminescent signal from treated cells is compared to the vehicle control to determine the fold-increase in caspase activity. [11]

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary output from the antiproliferation assay is the IC50 value, which can be calculated using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism.

Table 1: Hypothetical Antiproliferative Activity of an Indole-2-Carboxylic Acid Derivative

Cancer Cell LineTissue of OriginIC50 (µM) ± SDNotes
A549Lung Carcinoma3.4 ± 0.5Data based on similar indole derivatives [12]
MCF-7Breast Adenocarcinoma0.83 ± 0.1High sensitivity observed in related compounds [9]
HepG2Hepatocellular Carcinoma6.1 ± 1.9Potency comparable to reference agents [13]
Bel-7402/5-FuChemo-resistant Liver4.55 ± 0.7Indicates potential to overcome drug resistance [9]

Conclusion

While direct evidence for the anticancer activity of 6,7-dimethyl-1H-indole-2-carboxylic acid is not yet widely published, its core chemical scaffold is of immense interest in oncology. The protocols detailed in this guide provide a comprehensive and validated workflow for its systematic evaluation. By employing these assays, researchers can effectively determine the compound's antiproliferative activity, its potential to inhibit cell migration and invasion, and its ability to induce apoptosis. These foundational experiments are essential for uncovering the therapeutic potential of 6,7-dimethyl-1H-indole-2-carboxylic acid and paving the way for more advanced mechanistic and in vivo studies.

References

  • Benchchem. Application Notes and Protocols: Developing Anticancer Agents from Indole-2-Carboxamides.
  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology.
  • Gao, Z., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kramer, N., et al. (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery. PMC - PubMed Central.
  • Aslan, B., et al. (2021). Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay. Biology Methods and Protocols. Available from: [Link]

  • Ji, X., et al. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health (NIH).
  • Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Gunosewoyo, H., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews.
  • Various Authors. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • El-Gamal, M.I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
  • Chen, Y. (2015). In vitro Cell Migration and Invasion Assays. PMC - NIH. Available from: [Link]

  • Mayor, C.A., et al. (2021). The Identification of Small Molecule Inhibitors That Reduce Invasion and Metastasis of Aggressive Cancers. MDPI. Available from: [Link]

  • Al-Ostath, S., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC - PubMed Central. Available from: [Link]

  • Al-Ostath, S., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]

  • Hamilton, A.J., et al. (2024). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC - PubMed Central. Available from: [Link]

  • El-Sayed, N.F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health (NIH). Available from: [Link]

  • Singh, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. Available from: [Link]

  • El-Gamal, M.I., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available from: [Link]

  • Al-Suhaimi, K.S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available from: [Link]

  • El-Gamal, M.I., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. Available from: [Link]

  • Fesik, S.W., et al. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. PMC - NIH. Available from: [Link]

  • Gunosewoyo, H., et al. (2021). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). PubMed. Available from: [Link]

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Application Notes and Protocols for the Synthesis of Bioactive Amides from 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing targeted therapeutics.[3] Within this class, indole-2-carboxamides have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of pharmacological activities. These include potent antitubercular[2][4][5], anticancer[6][7], and enzyme inhibitory activities.[8][9]

The biological activity of indole-2-carboxamides can be significantly modulated by the substitution pattern on the indole ring. For instance, substitutions at the 4- and 6-positions have been shown to enhance metabolic stability and antitubercular potency.[4] While the 6,7-dimethyl substitution pattern is less explored, it presents an intriguing opportunity for the development of novel bioactive molecules. The introduction of methyl groups at these positions can influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially leading to unique pharmacological profiles.

These application notes provide a comprehensive guide for the synthesis of a diverse library of bioactive amides starting from 6,7-dimethyl-1H-indole-2-carboxylic acid. The protocols are designed for researchers in drug discovery and medicinal chemistry, offering detailed, step-by-step procedures for amide bond formation, purification, and characterization.

Strategic Approach to Amide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process. Therefore, the synthesis of amides from 6,7-dimethyl-1H-indole-2-carboxylic acid necessitates the activation of the carboxylic acid moiety. This is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the carboxylic acid and the amine, the desired reaction conditions, and the potential for side reactions such as racemization. This guide will focus on two robust and widely used protocols for amide bond formation.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Amide Coupling cluster_purification Purification cluster_end Final Product & Analysis start_acid 6,7-dimethyl-1H-indole- 2-carboxylic acid activation Carboxylic Acid Activation (Coupling Reagent) start_acid->activation Step 1 start_amine Primary or Secondary Amine (R1R2NH) coupling Nucleophilic Attack by Amine start_amine->coupling activation->coupling Step 2 workup Aqueous Work-up coupling->workup Step 3 chromatography Column Chromatography workup->chromatography Step 4 product Bioactive 6,7-dimethyl-1H-indole- 2-carboxamide chromatography->product Step 5 characterization Characterization (NMR, MS, IR) product->characterization Analysis bioassay Biological Activity Screening product->bioassay Evaluation

Caption: General workflow for the synthesis and evaluation of bioactive amides.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization by converting the O-acylisourea into a less reactive but still highly efficient HOBt-ester.

Materials:

ReagentMolar Eq.PuritySupplier Example
6,7-dimethyl-1H-indole-2-carboxylic acid1.0≥98%Sigma-Aldrich
Amine (primary or secondary)1.1≥98%Acros Organics
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.2≥98%Combi-Blocks
1-Hydroxybenzotriazole (HOBt)1.2≥98%Oakwood Chemical
N,N-Diisopropylethylamine (DIPEA)2.0≥99%TCI America
Anhydrous Dichloromethane (DCM)-≥99.8%Fisher Scientific
Anhydrous N,N-Dimethylformamide (DMF) (optional)-≥99.8%J.T.Baker
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Anhydrous magnesium sulfate (MgSO₄)---
Silica gel (for column chromatography)---

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6,7-dimethyl-1H-indole-2-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (or a mixture of DCM and a minimal amount of DMF to aid solubility).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.).

  • Base Addition: Slowly add DIPEA (2.0 eq.) to the reaction mixture. The addition of a tertiary amine base is crucial to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: BOP Reagent Mediated Amide Coupling

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly efficient coupling reagent, particularly for hindered or poorly nucleophilic amines. It activates the carboxylic acid by forming a benzotriazolyl ester.

Materials:

ReagentMolar Eq.PuritySupplier Example
6,7-dimethyl-1H-indole-2-carboxylic acid1.0≥98%Sigma-Aldrich
Amine (primary or secondary)1.1≥98%Acros Organics
BOP Reagent1.1≥97%Chem-Impex
N,N-Diisopropylethylamine (DIPEA)3.0≥99%TCI America
Anhydrous Dichloromethane (DCM)-≥99.8%Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Brine---
Anhydrous magnesium sulfate (MgSO₄)---
Silica gel (for column chromatography)---

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6,7-dimethyl-1H-indole-2-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DCM.

  • Base Addition: Add DIPEA (3.0 eq.) to the solution and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add BOP reagent (1.1 eq.) in one portion to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using a suitable eluent system.

Characterization of Synthesized Amides

Thorough characterization of the synthesized amides is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and N-H stretches.

Example Characterization Data for a Representative Indole-2-Carboxamide:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.38 (s, 1H, indole NH), 8.43 (t, J = 5.9 Hz, 1H, amide NH), 7.64 (d, J = 2.1 Hz, 1H, Ar-H), 7.41–7.20 (m, 6H, Ar-H), 7.10 (dd, J = 8.7, 2.1 Hz, 1H, Ar-H), 4.50 (d, J = 5.9 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃).[6]

  • IR (KBr, cm⁻¹): The IR spectrum of a typical indole-2-carboxamide would show characteristic peaks for N-H stretching (indole and amide) around 3300-3400 cm⁻¹ and a strong amide C=O stretching absorption around 1630-1680 cm⁻¹.[3]

  • MS (ESI): The mass spectrum should show the expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the synthesized amide.

Biological Evaluation: A Gateway to New Therapeutics

The synthesized library of 6,7-dimethyl-1H-indole-2-carboxamides should be screened for a variety of biological activities to identify potential therapeutic leads. Based on the known pharmacology of related indole-2-carboxamides, the following assays are recommended:

Anticancer Activity
  • Target Cell Lines: A panel of human cancer cell lines, such as those from breast (e.g., MCF-7), prostate (e.g., PC-3), and lung (e.g., A549) cancer, should be used.[4][6]

  • Assay: The anti-proliferative activity can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[6]

  • Mechanism of Action: For promising compounds, further studies can be conducted to elucidate the mechanism of action, such as investigating their ability to inhibit protein kinases (e.g., EGFR, VEGFR-2) or induce apoptosis.[6][7]

Diagram: Potential Biological Targets

G cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes indole_amide 6,7-dimethyl-1H-indole- 2-carboxamide Derivatives kinases Protein Kinases (e.g., EGFR, VEGFR-2, CDK2) indole_amide->kinases Inhibition mmpL3 Mycobacterial MmpL3 Transporter indole_amide->mmpL3 Inhibition receptors GPCRs & Ion Channels indole_amide->receptors Modulation anticancer Anticancer Activity kinases->anticancer Leads to antitubercular Antitubercular Activity mmpL3->antitubercular Leads to cns_effects CNS Modulation receptors->cns_effects Leads to

Caption: Potential biological targets and therapeutic outcomes for indole-2-carboxamides.

Antitubercular Activity
  • Target Strain: The primary screening should be conducted against Mycobacterium tuberculosis H37Rv.

  • Assay: The minimum inhibitory concentration (MIC) can be determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

  • Mechanism of Action: Indole-2-carboxamides have been shown to target the MmpL3 transporter, which is essential for mycolic acid transport and cell wall synthesis in mycobacteria.[2] Further studies could investigate this specific mechanism for active compounds.

Conclusion and Future Perspectives

The synthetic protocols outlined in these application notes provide a robust framework for the generation of novel 6,7-dimethyl-1H-indole-2-carboxamide derivatives. The versatility of amide coupling chemistry allows for the introduction of a wide range of substituents, enabling a systematic exploration of the structure-activity relationship (SAR). While the specific biological profile of 6,7-dimethyl substituted indole-2-carboxamides is an emerging area of investigation, the established importance of the indole-2-carboxamide scaffold suggests a high potential for the discovery of new therapeutic agents. The screening of these compounds for anticancer and antitubercular activities, as well as their effects on other biological targets, is a promising avenue for future research and drug development.

References

  • Alsayed, A. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(7), 1145-1157. Available from: [Link]

  • Onajole, O. K., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9447-9463. Available from: [Link]

  • Sweidan, K., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 17(1), 1-11. Available from: [Link]

  • Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Available from: [Link]

  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262. Available from: [Link]

  • Abdel-gawad, H., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 59(17), 7953-7969. Available from: [Link]

  • Chen, J., et al. (2016). Supplementary information. The Royal Society of Chemistry. Available from: [Link]

  • Alsayed, A. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. New Journal of Chemistry, 45(17), 7596-7608. Available from: [Link]

  • Wang, J., et al. (2004). Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses. Bioorganic & Medicinal Chemistry, 12(15), 4099-4111. Available from: [Link]

  • Veena, V., et al. (2024). Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. Journal of Biomolecular Structure and Dynamics, 1-15. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. Available from: [Link]

  • Sweidan, K. A., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562. Available from: [Link]

  • Hansen, S. B. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR Spectroscopy and Computational Tools. Available from: [Link]

  • Olgen, S., et al. (2013). N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study. Acta Chimica Slovenica, 60(3), 628-635. Available from: [Link]

  • La Rosa, V., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 59(13), 6232-6247. Available from: [Link]

  • Ahn, K. H., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(15), 6352-6366. Available from: [Link]

  • Andersen, R. J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1643. Available from: [Link]

  • de Oliveira, R. N., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 7(5), 1089-1102. Available from: [Link]

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Application Notes & Protocols: Strategic Derivatization of 6,7-dimethyl-1H-indole-2-carboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, 6,7-dimethyl-1H-indole-2-carboxylic acid is a valuable starting material for the synthesis of targeted therapeutic agents. Its derivatives have shown significant potential as inhibitors of critical biological targets, including Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, as well as HIV-1 integrase for antiviral therapies.[1][2] The strategic chemical modification, or derivatization, of the carboxylic acid moiety is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's pharmacological profile.

This guide provides detailed, field-proven protocols for the two most common and impactful derivatization reactions of 6,7-dimethyl-1H-indole-2-carboxylic acid: esterification and amidation. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.

Core Derivatization Strategies: Activating the Carboxyl Group

The carboxyl group at the C2 position of the indole is the primary handle for chemical modification. However, the hydroxyl (-OH) component is a poor leaving group, making direct nucleophilic acyl substitution difficult.[3] Therefore, effective derivatization hinges on activating the carbonyl carbon to facilitate attack by nucleophiles such as alcohols or amines. This guide details protocols for acid-catalyzed esterification and two robust methods for amide bond formation.

Protocol 1: Fischer-Speier Esterification

Esterification is a fundamental derivatization for modulating a compound's lipophilicity, membrane permeability, and metabolic stability. The Fischer-Speier method is a classic, acid-catalyzed reaction that is highly effective for generating simple alkyl esters.

Principle of the Method

The reaction proceeds by protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[3] The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction toward the product, in accordance with Le Châtelier's principle.[4]

Experimental Workflow: Fischer Esterification

A Dissolve Indole Acid in excess Alcohol B Add Catalytic H₂SO₄ A->B Catalyst Addition C Reflux Reaction Mixture (Monitor by TLC) B->C Heat D Aqueous Workup: Neutralize, Extract C->D Reaction Complete E Purification: Column Chromatography D->E Crude Product F Characterize Pure Ester E->F Purified Product cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A Indole Acid + SOCl₂ B Heat/Stir A->B C Evaporate excess SOCl₂ B->C D Crude Acyl Chloride C->D E Dissolve Acyl Chloride D->E Transfer to Step 2 F Add Amine + Base (Et₃N) E->F G Stir at RT F->G H Workup & Purification G->H A Combine Indole Acid, HATU, and DIPEA in DMF B Stir for Activation (5-10 min) A->B Step 1 C Add Amine B->C Step 2 D Stir at RT (Monitor by TLC) C->D Step 3 E Aqueous Workup & Extraction D->E Reaction Complete F Purification & Characterization E->F Crude Product

Sources

Application Notes & Protocols: 6,7-Dimethyl-1H-indole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in drug discovery. Within this important class of heterocycles, 6,7-dimethyl-1H-indole-2-carboxylic acid (CAS: 383132-15-8) stands out as a particularly valuable building block.

The strategic placement of the carboxylic acid at the C2 position provides a robust and versatile handle for synthetic elaboration, primarily through the formation of amides and esters.[3] The dimethyl substitution at the C6 and C7 positions on the benzene ring portion of the indole offers a way to modulate lipophilicity, steric profile, and metabolic stability, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the synthetic utility of 6,7-dimethyl-1H-indole-2-carboxylic acid. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design. We will explore its application in synthesizing diverse bioactive agents, from enzyme inhibitors to receptor modulators, underscoring its significance in modern organic synthesis.[4][5]

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the starting material.

PropertyValueReference
CAS Number 383132-15-8[6]
Molecular Formula C₁₁H₁₁NO₂[6]
Molecular Weight 189.21 g/mol [6]
Appearance Typically an off-white to beige solid
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols. Sparingly soluble in non-polar solvents and water.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture to prevent degradation.

Core Synthetic Utility: The C2-Carboxylic Acid Handle

The primary value of 6,7-dimethyl-1H-indole-2-carboxylic acid lies in the reactivity of its C2-carboxylic acid group. This functional group is an ideal electrophilic precursor for a range of nucleophilic substitution reactions, enabling the covalent linkage of the indole scaffold to other molecular fragments. The most common and impactful transformations are amidation, esterification, and reduction to the corresponding alcohol for further derivatization.

Core_Transformations cluster_products Key Derivatives main 6,7-Dimethyl-1H-indole- 2-carboxylic Acid amide Amides main->amide Amidation (R-NH₂, Coupling Agent) ester Esters main->ester Esterification (R-OH, Catalyst) alcohol Primary Alcohols main->alcohol Reduction (e.g., LiAlH₄)

Figure 1: Primary synthetic pathways for 6,7-dimethyl-1H-indole-2-carboxylic acid.

Application Focus 1: Synthesis of Bioactive Amides

The formation of an amide bond is arguably the most crucial reaction in medicinal chemistry, and it is the most common application for this building block.[7] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is required to facilitate nucleophilic attack by the amine. This is achieved using a variety of coupling reagents.

Mechanistic Insight: The Role of Coupling Reagents

Carbodiimide reagents, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), are widely used. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, this intermediate can also rearrange to a stable N-acylurea byproduct. To mitigate this and to reduce potential racemization at adjacent stereocenters, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are employed. These additives react with the O-acylisourea to form a more stable, yet still highly reactive, activated ester, which then cleanly reacts with the amine.[8][9]

Amide_Coupling_Workflow start Dissolve Carboxylic Acid (1 equiv.) in Anhydrous Solvent (DMF or DCM) add_reagents Add Coupling Agent (e.g., EDC, 1.2 equiv.) & Additive (e.g., HOBt, 1.2 equiv.) start->add_reagents activation Stir at RT for 15-60 min (Activation Step) add_reagents->activation add_amine Add Amine (1.1 equiv.) & Base (e.g., DIPEA, 2 equiv.) activation->add_amine reaction Stir at RT for 2-12 h (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Work-up (Wash with acid, base, brine) reaction->workup purify Purify Crude Product (Column Chromatography) workup->purify product Isolated Amide Product purify->product

Figure 2: General workflow for a standard amide coupling reaction.
Protocol 1: Standard Amide Coupling via EDC/HOBt

This protocol is a robust and widely applicable method for the synthesis of indole-2-carboxamides.[1][9]

  • Reagents & Materials:

    • 6,7-dimethyl-1H-indole-2-carboxylic acid (1.0 equiv)

    • Desired amine (1.1-1.2 equiv)

    • EDC·HCl (1.2-1.5 equiv)

    • HOBt (1.2-1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 6,7-dimethyl-1H-indole-2-carboxylic acid (1.0 equiv).

    • Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

    • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester.

    • In a separate vial, dissolve the amine (1.1 equiv) in a small amount of the reaction solvent.

    • Add the amine solution and DIPEA (2.0 equiv) to the reaction flask.

    • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality Check: The use of an anhydrous solvent is critical as water can hydrolyze the active intermediate. DIPEA is a non-nucleophilic base used to scavenge the HCl generated from EDC·HCl and to ensure the amine is in its free-base form for nucleophilic attack.

  • Work-up & Purification:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl or citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Table of Bioactive Molecules Derived from Indole-2-Carboxylic Acids
Compound ClassBiological ActivityKey Synthetic StepReference(s)
Indole-2-carboxamidesAnti-trypanosomal (Trypanosoma cruzi)Amide Coupling[10]
Indole-2-carboxamidesMycobactericidal AgentsAmide Coupling[9]
Substituted Indole-2-amidesCannabinoid CB1 Receptor Allosteric ModulatorsAmide Coupling[11]
Indole-2-carboxylic Acid DerivativesHIV-1 Integrase Strand Transfer Inhibitors (INSTIs)Amide Coupling[4][12][13]
6-Acetamido-indole-2-carboxylic Acid DerivativesIDO1/TDO Dual Inhibitors (Immunotherapy)Amide Coupling[5]

Application Focus 2: Ester Derivatives as Intermediates and Prodrugs

Esterification of the carboxylic acid provides another avenue for derivatization. Esters can serve as prodrugs, improving the bioavailability of a parent compound, or act as key intermediates for further C-C bond-forming reactions or reductions.[14]

Protocol 2: Fischer Esterification

This classic method is effective for producing simple methyl or ethyl esters, often using the alcohol as the solvent to drive the equilibrium toward the product.[15]

  • Reagents & Materials:

    • 6,7-dimethyl-1H-indole-2-carboxylic acid (1.0 equiv)

    • Anhydrous Methanol or Ethanol (as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-5 mol%)

    • Standard reflux apparatus

  • Procedure:

    • Suspend or dissolve 6,7-dimethyl-1H-indole-2-carboxylic acid in an excess of the desired anhydrous alcohol (e.g., Methanol).

    • Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor by TLC until the starting material is consumed.

    • Causality Check: The strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. Using the alcohol as the solvent ensures a large excess, pushing the equilibrium towards the ester product as per Le Chatelier's principle.[15]

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography or recrystallization.

Protocol 3: Steglich Esterification (DCC/DMAP)

For more sensitive or sterically hindered substrates where the harsh conditions of Fischer esterification are not viable, the Steglich method offers a mild and efficient alternative.[16]

  • Reagents & Materials:

    • 6,7-dimethyl-1H-indole-2-carboxylic acid (1.0 equiv)

    • Alcohol (1.1-1.5 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the carboxylic acid, alcohol, and catalytic DMAP in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the cooled mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 3-6 hours.

    • Causality Check: DCC activates the carboxylic acid. DMAP serves as a hyper-nucleophilic acylation catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol. This avoids the formation of N-acylurea byproducts more effectively than DCC alone.[16]

  • Work-up & Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and perform standard aqueous washes (dilute HCl, NaHCO₃, brine).

    • Dry the organic layer, concentrate, and purify by column chromatography.

Further Transformations: Expanding Synthetic Potential

The utility of 6,7-dimethyl-1H-indole-2-carboxylic acid extends beyond direct acylation reactions. The carboxylic acid can be reduced to a primary alcohol, which in turn can be oxidized to an aldehyde, opening up access to a different set of chemical transformations.[9]

Further_Transformations acid Carboxylic Acid alcohol Primary Alcohol acid->alcohol Reduction (LiAlH₄, THF) aldehyde Aldehyde alcohol->aldehyde Oxidation (PDC or MnO₂) amine Substituted Amine aldehyde->amine Reductive Amination (R₂NH, Na(OAc)₃BH)

Figure 3: Multi-step transformation sequence from the carboxylic acid to substituted amines.

This three-step sequence—reduction, oxidation, and reductive amination—effectively converts the carboxylic acid handle into an aminomethyl group, providing an alternative strategy for linking the indole core to other fragments, as demonstrated in the synthesis of mycobactericidal agents.[9]

Conclusion

6,7-Dimethyl-1H-indole-2-carboxylic acid is a powerful and versatile building block for organic synthesis and medicinal chemistry. Its C2-carboxylic acid functionality provides a reliable anchor for constructing complex molecules through well-established and robust protocols for amidation and esterification. The dimethyl substitution pattern offers a means to tune molecular properties for optimal biological activity and pharmacokinetic profiles. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this valuable scaffold in the pursuit of novel therapeutics and other advanced functional molecules.

References

  • Title: Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC Source: (2020-11-16) National Center for Biotechnology Information URL: [Link]

  • Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: MDPI URL: [Link]

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: ACS Publications URL: [Link]

  • Title: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Source: (2023-02-16) Technology Networks URL: [Link]

  • Title: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

  • Title: CN102020600A - Synthetic method of indole-2-carboxylic acid Source: Google Patents URL
  • Title: WO2008072257A2 - Process for the preparation of indole derivatives Source: Google Patents URL
  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL: [Link]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors Source: PubMed URL: [Link]

  • Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

  • Title: Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis Source: PubMed URL: [Link]

  • Title: Derivatives of Carboxylic Acids Source: MSU chemistry URL: [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-Proliferative Activity of Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Indole Scaffolds in Oncology

The indole nucleus is a privileged heterocyclic scaffold prominently featured in numerous natural and synthetic bioactive molecules.[1][2] Its versatile structure has made it a focal point in medicinal chemistry, particularly in the development of novel anti-cancer agents.[3][4] Compounds bearing the indole moiety have demonstrated a wide range of anti-proliferative activities against various cancer cell lines, often acting through diverse mechanisms of action such as cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[3][5][6][7][8]

This comprehensive guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to robustly assess the anti-proliferative potential of novel indole compounds. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind experimental choices, ensuring a self-validating and rigorous approach to data generation and interpretation.

Part 1: Initial Screening for Anti-Proliferative Activity

The initial phase of evaluating a library of indole compounds involves high-throughput screening to identify lead candidates with significant anti-proliferative effects. The choice of assay at this stage is critical, balancing sensitivity, reproducibility, and scalability.

Cell Line Selection: A Strategic Choice

The selection of appropriate cancer cell lines is a foundational step in any anti-proliferative study. A well-considered panel of cell lines can provide preliminary insights into the potential spectrum of activity of the test compounds.

  • Diverse Tissue Origins: It is advisable to screen against a panel of cell lines from different tissue origins (e.g., breast, lung, colon, prostate) to identify broad-spectrum or tissue-specific activity.[9][10] The NCI-60 panel is a widely recognized resource for this purpose.

  • Genetic Background: Consider the genetic background of the cell lines, such as the status of key oncogenes (e.g., KRAS, BRAF) and tumor suppressor genes (e.g., p53, PTEN), as these can influence sensitivity to specific mechanisms of action.

  • Growth Characteristics: Select cell lines with reproducible growth rates and morphology to ensure consistent assay performance.

Compound Handling and Preparation

The physicochemical properties of indole compounds can vary. Proper handling and solubilization are essential for accurate and reproducible results.

  • Solubility Testing: Determine the optimal solvent for each compound. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solutions: Prepare high-concentration stock solutions to minimize the volume of solvent added to the culture medium. Store stock solutions appropriately (e.g., at -20°C or -80°C) to maintain compound stability.

  • Serial Dilutions: Perform serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations for the assay.

Primary Cytotoxicity and Viability Assays

These assays provide a quantitative measure of a compound's ability to reduce the number of viable cells in a culture.

The MTT assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.[11][12][13] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11][14]

Protocol: MTT Assay for Anti-Proliferative Activity

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the indole compounds to the wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the binding of the dye to cellular proteins.[15][16][17][18] This method is less susceptible to interference from compounds that may affect mitochondrial metabolism.[15]

Protocol: SRB Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[16][19]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

AssayPrincipleAdvantagesDisadvantages
MTT Measures mitochondrial dehydrogenase activityHigh throughput, well-establishedCan be affected by compounds altering mitochondrial metabolism
SRB Measures total cellular proteinLess interference from metabolic modifiers, stable endpointRequires a fixation step

Part 2: Elucidating the Mechanism of Action

Once lead indole compounds are identified, the next step is to investigate their mechanism of action. This involves a series of more detailed cellular and molecular assays.

Long-Term Survival: Colony Formation Assay

The colony formation or clonogenic assay assesses the long-term effects of a compound on the ability of single cells to proliferate and form colonies.[20][21][22][23] This assay provides insights into the cytostatic versus cytotoxic effects of a compound.

Protocol: Colony Formation Assay

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.[20]

  • Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the indole compound for a defined period (e.g., 24 hours).

  • Colony Growth: Replace the treatment medium with fresh, compound-free medium and incubate for 1-3 weeks, allowing colonies to form.[20]

  • Fixation and Staining: Wash the colonies with PBS, fix with a solution such as 6% glutaraldehyde or a 1:7 mixture of acetic acid and methanol, and then stain with 0.5% crystal violet in methanol.[21]

  • Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Cell Cycle Analysis: Unveiling Effects on Cell Division

Many anti-proliferative compounds exert their effects by arresting the cell cycle at specific checkpoints.[24][25][26] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[24][27]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the indole compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and store at -20°C for at least 2 hours.[27]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[27]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

G cluster_0 Experimental Workflow cluster_1 Cell Cycle Phases Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Fixation Fixation Cell Harvesting->Fixation Staining Staining Fixation->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis G0G1 G0/G1 Phase (Diploid DNA Content) Data Analysis->G0G1 Quantify S S Phase (DNA Synthesis) Data Analysis->S Quantify G2M G2/M Phase (Tetraploid DNA Content) Data Analysis->G2M Quantify

Apoptosis Detection: Investigating Programmed Cell Death

A key mechanism of action for many anti-cancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[28][29][30][31]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Treat cells with the indole compound as described for cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS.[28]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[29]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[28][29]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations based on their staining patterns:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_quadrants Flow Cytometry Quadrants Start Cell Treatment Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Analyze Flow Cytometry Analysis Stain->Analyze Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Western Blot Analysis: Probing Key Signaling Pathways

To delve deeper into the molecular mechanisms, Western blotting can be used to assess the expression and phosphorylation status of key proteins involved in cell proliferation, cell cycle regulation, and apoptosis.[32][33]

Key Protein Targets for Analysis:

  • Proliferation Markers: Ki-67, PCNA, MCM2.[34]

  • Cell Cycle Regulators: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (CDKs; e.g., CDK4, CDK1), and CDK inhibitors (e.g., p21, p27).

  • Apoptosis Markers: Caspases (e.g., cleaved Caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

  • Signaling Pathways: Proteins involved in pathways commonly dysregulated in cancer, such as PI3K/Akt, MAPK/ERK, and p53 signaling.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the indole compound, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-proliferative activity of indole compounds. By progressing from high-throughput screening to detailed mechanistic studies, researchers can effectively identify promising lead candidates and elucidate their modes of action. A thorough and well-documented experimental approach, grounded in sound scientific principles, is paramount for the successful advancement of novel indole-based therapeutics in the field of oncology.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (n.d.).
  • Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC - PubMed Central. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • The Annexin V Apoptosis Assay. (n.d.).
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  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - NIH. (n.d.).
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  • Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (n.d.).
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  • DATA SHEET SRB Cytotoxicity Assay - Canvax Biotech. (2023, March 21).
  • MTT assay protocol | Abcam. (n.d.).
  • Colony Forming Assay - Ossila. (n.d.).
  • Clonogenic Assay - Creative Bioarray. (n.d.).
  • ab235935 Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric) - Abcam. (2025, June 13).
  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed. (2019, August 27).
  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles | ACS Medicinal Chemistry Letters. (2020, January 24).
  • Colony formation assay: A tool to study cell survival - Abcam. (n.d.).
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC - PubMed Central. (n.d.).
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - MDPI. (n.d.).
  • How can we select type of cell line for screening anti proliferatory activity? - ResearchGate. (2012, November 24).
  • Western Blot Protocol - Immunoblotting or Western Blot - Sigma-Aldrich. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - MDPI. (2022, November 4).
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PubMed. (2022, December 28).
  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - PubMed Central. (n.d.).
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  • Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding - MDPI. (n.d.).
  • General Western Blot Protocol Overview - Novus Biologicals. (n.d.).
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Application Notes and Protocols for the Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid Derivatives as Anti-trypanosomal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Urgent Need for Novel Anti-trypanosomal Therapeutics

Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) and American Trypanosomiasis (Chagas disease), continues to pose a significant global health challenge. These neglected tropical diseases, caused by protozoan parasites of the genus Trypanosoma, afflict millions in resource-limited settings. The current therapeutic arsenal is fraught with limitations, including severe toxicity, challenging administration routes, and emerging parasite resistance. This underscores the critical need for the discovery and development of new, safe, and effective anti-trypanosomal agents.[1]

The indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Notably, derivatives of indole-2-carboxylic acid have shown promising activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of HAT and Chagas disease, respectively. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a novel class of potential anti-trypanosomal agents derived from 6,7-dimethyl-1H-indole-2-carboxylic acid. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline the subsequent biological evaluation of these compounds.

Scientific Rationale: Targeting Trypanosomes with Indole-2-Carboxamides

The rationale for exploring 6,7-dimethyl-1H-indole-2-carboxamide derivatives is built upon the established anti-trypanosomal potential of the broader indole-2-carboxamide class. Structure-activity relationship (SAR) studies have indicated that modifications to the indole core and the amide functionality can significantly modulate biological activity. The introduction of dimethyl groups at the 6 and 7 positions of the indole ring is a strategic design choice aimed at exploring new chemical space and potentially enhancing metabolic stability or target engagement.

While the precise mechanism of action for many indole-based anti-trypanosomal compounds is still under investigation, several hypotheses exist. Some indole derivatives are thought to interfere with essential parasite enzymes or cellular processes. For instance, some studies suggest that these compounds may disrupt the unique redox metabolism of trypanosomes or interfere with DNA replication and repair. The indole-2-carboxamide scaffold provides a versatile platform for generating a library of compounds with diverse physicochemical properties, increasing the probability of identifying potent and selective anti-trypanosomal agents.

Synthetic Strategy: From Substituted Phenylhydrazine to Bioactive Amides

The synthetic approach is a multi-step process that begins with the construction of the 6,7-dimethyl-1H-indole-2-carboxylic acid core, followed by the derivatization of the carboxylic acid to a library of amides.

Caption: Overall workflow from synthesis to biological evaluation.

Part 1: Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid

The synthesis of the indole core will be achieved via the classic Fischer indole synthesis, a reliable method for forming indoles from arylhydrazines and carbonyl compounds.[3] In this case, 3,4-dimethylphenylhydrazine will be reacted with pyruvic acid in the presence of an acid catalyst.

Protocol 1: Fischer Indole Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid

  • Materials:

    • 3,4-Dimethylphenylhydrazine hydrochloride

    • Pyruvic acid

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl2, H2SO4)[3][4][5]

    • Ethanol

    • Sodium bicarbonate solution (saturated)

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve 3,4-dimethylphenylhydrazine hydrochloride (1 equivalent) in ethanol.

    • Add pyruvic acid (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the phenylhydrazone intermediate.[4]

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).

    • Heat the mixture with stirring to 100-120°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6,7-dimethyl-1H-indole-2-carboxylic acid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Synthesis of 6,7-dimethyl-1H-indole-2-carboxamide Derivatives

The synthesized carboxylic acid will be coupled with a diverse library of primary and secondary amines to generate the target carboxamides. Standard peptide coupling reagents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with an activating agent like hydroxybenzotriazole (HOBt) are effective for this transformation.[6][7]

Protocol 2: Amide Coupling of 6,7-dimethyl-1H-indole-2-carboxylic acid

  • Materials:

    • 6,7-dimethyl-1H-indole-2-carboxylic acid

    • A library of primary and secondary amines (e.g., substituted anilines, benzylamines, piperidines)

    • 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl)[6]

    • Hydroxybenzotriazole (HOBt)[6]

    • N,N-Diisopropylethylamine (DIPEA)[6]

    • Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 6,7-dimethyl-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution and stir at room temperature for 15 minutes.[6]

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6,7-dimethyl-1H-indole-2-carboxamide.

  • Characterization: Each synthesized amide should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Biological Evaluation: Screening for Anti-trypanosomal Activity

The synthesized compounds will be subjected to a series of in vitro assays to determine their anti-trypanosomal activity, cytotoxicity, and selectivity.

Caption: Workflow for in vitro and in vivo biological screening.

Protocol 3: In Vitro Anti-trypanosomal Activity Assay (Resazurin-based)

This protocol is adapted for Trypanosoma brucei bloodstream forms.

  • Materials:

    • Trypanosoma brucei brucei bloodstream forms

    • HMI-9 medium with 10% fetal bovine serum

    • Resazurin sodium salt solution

    • 96-well microtiter plates

    • Test compounds dissolved in DMSO

    • Positive control (e.g., pentamidine, fexinidazole)[8]

    • Humidified incubator (37°C, 5% CO₂)

    • Fluorescence microplate reader

  • Procedure:

    • Culture T. b. brucei in HMI-9 medium to the mid-logarithmic growth phase.

    • Prepare serial dilutions of the test compounds in HMI-9 medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.[9]

    • Adjust the parasite density to 2 x 10⁵ cells/mL.

    • Add 50 µL of the parasite suspension to each well containing the test compounds. Include drug-free controls (negative control) and a reference drug (positive control).

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cytotoxicity Assay against Mammalian Cells
  • Materials:

    • Mammalian cell line (e.g., L929, MOLT4)[10]

    • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

    • Resazurin sodium salt solution

    • 96-well microtiter plates

    • Test compounds dissolved in DMSO

    • Humidified incubator (37°C, 5% CO₂)

    • Fluorescence microplate reader

  • Procedure:

    • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates for 72 hours.

    • Add resazurin solution and incubate for 4-6 hours.

    • Measure fluorescence as described in Protocol 3.

    • Calculate the 50% cytotoxic concentration (CC₅₀).

Data Analysis and Interpretation

The anti-trypanosomal activity and cytotoxicity data should be compiled and analyzed to determine the selectivity of the compounds.

Table 1: Example Data Summary for Synthesized Compounds

Compound IDIC₅₀ (µM) vs T. bruceiCC₅₀ (µM) vs L929 cellsSelectivity Index (SI = CC₅₀/IC₅₀)
IND-001 HPhenyl1.2>50>41.7
IND-002 H4-Fluorophenyl0.8>50>62.5
IND-003 HBenzyl2.5>50>20.0
IND-004 HCyclohexyl5.1>50>9.8

In Vivo Evaluation of Lead Compounds

Compounds with high in vitro potency and a favorable selectivity index (typically SI > 10) should be advanced to in vivo efficacy studies. Mouse models of HAT are well-established and are crucial for evaluating the therapeutic potential of new drug candidates.[11][12][13]

Experimental Design for In Vivo Studies:

  • Animal Model: Typically, Swiss or BALB/c mice are used.

  • Infection: Mice are infected with a specific strain of Trypanosoma brucei.

  • Treatment: The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and for a defined duration.

  • Monitoring: Parasitemia is monitored regularly by examining tail blood smears. Animal health, including weight and clinical signs, is also monitored.

  • Endpoints: The primary endpoint is the clearance of parasites from the blood and, for late-stage models, the central nervous system. Long-term survival without relapse is also a key indicator of efficacy.

Conclusion and Future Directions

The synthetic and screening protocols outlined in this guide provide a robust framework for the discovery of novel anti-trypanosomal agents based on the 6,7-dimethyl-1H-indole-2-carboxylic acid scaffold. The exploration of this new chemical space holds the potential to identify lead compounds with improved efficacy and safety profiles compared to existing treatments. Promising candidates identified through this workflow will warrant further preclinical development, including pharmacokinetic and toxicological studies, with the ultimate goal of advancing a new generation of therapeutics for these devastating diseases.

References

  • Kennedy, P. G. E. (2007). Animal models of human African trypanosomiasis--very useful or too far removed? Transactions of the Royal Society of Tropical Medicine and Hygiene, 101(11), 1061-1062. [Link]

  • Myburgh, E., et al. (2015). A sensitive and reproducible in vivo imaging mouse model for evaluation of drugs against late-stage human African trypanosomiasis. Journal of Antimicrobial Chemotherapy, 70(2), 510-517. [Link]

  • Singh, V., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3290-3304. [Link]

  • Padilla, A. M., et al. (2010). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 4(7), e740. [Link]

  • Canavaci, A. M. C., et al. (2010). In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds. PLoS Neglected Tropical Diseases, 4(7), e740. [Link]

  • Kaiser, M., & Mäser, P. (2020). In Vitro Drug Efficacy Testing Against Trypanosoma brucei. In Trypanosomatids (pp. 231-238). Humana, New York, NY. [Link]

  • Teka, T., et al. (2016). Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads. BMC complementary and alternative medicine, 16(1), 1-10. [Link]

  • Giroud, C., et al. (2009). Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism. PLOS Neglected Tropical Diseases, 3(9), e509. [Link]

  • Sykes, M. L., & Avery, V. M. (2013). In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 57(4), 1734-1741. [Link]

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  • BioWorld. (2024). Novel agent tackles acute trypanosomiasis in preclinical models. [Link]

  • Cleghorn, L. A., et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. ACS Publications, 58(19), 7695-7706. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Overview of Synthetic Strategies

The synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid is most effectively approached via two primary routes: the Reissert Indole Synthesis and the Fischer Indole Synthesis , the latter typically preceded by the Japp-Klingemann reaction to generate the required hydrazone intermediate.

  • Reissert Indole Synthesis : This method involves the condensation of 3,4-dimethyl-1-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate intermediate to form the indole-2-carboxylic acid.[1] This route is often favored for its directness.

  • Fischer Indole Synthesis : This classic route requires the acid-catalyzed cyclization of a hydrazone.[2] For our target molecule, the necessary 3,4-dimethylphenylhydrazone of pyruvic acid is prepared via the Japp-Klingemann reaction, which couples the diazonium salt of 3,4-dimethylaniline with a β-keto-ester.[3][4]

Each pathway has its own set of challenges and optimization parameters, which we will address in the following troubleshooting guide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Yield in Reissert Synthesis Condensation Step

Question: I am getting very low yields of ethyl 2-(3,4-dimethyl-2-nitrophenyl)-3-oxobutanoate during the initial condensation of 3,4-dimethyl-1-nitrotoluene and diethyl oxalate. What is going wrong?

Possible Causes & Solutions:

  • Insufficient Base Strength/Activity: The initial condensation is a Claisen-type reaction that requires a strong base to deprotonate the methyl group ortho to the nitro group.

    • Scientific Rationale: The nitro group acidifies the ortho-methyl protons, but a sufficiently strong, non-nucleophilic base is still required to drive the equilibrium towards the enolate.

    • Recommendation: Switch from sodium ethoxide to potassium ethoxide. Potassium ethoxide is a stronger base and has been shown to give superior results in Reissert syntheses.[1][5] Ensure the base is fresh and has not been deactivated by moisture.

  • Presence of Moisture: Alkoxide bases are extremely sensitive to water. Any moisture in the solvent (ethanol) or on the glassware will consume the base and inhibit the reaction.

    • Scientific Rationale: Water will protonate the ethoxide, neutralizing it and preventing the deprotonation of the nitrotoluene starting material.

    • Recommendation: Use absolute (anhydrous) ethanol. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use. Run the reaction under an inert atmosphere (N₂ or Ar).

  • Incorrect Reagent Stoichiometry: An improper ratio of base or diethyl oxalate to the nitrotoluene can lead to incomplete reaction or side product formation.

    • Scientific Rationale: A sufficient excess of diethyl oxalate is often used to push the reaction equilibrium forward. The base should be present in at least stoichiometric amounts relative to the nitrotoluene.

    • Recommendation: Use a slight excess of diethyl oxalate (e.g., 1.2-1.5 equivalents). Ensure at least 1.0 equivalent of potassium ethoxide is used.

Issue 2: Inefficient Reductive Cyclization (Reissert Synthesis)

Question: The initial condensation worked, but I am struggling to convert the resulting pyruvate intermediate into the final indole-2-carboxylic acid. The yield is poor and I see a complex mixture of products.

Possible Causes & Solutions:

  • Ineffective Reducing Agent: The choice of reducing agent is critical for the tandem reduction of the nitro group and subsequent cyclization.

    • Scientific Rationale: The reaction requires the selective reduction of the nitro group to an amine, which then intramolecularly attacks the ketone to form the indole ring after dehydration. Some reducing agents may be too harsh, leading to over-reduction or decomposition, while others may be too weak for efficient conversion.

    • Recommendation: Zinc powder in glacial acetic acid is the classic and often most effective reagent for this transformation.[1] If this fails, other systems can be trialed, such as iron powder in acetic acid/HCl or sodium dithionite (Na₂S₂O₄).[6]

  • Reaction Temperature: The temperature for the reductive cyclization needs to be carefully controlled.

    • Scientific Rationale: The reaction is typically exothermic. If the temperature rises too high, it can promote the formation of polymeric tars and other side products. If it is too low, the reaction may be sluggish and incomplete.

    • Recommendation: Maintain the reaction temperature between 60-90°C. Use an ice bath to control the initial exothermic reaction upon adding the reducing agent, then gently heat to the target temperature to ensure the reaction goes to completion.

  • Incomplete Hydrolysis of the Ester: If you are isolating the ethyl ester, this is not an issue. However, if the goal is the carboxylic acid directly, the ester must be saponified. Sometimes the acidic workup of the reduction is insufficient for complete hydrolysis.

    • Scientific Rationale: The cyclized product is an ester, which requires hydrolysis to yield the final carboxylic acid.

    • Recommendation: After the reductive cyclization, consider a separate basic hydrolysis step. Isolate the crude indole ester, then reflux with aqueous NaOH or KOH in ethanol, followed by acidic workup to precipitate the desired carboxylic acid. A patent for a similar synthesis describes a process of dissolving the crude product in a basic solution, filtering, and re-precipitating with acid to purify the final product.[7]

Issue 3: Failure of the Fischer Indole Synthesis Cyclization

Question: I have successfully synthesized the 3,4-dimethylphenylhydrazone of pyruvic acid, but the final acid-catalyzed cyclization to the indole is failing or giving very low yields.

Possible Causes & Solutions:

  • Incorrect Choice of Acid Catalyst: The Fischer indole synthesis is highly dependent on the acid catalyst.[2]

    • Scientific Rationale: The mechanism involves protonation, tautomerization to an ene-hydrazine, a[8][8]-sigmatropic rearrangement, and finally, elimination of ammonia to aromatize the ring.[2] The acid must be strong enough to promote these steps without causing degradation of the starting material or product. The two electron-donating methyl groups on the phenyl ring increase its electron density, which can make it more susceptible to side reactions like sulfonation if using concentrated H₂SO₄.

    • Recommendation: Polyphosphoric acid (PPA) is an excellent choice as it is a strong acid and a dehydrating agent.[9] Other effective catalysts include a mixture of acetic acid and sulfuric acid, or Lewis acids like zinc chloride (ZnCl₂).[2][10] An empirical screening of catalysts may be necessary.

  • Side Reactions and Decomposition: The electron-rich nature of the starting hydrazone can sometimes lead to undesired pathways.

    • Scientific Rationale: While electron-donating groups generally facilitate the key[8][8]-sigmatropic rearrangement, they can also stabilize intermediates that lead to heterolytic N-N bond cleavage, which competes with the productive cyclization pathway.[11][12]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition. Start at a moderate temperature (e.g., 80°C) and monitor by TLC. Also, ensure the starting hydrazone is pure; impurities can catalyze decomposition.

  • Unwanted Decarboxylation: The product, an indole-2-carboxylic acid, can decarboxylate at high temperatures in the presence of acid.

    • Scientific Rationale: The carboxylic acid at the C2 position is susceptible to removal as CO₂ upon heating, especially under harsh acidic conditions.[13]

    • Recommendation: Avoid excessive heating. If using a high-boiling solvent or PPA, do not exceed the necessary temperature or reaction time. Monitor the reaction closely by TLC for the appearance of a new, less polar spot corresponding to 6,7-dimethylindole.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Reissert or Fischer, is generally better for preparing 6,7-dimethyl-1H-indole-2-carboxylic acid?

Both routes are viable. The Reissert synthesis is often more direct, starting from the corresponding 3,4-dimethyl-1-nitrotoluene. The Fischer route requires the synthesis of the 3,4-dimethylphenylhydrazine first, adding a step. However, the starting materials for the Fischer route (3,4-dimethylaniline) may be more readily available and less expensive. The optimal choice can depend on starting material availability, cost, and the specific expertise in your lab.

Q2: My final product is a dark, oily solid that is difficult to purify. What are the best purification strategies?

Indole derivatives are often prone to coloration due to trace impurities and air oxidation.

  • Acid-Base Extraction: Since your target molecule is a carboxylic acid, you can dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate or sodium carbonate), wash the basic solution with an organic solvent (like ethyl acetate or dichloromethane) to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate your purified product.[7]

  • Decolorization: After the acid-base extraction, you can re-dissolve the product in a suitable solvent and treat it with activated charcoal to remove colored impurities before recrystallization.

  • Recrystallization: Try recrystallizing the precipitated solid from a solvent mixture, such as ethanol/water, acetic acid/water, or ethyl acetate/hexanes.

Q3: How can I reliably monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes, often with 1% acetic acid added to improve the spot shape of the carboxylic acid). Visualize the spots under UV light (254 nm). The product indole will be highly UV-active. For the Reissert reduction, you will see the disappearance of the yellow nitro-containing starting material and the appearance of the fluorescent indole product.

Q4: What are the key safety precautions for these syntheses?

  • Hydrazines: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Strong Acids & Bases: Reagents like potassium ethoxide, polyphosphoric acid, and concentrated sulfuric acid are highly corrosive. Handle with extreme care.

  • Inert Atmosphere: Reactions using moisture-sensitive reagents like potassium ethoxide should be conducted under an inert atmosphere (nitrogen or argon) to prevent violent reactions with water and ensure reaction success.

Data & Protocols

Table 1: Comparison of Key Reaction Parameters
ParameterReissert SynthesisFischer Indole Synthesis
Key Starting Materials 3,4-dimethyl-1-nitrotoluene, Diethyl oxalate3,4-dimethylphenylhydrazine, Pyruvic acid
Catalyst/Key Reagent Base: Potassium Ethoxide[1][5]Reducing Agent: Zn/Acetic Acid[1]Acid: Polyphosphoric Acid (PPA) or ZnCl₂[2][9]
Typical Temperature Condensation: Reflux in EthanolCyclization: 60-90°C80-120°C (catalyst dependent)
Pros Direct route, avoids handling hydrazines directly.Starts from more common aniline precursor, robust reaction.
Cons Requires specific ortho-nitrotoluene, sensitive to moisture.Hydrazine intermediate is toxic, potential for side reactions.[11]
Experimental Protocol: Reissert Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid

Step 1: Condensation to form Ethyl 2-(3,4-dimethyl-2-nitrophenyl)-3-oxobutanoate

  • Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • To the flask, add potassium metal (1.0 eq) to absolute ethanol (e.g., 5 mL per gram of potassium) under a nitrogen atmosphere to prepare fresh potassium ethoxide.

  • Once all the potassium has reacted and the solution has cooled, add 3,4-dimethyl-1-nitrotoluene (1.0 eq).

  • Add diethyl oxalate (1.2 eq) dropwise via the dropping funnel to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the nitrotoluene is consumed.

  • Cool the mixture, pour it onto ice, and acidify with dilute H₂SO₄. The pyruvate intermediate will precipitate. Filter the solid, wash with cold water, and dry.

Step 2: Reductive Cyclization to 6,7-dimethyl-1H-indole-2-carboxylic acid

  • To a flask containing the crude pyruvate intermediate from Step 1, add glacial acetic acid (e.g., 10 mL per gram of pyruvate).

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add zinc dust (3.0-4.0 eq) portion-wise, ensuring the temperature does not exceed 90°C (use an ice bath to cool if necessary).

  • After the addition is complete, maintain the temperature at ~85°C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, and filter off the excess zinc.

  • Pour the filtrate into a large volume of ice water. The crude 6,7-dimethyl-1H-indole-2-carboxylic acid will precipitate.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Purify further via recrystallization or acid-base extraction as described in the FAQ section.

Visualizations

Reaction Mechanism: Reissert Indole Synthesis

Reissert_Mechanism Reissert Indole Synthesis Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis Start 3,4-Dimethyl- 1-nitrotoluene + Diethyl Oxalate Enolate Nitrotoluene Enolate Start->Enolate  KOEt - EtOH Pyruvate Ethyl o-nitrophenyl- pyruvate Enolate->Pyruvate  + Diethyl    Oxalate AminoPyruvate Ethyl o-aminophenyl- pyruvate Pyruvate->AminoPyruvate  Zn, AcOH (Reduction) Enamine Enamine Intermediate AminoPyruvate->Enamine  Intramolecular  Condensation IndoleEster Indole-2-carboxylate Ester Enamine->IndoleEster  - H₂O FinalProduct 6,7-dimethyl-1H- indole-2-carboxylic acid IndoleEster->FinalProduct  1. NaOH, H₂O  2. H₃O⁺

Caption: Key steps in the Reissert synthesis of the target indole.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Workflow Start Low Yield of Final Product Route Which Synthesis Route? Start->Route Reissert Reissert Synthesis Route->Reissert Reissert Fischer Fischer Synthesis Route->Fischer Fischer Reissert_Step1 Check Condensation Step: - Base strength (use KOEt) - Anhydrous conditions - Reagent purity Reissert->Reissert_Step1 Reissert_Step2 Check Cyclization Step: - Reducing agent (Zn/AcOH) - Temperature control (60-90°C) - Reaction time Reissert_Step1->Reissert_Step2 Purification Review Purification: - Incomplete precipitation? - Product loss during extraction? - Potential decarboxylation? Reissert_Step2->Purification Fischer_Step1 Check Hydrazone Formation: - Diazotization conditions - Purity of hydrazone Fischer->Fischer_Step1 Fischer_Step2 Check Cyclization Step: - Acid catalyst choice (PPA, ZnCl₂) - Temperature (avoid decomposition) - Check for N-N cleavage Fischer_Step1->Fischer_Step2 Fischer_Step2->Purification

Caption: A decision tree for troubleshooting low yield issues.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1044. [Link]

  • Japp, F. R., & Klingemann, F. (1888). Ueber die Constitution einiger sogenannten «gemischten Azoverbindungen». Annalen der Chemie, 247(2), 190-225. [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
  • Noland, W. E., & Baude, F. J. (1973). Indole-2-carboxylic acid. Organic Syntheses, Coll. Vol. 5, p. 567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnIrHo-0GQNuu5bihLwZ6quOTZi5jvrvCCJEKtuskZ3dlhbBLqPV7YUY7h0nPsRj5r6MvgDDA8bHxJi8GeJY66GikRCrd2XCYNWtZRomUZIqdgZoh3f6x9KjhoIgboR4aFa0iqSGfvs_qJQacbxljV6z0=]
  • Taber, D. F., & Neubert, P. (2012). The Japp-Klingemann Reaction. Organic Chemistry Portal.
  • Chemistry : The Mystery of Molecules. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. YouTube. [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. [Link]

  • Yoo, E. J., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5780-5783. [Link]

  • Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. [Link]

  • Gribble, G. W. (2010). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • Yoo, E. J., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5780-5783. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
  • Marion, L., & Ashford, W. R. (1947). The decarboxylation of ring-substituted indole-2(and 3)-carboxylic acids. Canadian Journal of Research, 25b(5), 269-274. [Link]

Sources

Technical Support Center: Purification of 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6,7-dimethyl-1H-indole-2-carboxylic acid (DMICA). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help researchers overcome common challenges encountered during the isolation and purification of this compound. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and purification strategy for DMICA.

Q1: What are the primary sources of impurities in synthetically prepared 6,7-dimethyl-1H-indole-2-carboxylic acid?

A1: The impurity profile is almost entirely dictated by the synthetic route. The most common method for this class of molecules is the Fischer Indole Synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[2][3] Key impurities often include:

  • Unreacted Starting Materials: Residual 2,3-dimethylphenylhydrazine and pyruvic acid (or its ester).

  • Regioisomers: If the synthesis starts from an unsymmetrical hydrazine precursor, alternative cyclization pathways can lead to isomeric indole products.

  • Polymeric Byproducts: Harsh acidic conditions and elevated temperatures can cause degradation and polymerization of the indole nucleus.[4]

  • Decarboxylation Product: The target molecule can lose CO2 at high temperatures to form 6,7-dimethyl-1H-indole.[5][6]

Q2: What are the key physicochemical properties of DMICA that affect its purification?

A2: Understanding the molecule's properties is critical for designing an effective purification strategy.

  • Amphoteric Nature: DMICA possesses both a weakly acidic carboxylic acid group (pKa ≈ 4-5) and a very weakly basic indole nitrogen (pKa ≈ -2). This allows for purification via pH-mediated precipitation.

  • Limited Solubility: Like many indole-carboxylic acids, DMICA has poor solubility in non-polar organic solvents (e.g., hexanes, toluene) and water at neutral pH. It exhibits moderate solubility in polar protic solvents like ethanol and methanol and good solubility in highly polar aprotic solvents like DMSO and DMF.[5]

  • Crystallinity: The planar indole core and hydrogen-bonding capabilities of the carboxylic acid and N-H group promote the formation of a stable crystalline lattice, which is advantageous for recrystallization.

  • Thermal Instability: Indole-2-carboxylic acids are susceptible to thermal decarboxylation, especially in solution at elevated temperatures.[6] This necessitates careful temperature control during purification.

Q3: Why is a single-solvent recrystallization often insufficient for achieving high purity?

A3: While DMICA is crystalline, impurities such as regioisomers or structurally similar byproducts often have comparable solubility profiles and can co-crystallize with the product. A simple recrystallization may enrich the product, but it often fails to remove these persistent impurities below the desired threshold (e.g., >99% purity). More advanced techniques like pH-mediated crystallization are often required to exploit differences in acidity.[7]

Q4: What analytical techniques are recommended for assessing the purity of DMICA?

A4: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (monitoring at ~220 nm and ~270 nm) is the gold standard for quantitative purity analysis. It can effectively separate the target compound from most process-related impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can detect impurities with distinct proton signals. It is excellent for identifying residual solvents and starting materials.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.

Part 2: Purification Workflow & Logic

The general strategy for purifying DMICA from a crude synthetic reaction mixture involves leveraging its acidic nature, followed by chromatographic polishing if necessary.

PurificationWorkflow crude Crude DMICA (Solid Mixture) dissolve Dissolve in Base (e.g., aq. NaOH, NaHCO₃) crude->dissolve filter_insol Filter Insoluble (Non-acidic impurities) dissolve->filter_insol acidify Acidify Filtrate (e.g., HCl, AcOH) to pH ~3-4 filter_insol->acidify Aqueous Salt Solution precipitate Precipitate Pure DMICA (Collect by filtration) acidify->precipitate wash_dry Wash & Dry (Water, then vacuum) precipitate->wash_dry purity_check Purity Check (HPLC, NMR) wash_dry->purity_check final_product Final Product (>98% Purity) purity_check->final_product Purity OK chromatography Column Chromatography (If necessary) purity_check->chromatography Purity <98% chromatography->purity_check Polished Fractions

Caption: General purification workflow for DMICA.

Part 3: Troubleshooting Guide

This guide is designed to solve specific issues you may encounter during the purification process.

Problem 1: Low or No Yield After pH-Mediated Crystallization

  • Possible Cause 1: Incomplete initial dissolution. The crude material may not have fully dissolved in the basic solution, leaving the product behind with the insoluble impurities.

  • Troubleshooting Steps:

    • Ensure the pH of the initial solution is sufficiently basic (pH > 9) to deprotonate the carboxylic acid and form the soluble carboxylate salt.

    • Use a sufficient volume of aqueous base.

    • Gentle warming (< 50°C) can aid dissolution, but avoid prolonged heating.

  • Possible Cause 2: Over-acidification. Adding too much strong acid can lead to the formation of soluble salts or degradation, especially if the temperature is high.

  • Troubleshooting Steps:

    • Add the acid dropwise with vigorous stirring.

    • Monitor the pH closely and aim for the isoelectric point where solubility is minimal (typically pH 3-4 for indole-2-carboxylic acids).[7]

    • Perform the precipitation at a reduced temperature (0-5°C) to maximize recovery.

Problem 2: Product is colored (Yellow/Brown) even after crystallization.

  • Possible Cause: Presence of oxidized or polymeric impurities that are carried through the pH swing.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before the acidification step, add a small amount of activated carbon (charcoal) to the basic aqueous solution of your compound.

    • Stir for 15-30 minutes at room temperature.

    • Filter the solution through a pad of Celite® to remove the carbon and adsorbed impurities.

    • Proceed with the acidification of the now-decolorized filtrate. Causality Note: Activated carbon has a high surface area and non-selectively adsorbs large, chromophoric, and often less-polar molecules from the polar aqueous solution.

Problem 3: HPLC analysis shows a persistent impurity peak with a similar retention time.

  • Possible Cause: A regioisomer or structurally related byproduct that has a similar polarity and pKa to DMICA.

  • Troubleshooting Steps:

    • Phased Crystallization: This is a more precise version of the pH swing. Acidify the solution extremely slowly. Different isomers can have slightly different pKa values, causing them to precipitate at different pH points. Collect fractions as the pH drops and analyze each by HPLC.[7]

    • Silica Gel Chromatography: If crystallization fails, flash column chromatography is the next logical step. A gradient elution is typically required. See Protocol 3 for a detailed method. Causality Note: Silica gel separates compounds based on polarity. The acidic proton of the carboxylic acid can cause peak tailing. Adding a small amount of acetic acid to the mobile phase can suppress this interaction and lead to sharper peaks.

TroubleshootingTree start Persistent Impurity in HPLC? is_major Is impurity > 5%? start->is_major chromatography Action: Use Flash Column Chromatography is_major->chromatography Yes accept Action: Accept lot if purity is within spec. is_major->accept No is_polar Is impurity more polar (shorter Rt)? phased_cryst Action: Perform Slow 'Phased Crystallization' is_polar->phased_cryst No (less polar) re_run_rxn Action: Review Synthesis. Consider unreacted starting material or side-reaction. is_polar->re_run_rxn Yes (more polar) chromatography->is_polar

Caption: Troubleshooting decision tree for persistent impurities.

Part 4: Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general method for analyzing the purity of DMICA.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method:

    • Sample Preparation: Accurately weigh ~1 mg of DMICA and dissolve in 1 mL of 50:50 Acetonitrile/Water.

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 220 nm.

    • Gradient:

      • Start at 10% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B over 1 minute.

      • Equilibrate at 10% B for 2 minutes.

  • Expected Result: A major peak for DMICA, with purity calculated by area percent. The method is scalable and can be adapted for preparative separation by replacing formic acid with phosphoric acid if Mass-Spec is not required.[8]

Protocol 2: Purification by pH-Mediated Phased Crystallization

This method is highly effective for removing both more and less acidic impurities.[7]

  • Dissolution: Suspend 10 g of crude DMICA in 200 mL of water. While stirring, add 1 M NaOH solution dropwise until the solid completely dissolves and the pH reaches ~10.

  • Decolorization (Optional): If the solution is colored, add 0.5 g of activated carbon, stir for 20 minutes, and filter through Celite®. Wash the Celite® pad with a small amount of water.

  • Impurity Precipitation: Slowly add 1 M HCl dropwise to the clear filtrate. Monitor the pH. If impurities are known to be less acidic, they may precipitate in the pH 8-6 range. If so, filter them off.

  • Product Precipitation: Continue the dropwise addition of 1 M HCl. The bulk of the DMICA product should precipitate between pH 5 and pH 3.

  • Isolation: Once precipitation is complete (pH ~3), cool the slurry in an ice bath for 1 hour. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the pure white solid under vacuum at 50-60°C to a constant weight.

  • Validation: Confirm purity using the HPLC method in Protocol 1.

Protocol 3: Silica Gel Flash Column Chromatography

Use this protocol when crystallization fails to remove a persistent, less-polar impurity.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Heptane and Ethyl Acetate with 0.5% Acetic Acid.

    • Rationale for Acetic Acid: The inclusion of a small amount of acid in the eluent suppresses the deprotonation of the product's carboxylic acid group, minimizing its interaction with silica's acidic silanol groups and preventing severe peak tailing.

  • Procedure:

    • Column Packing: Pack a glass column with silica gel slurried in 5% Ethyl Acetate/Heptane.

    • Sample Loading: Dissolve the impure DMICA (e.g., 1 g) in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3 g) and evaporate the solvent to dryness. Dry-load this powder onto the top of the packed column.

    • Elution: Begin elution with 10% Ethyl Acetate in Heptane (+0.5% AcOH).

    • Gradually increase the polarity of the eluent. For example: 10% -> 20% -> 30% -> 40% Ethyl Acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

    • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Part 5: Data Tables

Table 1: Solvent Selection Guide for Recrystallization

SolventSolubility (Cold)Solubility (Hot)SuitabilityComments
WaterPoorPoorPoor (alone)Excellent for washing the final product after pH precipitation.
EthanolLowModerateGoodA common choice, but may require multiple crops to achieve high purity.[7]
AcetonitrileLowHighExcellentProvides a good solubility differential. Ensure slow cooling.
Ethyl AcetateLowModerateGoodGood for removing more polar impurities.
TolueneVery LowLowPoorNot a suitable single solvent for recrystallization.[5]
DMSOHighHighPoorToo strong a solvent; will not allow for crystallization. Good for NMR samples.[5]

Table 2: Common Impurities and Identification Methods

Impurity TypePotential StructureIdentification MethodComments
Starting Material2,3-dimethylphenylhydrazineLC-MS, ¹H NMRCharacterized by aromatic signals different from the indole core.
Starting MaterialPyruvic Acid¹H NMR (in D₂O)Often removed during aqueous workup.
Decarboxylation6,7-dimethyl-1H-indoleLC-MS (M-44), ¹H NMRLacks the carboxylic acid proton signal in NMR.
Isomeric Impuritye.g., 4,5-dimethyl-1H-indole-2-carboxylic acidLC-MS, HPLC, ¹H NMRWill have the same mass but a different HPLC retention time and a distinct aromatic splitting pattern in NMR.

References

  • SIELC Technologies. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). [Link]

  • Google Patents. CN106008311A - Refinement method of indole-2-carboxylic acid.
  • Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid. (2017). [Link]

  • Cambridge University Press. Fischer Indole Synthesis. [Link]

  • Canadian Science Publishing. THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • NIH National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). [Link]

Sources

Technical Support Center: 6,7-Dimethyl-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 6,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable indole intermediate. Here, we move beyond simple protocols to explore the mechanistic origins of byproducts and provide actionable, field-tested solutions to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues observed during the synthesis, which typically employs the Fischer indole synthesis starting from 3,4-dimethylaniline and ethyl pyruvate to form the corresponding hydrazone, followed by acid-catalyzed cyclization and subsequent ester hydrolysis.

FAQ 1: My final product is a dark, tarry solid, and the yield is very low. What is the likely cause?

Answer: This is a classic sign of acid-catalyzed degradation and polymerization, a common issue in Fischer indole syntheses when conditions are too harsh. The strong acid catalyst (like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride) required for the cyclization of the hydrazone can also promote side reactions if the temperature is too high or the reaction time is too long.

  • Causality: The electron-rich indole core is susceptible to electrophilic attack and oxidation. At elevated temperatures, the acid catalyst can protonate the indole ring, initiating polymerization or degradation pathways. The starting materials, particularly the pyruvate, can also undergo acid-catalyzed self-condensation.

  • Troubleshooting & Prevention:

    • Temperature Control: Carefully control the temperature during the cyclization step. If using PPA, aim for a temperature range of 90-110°C and monitor the reaction progress closely by thin-layer chromatography (TLC) to avoid prolonged heating.

    • Choice of Acid: Consider a milder catalyst system. Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes provide better results at lower temperatures. Acetic acid with a catalytic amount of a stronger acid can also be effective and less prone to causing charring.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions that contribute to color formation.

FAQ 2: I'm seeing a significant byproduct with a mass corresponding to the decarboxylated indole (6,7-dimethyl-1H-indole). Why is this happening?

Answer: Decarboxylation is a frequent byproduct in the synthesis of indole-2-carboxylic acids, especially during the final saponification (ester hydrolysis) step or during the acidic cyclization if conditions are not optimized.

  • Causality: The carboxylic acid group at the C2 position of the indole ring is thermally and acid/base-labile.

    • During Cyclization: If the acid catalyst and temperature are too strong, the initially formed ester can be hydrolyzed and subsequently decarboxylated in a one-pot degradation.

    • During Hydrolysis: The most common cause is excessive heat during the saponification of the ethyl ester. Using strong bases like NaOH or KOH at reflux for extended periods can drive the decarboxylation of the resulting carboxylate salt.

  • Troubleshooting & Prevention:

    • Milder Hydrolysis Conditions: Use milder conditions for the saponification. For example, conduct the reaction with LiOH in a THF/water mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction by TLC or HPLC to ensure you stop heating as soon as the starting ester is consumed.

    • Careful Workup: During the acidic workup after hydrolysis, avoid boiling the solution to concentrate it. Keep the temperature low as you acidify to precipitate your product.

FAQ 3: My NMR spectrum shows two distinct sets of indole peaks, suggesting an isomeric byproduct. What is it and how can I avoid it?

Answer: You are likely observing the formation of the 4,5-dimethyl-1H-indole-2-carboxylic acid isomer. This arises from a lack of regioselectivity during the-sigmatropic rearrangement step of the Fischer indole synthesis.

  • Causality: The Fischer synthesis proceeds through a phenylhydrazone intermediate. The key step is an acid-catalyzed tautomerization to an ene-hydrazine, followed by a-sigmatropic rearrangement. With an unsymmetrical ketone/aldehyde and a meta-substituted aniline (like 3,4-dimethylaniline), the rearrangement can proceed in two different directions, leading to isomeric products. While the 6,7-dimethyl isomer is generally favored due to steric hindrance from the ortho-methyl group of the aniline precursor, the 4,5-dimethyl isomer can still form.

  • Troubleshooting & Prevention:

    • Catalyst Choice: The choice of acid catalyst can influence the regioselectivity. Lewis acids like ZnCl₂ or BF₃·OEt₂ have been reported to offer better regioselectivity in some cases compared to Brønsted acids like PPA or H₂SO₄.

    • Purification: If the isomer has already formed, careful purification is required. The two isomers often have slightly different polarities.

      • Recrystallization: Try fractional recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane.

      • Chromatography: If recrystallization fails, column chromatography on silica gel is the most reliable method. A gradient elution with ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing, is a good starting point.

Part 2: Advanced Troubleshooting & Byproduct Analysis

This section provides a structured approach to identifying and resolving less common, but more challenging, issues.

Troubleshooting Workflow: From Observation to Solution

This workflow provides a logical path for diagnosing issues with your reaction.

G A Reaction Outcome Unsatisfactory (Low Yield, Impure Product) B Analyze Crude Product: TLC, LC-MS, 1H NMR A->B Step 1: Characterize C Observation: Dark Tarry Solid / Polymer B->C Step 2: Identify Signature D Observation: Mass of Decarboxylated Product B->D Step 2: Identify Signature E Observation: Isomeric Impurities by NMR B->E Step 2: Identify Signature F Observation: Unreacted Hydrazone Intermediate B->F Step 2: Identify Signature G Root Cause: Harsh Cyclization Conditions (High Temp, Strong Acid) C->G Diagnosis H Root Cause: Harsh Hydrolysis or Excessive Heat in Cyclization D->H Diagnosis I Root Cause: Lack of Regioselectivity in [3,3] Rearrangement E->I Diagnosis J Root Cause: Insufficient Acid Catalyst or Low Temperature / Short Time F->J Diagnosis K Solution: 1. Lower Cyclization Temp 2. Use Milder Acid (Eaton's) 3. Run under Inert Gas G->K Action L Solution: 1. Use Milder Hydrolysis (LiOH, RT) 2. Avoid Heat During Acidic Workup H->L Action M Solution: 1. Screen Lewis Acid Catalysts 2. Purify via Chromatography/ Recrystallization I->M Action N Solution: 1. Increase Catalyst Loading 2. Increase Temp or Time 3. Ensure Anhydrous Conditions J->N Action

Caption: A decision tree for troubleshooting common synthesis issues.

Byproduct Profile Table

This table summarizes key analytical data for the target compound and its most common byproducts. (Note: Exact NMR shifts are solvent-dependent. Values are approximate for CDCl₃ or DMSO-d₆).

Compound NameStructureExpected Mass (M)Key ¹H NMR Signals (ppm)Identification Notes
6,7-dimethyl-1H-indole-2-carboxylic acid Target Product203.2311-12 (br s, 1H, COOH), 8-9 (br s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H & C3-H), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)Broad COOH and NH peaks. Two distinct aromatic region multiplets and two methyl singlets.
Ethyl 6,7-dimethyl-1H-indole-2-carboxylate Starting Ester231.288-9 (br s, 1H, NH), 7.0-7.5 (m, 3H), 4.4 (q, 2H, OCH₂), 2.4 (s, 3H), 2.3 (s, 3H), 1.4 (t, 3H, CH₃)Presence of ethyl group signals (quartet and triplet). Absence of broad COOH peak.
6,7-dimethyl-1H-indole Decarboxylation159.228-9 (br s, 1H, NH), 6.5-7.5 (m, 4H, Ar-H & C2/C3-H), 2.4 (s, 3H), 2.3 (s, 3H)Loss of COOH signal. Appearance of a new signal in the aromatic region for the C2-H.
4,5-dimethyl-1H-indole-2-carboxylic acid Regioisomer203.23Similar pattern to target, but aromatic and methyl signals will have distinct chemical shifts.Identical mass to the target product. Requires NMR or chromatographic separation to confirm.
Mechanistic Insight: Formation of the Regioisomeric Byproduct

The formation of the 4,5-dimethyl isomer is a direct consequence of the mechanism of the Fischer indole synthesis. The direction of the key-sigmatropic rearrangement determines the final substitution pattern.

G cluster_0 Ene-Hydrazine Intermediate cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Final Products A Ene-Hydrazine B Pathway A (Favored) A->B [3,3] C Pathway B (Disfavored) A->C [3,3] D 6,7-dimethyl Isomer (Target Product) B->D Rearomatization E 4,5-dimethyl Isomer (Byproduct) C->E Rearomatization

Caption: Regioselectivity in the Fischer Indole Synthesis.

Part 3: Experimental Protocols

Protocol 1: HPLC-MS Method for In-Process Control and Final Purity Analysis

This method is designed for rapid assessment of reaction progress and final product purity.

  • Sample Preparation:

    • Take a ~0.5 mg sample of the crude reaction mixture or final product.

    • Dissolve in 1.0 mL of methanol or acetonitrile.

    • Vortex until fully dissolved. If solids remain, centrifuge and take the supernatant.

    • Inject 5 µL into the LC-MS system.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 10% B

      • 19-22 min: 10% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • MS Detector: Electrospray Ionization (ESI) in both positive and negative mode.

    • Scan Range: m/z 100-500.

Protocol 2: Optimized Purification by Recrystallization

This protocol is effective for removing minor impurities, particularly the decarboxylated byproduct, if the crude product is >85% pure.

  • Solvent Selection: A mixed solvent system of Ethanol and Water is often effective. Ethyl acetate/Heptane can also be used.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • While stirring and keeping the solution hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water.

    • Dry the purified crystals under vacuum.

References

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]

  • Myers, A. G., et al. (2004). A Concise, Stereocontrolled Synthesis of (+)-Streptonigrin. Journal of the American Chemical Society, 126(22), 7013-7025. While not for the exact target molecule, this paper exemplifies the use of LiOH for mild saponification of similar heterocyclic esters.[Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. This comprehensive review covers the mechanism and regioselectivity of the Fischer indole synthesis.[Link]

Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

I'm experiencing consistently low yields in my indole-2-carboxylic acid synthesis. What are the primary factors to investigate?

Low yields are a frequent challenge and can often be traced back to several key stages of the synthesis.[1][2] A systematic evaluation of your reaction conditions is the most effective approach to identify and resolve the underlying issues.[3]

Common culprits for low yield include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly hinder the reaction's progress.[1]

  • Poor Quality of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions, consuming reactants and reducing the yield of your desired product.[1]

  • Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are crucial and highly dependent on the specific synthetic route and substrates being used.[1]

  • Atmospheric Moisture: Some reactions in indole synthesis are sensitive to moisture. Ensuring the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) can be critical.[1]

My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?

The formation of multiple products is a common problem, particularly in reactions like the Fischer indole synthesis.[4][5] Improving selectivity often involves a careful adjustment of reaction conditions and a thorough understanding of the reaction mechanism.

Strategies to minimize side product formation:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the desired kinetic product over thermodynamic side products.[2]

  • Catalyst Choice: The acidity of the catalyst can significantly influence the reaction pathway. Experimenting with milder acids or different types of catalysts (Brønsted vs. Lewis acids) can improve selectivity.[6]

  • Purification of Starting Materials: As mentioned previously, impurities in the starting materials are a frequent source of side reactions.[1]

I'm struggling with the purification of the final indole-2-carboxylic acid product. What are the best methods to use?

Purification of indole-2-carboxylic acid can be challenging due to its unique solubility characteristics. A phased crystallization method or an acid-base extraction are often effective.[7]

Recommended Purification Protocol (Acid-Base Extraction):

  • Dissolve the crude product in an aqueous basic solution, such as sodium bicarbonate, to form the water-soluble salt.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-acidic, organic-soluble impurities.

  • Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified indole-2-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[8]

For particularly stubborn impurities, column chromatography can be employed. A mobile phase consisting of a gradient of ethyl acetate in hexane or dichloromethane with a small amount of methanol is often effective.[8]

Part 2: Frequently Asked Questions (FAQs)

What are the most common synthetic routes for preparing indole-2-carboxylic acid?

The two most prevalent methods for the synthesis of indole-2-carboxylic acid are the Reissert indole synthesis and the Fischer indole synthesis .[9][10]

  • Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[11][12] This is often a preferred route for its directness.[13]

  • Fischer Indole Synthesis: This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[6][14] For indole-2-carboxylic acid, pyruvic acid phenylhydrazone is a common starting material.[15]

How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. By spotting your reaction mixture alongside your starting materials, you can visually track the consumption of reactants and the formation of your product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from over-running the reaction.[1]

What are some of the key side reactions to be aware of in the Fischer indole synthesis?

The Fischer indole synthesis is known for several potential side reactions that can impact your yield and purity.[5]

  • Formation of Regioisomers: If an unsymmetrical ketone is used as a starting material, a mixture of two different indole products can be formed.

  • Tar Formation: The strongly acidic conditions can sometimes lead to the polymerization of starting materials or products, resulting in the formation of intractable tar.

  • N-N Bond Cleavage: Under certain conditions, cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can occur, leading to various byproducts.[16]

Part 3: Experimental Protocols and Data

Detailed Experimental Protocol: Reissert Indole Synthesis

This protocol outlines a general procedure for the synthesis of indole-2-carboxylic acid via the Reissert method.

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add o-nitrotoluene.

  • Slowly add diethyl oxalate to the reaction mixture with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.

  • Acidify the aqueous solution to precipitate the crude ethyl o-nitrophenylpyruvate.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Reductive Cyclization and Hydrolysis

  • Suspend the crude ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.

  • Add a reducing agent, such as zinc dust or iron powder, portion-wise with stirring.[13]

  • After the addition is complete, heat the reaction mixture for a period of time, monitoring by TLC.

  • Cool the mixture and filter to remove the metal residues.

  • The filtrate, containing the ethyl indole-2-carboxylate, is then subjected to basic hydrolysis by adding a solution of sodium hydroxide and heating to reflux.

  • After hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with a strong acid to precipitate the indole-2-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low YieldSuboptimal reaction conditionsSystematically vary temperature, time, and concentration.[1]
Poor quality starting materialsPurify starting materials before use.[1]
Inappropriate catalystScreen different acid catalysts and concentrations.[1]
Multiple ProductsLack of selectivityLower reaction temperature; use a milder catalyst.[2][6]
Purification DifficultySolubility issuesEmploy acid-base extraction or phased crystallization.[7][8]

Part 4: Visualizing the Workflow

Logical Flowchart for Troubleshooting Low Yield

Caption: A decision tree for systematically troubleshooting low yields in indole-2-carboxylic acid synthesis.

References

  • Benchchem. Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.

  • Benchchem. Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis.

  • Google Patents. CN106008311A - Refinement method of indole-2-carboxylic acid.

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.

  • Wikipedia. Reissert indole synthesis.

  • Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid.

  • Organic Chemistry Portal. Synthesis of indoles.

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

  • Combinatorial Chemistry Review. Synthesis of Indole-2-carboxylic Esters.

  • Reissert Indole Synthesis.

  • Alfa Chemistry. Fischer Indole Synthesis.

  • ResearchGate. Reissert-Indole-Synthesis.pdf.

  • Benchchem. Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid.

  • ResearchGate. (PDF) Reissert Indole Synthesis.

  • University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield.

  • PubMed Central. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

  • PubMed Central. Why Do Some Fischer Indolizations Fail?

  • Reddit. Problems with Fischer indole synthesis.

  • Wikipedia. Fischer indole synthesis.

  • YouTube. Reissert Indole Synthesis.

  • Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.

  • ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.

  • Synthesis and Chemistry of Indole.

  • ResearchGate. (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.

  • SciSpace. A Practical Synthesis of Indole-2-carboxylic Acid (2017).

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

  • PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.

Sources

overcoming solubility issues with 6,7-dimethyl-1H-indole-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support resource for 6,7-dimethyl-1H-indole-2-carboxylic acid (CAS: 383132-15-8). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their assays. As application scientists, we understand that compound precipitation can derail experiments, leading to lost time and unreliable data. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to ensure your success.

Understanding the Molecule: The Root of the Solubility Challenge

6,7-dimethyl-1H-indole-2-carboxylic acid (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ) presents a classic solubility challenge due to its dual chemical nature.[1]

  • The Hydrophobic Core: The indole ring system, further substituted with two methyl groups, is large, rigid, and lipophilic ('grease-ball' type). This structure inherently resists dissolution in aqueous media.

  • The Ionizable Handle: The carboxylic acid group (-COOH) is a weak acid. Its state of charge is dependent on the pH of the surrounding medium. This property is the key to rationally controlling its solubility.

The predicted pKa of the parent compound, indole-2-carboxylic acid, is approximately 4.44.[2] This means that at a pH below ~4.4, the carboxylic acid group will be predominantly in its neutral, protonated (-COOH) form, which is significantly less soluble in water. At a pH above ~4.4, it will be in its deprotonated, anionic carboxylate (-COO⁻) form, which is much more polar and thus more water-soluble.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in my aqueous assay buffer, but it immediately turned cloudy and precipitated. What happened?

This is a classic sign of exceeding the compound's aqueous solubility limit. Most standard biological buffers (like PBS or HEPES) have a neutral pH (~7.0-7.4). At this pH, while some of the carboxylic acid is deprotonated and soluble, the equilibrium may not be sufficient to dissolve the compound to your target concentration, especially given the hydrophobic indole core. The compound "crashed out" of solution.

Q2: What is the best organic solvent to prepare a high-concentration stock solution?

For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the most common and effective choice for compounds of this type.[2] Other potential solvents include N,N-Dimethylformamide (DMF) or ethanol. The goal is to create a concentrated stock (e.g., 10-50 mM) that can be serially diluted into your final assay medium.

Q3: I have a 20 mM stock in DMSO. When I dilute it 1:1000 into my cell culture medium, it still precipitates. Why?

This is called "solvent-shift" precipitation. While the final DMSO concentration (0.1%) is likely fine for the assay, the local concentration of the compound at the point of dilution is transiently very high. The compound, suddenly finding itself in an unfavorable aqueous environment, aggregates and precipitates before it can properly disperse. To avoid this, add the DMSO stock to your buffer/medium dropwise while vortexing or stirring vigorously to ensure rapid dispersal.

Q4: What is the maximum concentration of DMSO or other organic solvents I can use in my assay?

This is highly dependent on the assay type, especially for cell-based experiments. As a general rule, the final concentration of DMSO should be kept as low as possible, ideally ≤0.1% v/v .[7] Many cell lines can tolerate up to 0.5%, but this must be validated, as solvents can have independent biological effects or induce cytotoxicity.[8][9] Always run a "vehicle control" (medium + same final concentration of solvent) to assess the impact of the solvent alone.

SolventTypical Max Concentration (Cell-Based Assays)Notes
DMSO 0.1% - 0.5%Most common, but can affect cell differentiation and viability at higher concentrations.[8]
Ethanol 0.1% - 0.5%Can be more cytotoxic than DMSO for some cell lines.[7][10]
Methanol <0.1%Generally more toxic to cells than ethanol or DMSO.

Q5: Can I use sonication or heat to force the compound into solution?

While these physical methods can temporarily increase the dissolution rate, they do not increase the intrinsic thermodynamic solubility. A solution prepared this way is often supersaturated and unstable, with a high risk of precipitating later, potentially in the middle of your experiment. These methods should be used with caution and are not a substitute for proper formulation.[11]

Troubleshooting Workflows & Protocols

Workflow 1: Selecting the Right Solubilization Strategy

This decision tree guides you through the process of choosing the best method for your specific experimental needs.

G start Start: Need to solubilize 6,7-dimethyl-1H-indole-2-carboxylic acid stock Prepare concentrated stock in 100% DMSO (See Protocol 1) start->stock dilute Dilute stock into final aqueous buffer (pH ~7.4) stock->dilute check1 Does compound stay in solution at final concentration? dilute->check1 success Success! Proceed with experiment. (Remember vehicle control) check1->success Yes fail1 No, precipitation occurs. check1->fail1 No check2 Is a basic pH compatible with your assay? fail1->check2 ph_strat Try pH-mediated solubilization (See Protocol 2) ph_strat->success ph_ok Yes check2->ph_ok ph_no No check2->ph_no ph_ok->ph_strat cosolvent Use a co-solvent strategy (See Protocol 3) ph_no->cosolvent cosolvent->success

Caption: Decision tree for solubilization.

Protocol 1: Standard Stock Solution Preparation (DMSO)

This is the most direct method for creating a high-concentration stock solution.

  • Weigh the Compound: Accurately weigh a precise amount of 6,7-dimethyl-1H-indole-2-carboxylic acid powder (e.g., 1.892 mg for a 10 mM stock in 1 mL).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath for 5-10 minutes until all solid material is dissolved. Visually inspect for any remaining particulates.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: pH-Mediated Solubilization

This protocol leverages the acidic nature of the compound to create a highly soluble salt form. This is particularly useful for preparing working solutions in aqueous buffers without organic solvents.

Principle: By adding a base, we deprotonate the carboxylic acid to the much more soluble carboxylate anion (-COO⁻).

G cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 8) Neutral R-COOH (Neutral Form) Poorly Soluble Equilibrium Neutral->Equilibrium Ionized R-COO⁻ + H⁺ (Ionized Form) Highly Soluble Equilibrium->Ionized

Caption: pH-dependent ionization of the compound.

Methodology:

  • Weigh Compound: Weigh the desired amount of the compound into a sterile microcentrifuge tube.

  • Initial Suspension: Add a small volume of purified water (e.g., 50% of the final target volume) to suspend the powder. It will not dissolve.

  • Basify: Add a dilute basic solution (e.g., 0.1 N NaOH or 1 N NH₄OH) dropwise while vortexing. Continue adding drops until the solid completely dissolves and the solution is clear. This indicates the formation of the soluble salt.

  • Buffer & Neutralize: Add your concentrated assay buffer (e.g., 10x PBS) and then adjust the pH back down to the desired final pH (e.g., 7.4) using a dilute acid (e.g., 0.1 N HCl). This step is critical and must be done slowly.

  • Final Volume: Bring the solution to the final desired volume with purified water.

  • Filter: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Trustworthiness Check: The key to this protocol is to ensure the compound remains soluble after neutralization. If it precipitates upon pH adjustment, it means your final concentration is still too high for the aqueous buffer, even with the pH control. In this case, you must either lower the target concentration or use a co-solvent strategy.

Protocol 3: Using Co-solvents for Difficult Formulations

When even a small amount of DMSO is unacceptable or pH modification is not feasible, co-solvents can be used to increase the "solvating power" of the aqueous medium.[12][13][14][15]

Commonly Used Biocompatible Co-solvents:

  • Polyethylene Glycol 400 (PEG-400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

Methodology:

  • Prepare Co-solvent Stock: First, dissolve the compound in 100% of the chosen co-solvent (e.g., PEG-400) to create a high-concentration primary stock.

  • Prepare Co-solvent/Buffer Mix: Create your final assay buffer containing a specific percentage of the co-solvent (e.g., a buffer made with 90% water and 10% PEG-400).

  • Final Dilution: Dilute the primary co-solvent stock (from step 1) into the co-solvent/buffer mix (from step 2), ensuring vigorous mixing.

Important Consideration: The use of co-solvents must be validated for each assay. Like DMSO, they can have unintended effects on protein conformation or cellular processes. Always run a vehicle control containing the same final concentration of the co-solvent.[10]

References

  • Bar-Shai, M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

  • Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Available at: [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. Available at: [Link]

  • Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Zimmerman, J. A., et al. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. Available at: [Link]

  • ChemAnalyst. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview. ChemAnalyst. Available at: [Link]

  • Sunway Pharm Ltd. (n.d.). 6,7-Dimethyl-1h-indole-2-carboxylic acid - CAS:383132-15-8. Sunway Pharm Ltd. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Available at: [Link]

  • Snyder, H. R., et al. (1951). Derivatives of Indole-2-carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. Available at: [Link]

  • Pformulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Pformulate. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Patel, J. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. PMC - NIH. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • Harvey, D. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

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Technical Support Center: Synthesis of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted indole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reactions and achieve higher yields of your target molecules.

I. The Persistent Challenge: Unwanted Decarboxylation

One of the most frequently encountered side reactions in the synthesis and manipulation of indole-2-carboxylic acids is premature decarboxylation. The electron-rich nature of the indole ring facilitates the loss of carbon dioxide, particularly under acidic or thermal stress, leading to the formation of the corresponding indole as a significant byproduct.

Question: My synthesis of a substituted indole-2-carboxylic acid is plagued by significant decarboxylation. What are the underlying causes and how can I mitigate this issue?

Answer:

Decarboxylation of indole-2-carboxylic acids is a common challenge, driven by the thermodynamic stability of the resulting indole. The reaction is often catalyzed by acid and accelerated by heat. Several factors can exacerbate this side reaction:

  • High Reaction Temperatures: Many indole syntheses require elevated temperatures, which can provide the necessary activation energy for decarboxylation.

  • Strongly Acidic Conditions: The use of strong Brønsted or Lewis acids as catalysts can promote protonation of the carboxyl group, facilitating its departure as CO2.

  • Electron-Donating Substituents: Substituents on the indole ring that increase its electron density can further stabilize the transition state for decarboxylation.

Troubleshooting Strategies to Minimize Decarboxylation:

  • Temperature Control: Carefully control the reaction temperature. Use the lowest possible temperature that allows for efficient cyclization. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.

  • Judicious Choice of Acid Catalyst: If the synthesis is acid-catalyzed (e.g., Fischer indole synthesis), consider using milder acids or a lower concentration of the acid. A screening of different acids (e.g., polyphosphoric acid, p-toluenesulfonic acid, or various Lewis acids) can identify a catalyst that promotes indolization without excessive decarboxylation.

  • Protecting Group Strategy: In multi-step syntheses, it is often advantageous to carry the carboxyl group as an ester (e.g., methyl or ethyl ester) until the final step. Esters are significantly more stable to decarboxylation. The ester can then be hydrolyzed under mild basic conditions to afford the desired carboxylic acid.

  • Post-Synthesis Purification: If decarboxylation is unavoidable, the resulting indole byproduct can often be separated from the desired carboxylic acid by extraction or chromatography. The acidic nature of the target molecule allows for its separation from the neutral indole byproduct through an acid-base extraction.

Condition Observed Outcome Recommendation
High Temperature (>150 °C)Increased rate of decarboxylationLower the reaction temperature and monitor closely.
Strong Acid (e.g., conc. H2SO4)Significant byproduct formationUse a milder acid catalyst (e.g., PPA, PTSA) or a Lewis acid.
Prolonged Reaction TimeAccumulation of decarboxylated productOptimize reaction time by monitoring with TLC/LC-MS.

A copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has also been developed, which intentionally leverages this reactivity to form N-aryl indoles[1].

II. Navigating the Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of indole chemistry, but it is not without its challenges. Low yields, the formation of regioisomers, and the generation of tarry byproducts are common hurdles.

Question: I am attempting a Fischer indole synthesis to prepare a substituted indole-2-carboxylic acid ester, but the yield is consistently low and the reaction mixture is a complex mess. What are the likely causes and how can I improve my results?

Answer:

Low yields and complex reaction mixtures in the Fischer indole synthesis can arise from several factors. A systematic approach to troubleshooting is essential.

Common Issues and Solutions in Fischer Indole Synthesis:

  • Formation of Regioisomers: When using an unsymmetrical ketone, two different ene-hydrazine intermediates can form, leading to a mixture of isomeric indoles. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions[2]. Weaker acids may favor indolization towards the more substituted carbon[3].

  • N-N Bond Cleavage: A significant side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic when the carbonyl component has electron-donating groups, which stabilize the resulting iminyl carbocation, making cleavage competitive with the desired[1][1]-sigmatropic rearrangement[4].

  • Tar Formation: The strongly acidic and high-temperature conditions of the Fischer synthesis can lead to polymerization and decomposition of starting materials, intermediates, and the product, resulting in the formation of intractable tars[5].

  • Incomplete Cyclization: The final cyclization and ammonia elimination steps may not go to completion, leading to the accumulation of intermediates and a lower yield of the desired indole.

Troubleshooting Workflow for Fischer Indole Synthesis:

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Experimental Protocol: Optimizing Acid Catalyst in Fischer Indole Synthesis

  • Set up Parallel Reactions: In separate vials, place the arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq).

  • Add Different Catalysts: To each vial, add a different acid catalyst (e.g., 10 mol% of ZnCl₂, BF₃·OEt₂, p-TsOH, or a small amount of polyphosphoric acid).

  • Reaction Conditions: Heat the reactions at a moderate temperature (e.g., 80 °C) and monitor by TLC.

  • Analysis: Compare the product formation and byproduct profile for each catalyst to identify the optimal conditions.

Acid Catalyst Typical Observation Recommendation
ZnCl₂Generally effective, but can be harsh.Good starting point for many substrates.
Polyphosphoric Acid (PPA)Often gives good yields, but workup can be difficult.Use for less reactive substrates.
p-Toluenesulfonic Acid (p-TsOH)Milder than mineral acids, often reduces tar formation.A good alternative to stronger Brønsted acids.

III. Taming the Reissert Indole Synthesis

The Reissert synthesis offers a valuable route to indole-2-carboxylic acids, starting from o-nitrotoluenes. However, the efficiency of the reductive cyclization step can be a significant bottleneck.

Question: The reductive cyclization step in my Reissert synthesis is giving a low yield of the desired indole-2-carboxylic acid. What are the common side reactions and how can I optimize this transformation?

Answer:

The key to a successful Reissert synthesis lies in the efficient reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate. Several factors can lead to low yields in this step.

Common Issues and Solutions in Reissert Synthesis:

  • Incomplete Reduction: The reduction of the nitro group may be incomplete, leading to the recovery of starting material or the formation of partially reduced intermediates.

  • Formation of Quinolones: Under certain reduction conditions, particularly with platinum oxide in ethanol, the reaction can be diverted to form quinolone byproducts[6].

  • Over-reduction: Harsh reducing agents can sometimes lead to the reduction of the indole ring itself, forming indoline derivatives.

Troubleshooting the Reductive Cyclization Step:

  • Choice of Reducing Agent: A variety of reducing agents can be employed. Zinc dust in acetic acid is a classic choice. Other options include catalytic hydrogenation (e.g., Pd/C, PtO₂), iron in acetic acid, or sodium dithionite[6]. The optimal reducing agent will depend on the specific substrate.

  • Reaction Conditions: The temperature, solvent, and pH of the reaction medium can all influence the outcome. For catalytic hydrogenation, careful control of hydrogen pressure and temperature is crucial.

  • Step-wise vs. One-Pot: While the Reissert synthesis is often performed as a one-pot procedure, isolating the ethyl o-nitrophenylpyruvate before the reductive cyclization can sometimes provide better control and higher yields.

Mechanism of Quinolone Formation (A Potential Side Reaction):

Caption: Competing pathways in the cyclization step of the Reissert synthesis.

IV. Modernizing the Madelung Synthesis

The classical Madelung synthesis, involving the intramolecular cyclization of N-phenylamides at high temperatures with strong bases, is often limited by its harsh conditions. Modern variations have sought to address these limitations.

Question: I want to synthesize a functionalized indole-2-carboxylic acid derivative using a Madelung-type cyclization, but my substrate is sensitive to high temperatures and strong bases. Are there milder alternatives?

Answer:

The harsh conditions of the traditional Madelung synthesis (e.g., sodium ethoxide at 200-400 °C) significantly limit its substrate scope[1]. Fortunately, several modifications have been developed to enable this cyclization under much milder conditions.

Milder Alternatives to the Classical Madelung Synthesis:

  • Organolithium Bases: The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can effect the cyclization at much lower temperatures, often ranging from -20 to 25 °C[1].

  • Directed Ortho Metalation: By introducing a directing group on the aniline nitrogen, the ortho-lithiation can be facilitated, allowing for subsequent acylation and cyclization under mild conditions.

  • Tandem Methodologies: Recent advances include tandem procedures where a copper-catalyzed amidation is followed by an in-situ cyclization, avoiding the need for isolating the N-acyl-o-toluidine intermediate[7]. A combination of LiN(SiMe₃)₂ and CsF has also been shown to mediate an efficient tandem Madelung synthesis[8].

Experimental Protocol: Mild Madelung Cyclization using n-BuLi

  • Substrate Preparation: Prepare the N-acyl-o-toluidine precursor.

  • Reaction Setup: Dissolve the substrate in a dry, aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Base Addition: Slowly add a solution of n-BuLi (2.2 equivalents) in hexanes.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for several hours. Quench the reaction by the slow addition of water.

  • Workup and Purification: Perform a standard aqueous workup and purify the product by column chromatography.

By employing these modern variations, the scope of the Madelung synthesis can be significantly expanded to include substrates with sensitive functional groups, providing a powerful tool for the synthesis of complex indole-2-carboxylic acids.

References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis (pp. 333-345). John Wiley & Sons, Ltd. [Link]

  • Nakao, K., et al. (2016). Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. Heterocycles, 92(5), 900-909. [Link]

  • Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250. [Link]

  • Taber, D. F., & Straney, P. J. (2010). The Synthesis of Indoles. Organic Chemistry Portal. [Link]

  • Ma, R., Wang, Y.-E., Xiong, D., & Mao, J. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 25(40), 7557–7561. [Link]

  • Gribble, G. W. (2016). Madelung Indole Synthesis. In Indole Ring Synthesis (pp. 113-127). John Wiley & Sons, Ltd. [Link]

  • Noland, W. E. (1955). The Fischer Indole Synthesis. Chemical Reviews, 55(1), 137–174. [Link]

  • Reissert, A. (1897). Ueber die Synthese von Indolderivaten aus o-Nitrotoluol. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

  • Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134. [Link]

  • Palmer, B. D., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5798–5807. [Link]

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analytical method development for 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust analytical framework is paramount in advancing drug development. For a molecule like 6,7-dimethyl-1H-indole-2-carboxylic acid, establishing a reliable analytical method is the bedrock upon which all subsequent quality control, stability, and pharmacokinetic studies are built. This guide serves as a centralized technical support resource, designed by application scientists for researchers in the field. It moves beyond mere procedural lists to address the nuanced challenges and critical thinking required for successful method development and troubleshooting.

Our approach is rooted in a deep understanding of the analyte's chemical nature. As a substituted indole-2-carboxylic acid, the molecule possesses a moderately hydrophobic indole core (XLogP3 of 2.6) and an ionizable carboxylic acid group.[1] This duality governs its behavior in chromatographic systems and is the key to mastering its analysis. This resource is structured to anticipate and resolve the practical issues encountered in the laboratory, ensuring your method is not only functional but also rugged and reliable.

Technical Support Center: Analytical Method Development

This center is organized into two primary sections: a Frequently Asked Questions (FAQs) area for initial guidance and method setup, and a Troubleshooting Guide for resolving specific experimental issues.

Part 1: Frequently Asked Questions (FAQs) & Method Setup

This section addresses foundational questions that arise during the initial phases of method development.

Question: What are the basic physicochemical properties of 6,7-dimethyl-1H-indole-2-carboxylic acid?

Answer: Understanding the analyte's properties is the first step. Key characteristics are summarized below. This data is critical for selecting appropriate solvents, pH conditions, and detection parameters.

PropertyValue / ObservationImplication for Analysis
Molecular Formula C₁₁H₁₁NO₂---
Molecular Weight 189.21 g/mol [1][2]Essential for preparing standard solutions and for mass spectrometry.
Structure Indole ring with a carboxylic acid at C2 and methyl groups at C6 and C7.The indole moiety provides a strong UV chromophore for detection.[3][4]
Predicted logP 2.6[1]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Solubility Poor in water; soluble in organic solvents like methanol, ethanol, and DMSO.[5]For sample/standard preparation, dissolve in a small amount of organic solvent (e.g., methanol) before diluting with the mobile phase.
Acidity (pKa) The carboxylic acid group makes the molecule acidic. While the exact pKa is not published, it is expected to be in the range of 3-4, similar to other indole-2-carboxylic acids.The mobile phase pH must be controlled to ensure consistent ionization state and good peak shape.[6]
UV Absorbance Expected to have a maximum absorbance (λmax) around 280-290 nm.[3][7]A photodiode array (PDA) or UV detector set in this range is suitable.

Question: How do I select an appropriate HPLC column?

Answer: For a moderately hydrophobic and acidic analyte like this, a reversed-phase C18 column is the recommended starting point. However, the key to success lies in the quality of the stationary phase.

  • Primary Recommendation: Use a modern, high-purity, end-capped silica C18 column (e.g., ACE, Symmetry, Hypersil GOLD). These columns have minimal free silanol groups, which are a primary cause of peak tailing for acidic compounds due to secondary ionic interactions.[8][9]

  • Alternative: A C8 column can also be used if less retention is desired.

  • Particle Size: For standard HPLC, a 3 µm or 5 µm particle size is appropriate. For UHPLC applications, use a sub-2 µm particle size for faster analysis and higher efficiency.[10]

Question: What is the best mobile phase for initial method scouting?

Answer: The goal is to suppress the ionization of the carboxylic acid group to achieve a single, well-retained species.

  • Recommendation: Start with a simple isocratic mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% Formic Acid .

  • Rationale:

    • Acidification: Formic acid will lower the mobile phase pH to approximately 2.7, which is more than one pH unit below the analyte's estimated pKa. This ensures the carboxylic acid is fully protonated (neutral), promoting retention and preventing peak tailing.[6][10]

    • Organic Solvent: Acetonitrile often provides sharper peaks and lower backpressure compared to methanol for many compounds.

    • MS Compatibility: Formic acid is a volatile modifier, making this mobile phase suitable for both UV and LC-MS detection.[10][11]

Part 2: Troubleshooting Guide: Resolving Common Issues

This guide uses a problem-and-solution format to address specific challenges you may encounter during your experiments.

Symptom 1: Peak Tailing or Asymmetric Peaks

Question: My analyte peak has significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is the most common issue for acidic analytes. It's typically caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Cause A: Ionization of the Carboxylic Acid. If the mobile phase pH is close to or above the analyte's pKa, a portion of the analyte will be in its anionic (deprotonated) form. This can lead to ionic interactions with any residual, positively charged sites on the silica surface, causing tailing.

    • Solution: Ensure the mobile phase pH is at least 1-2 units below the analyte's pKa.[6] Increase the acid concentration (e.g., 0.1% trifluoroacetic acid, TFA) or switch to a buffer with a lower pH (e.g., phosphate buffer at pH 2.5). Note that TFA can suppress MS signal and phosphate buffers are not volatile.[12]

  • Cause B: Secondary Silanol Interactions. Even with a protonated analyte, the indole nitrogen and carboxylic acid can interact with active silanol groups (-Si-OH) on the column packing material.[8]

    • Solution 1: Switch to a high-quality, end-capped column specifically designed for good peak shape with acidic and basic compounds.[9][12]

    • Solution 2: For basic compounds, adding a basic modifier like triethylamine (TEA) can help, but for an acidic analyte, ensuring a low pH is the more effective strategy.[8]

  • Cause C: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.[6]

Workflow for Diagnosing Peak Tailing

G Start Peak Tailing Observed CheckOverload Inject 1:10 Dilution Start->CheckOverload CheckpH Is Mobile Phase pH < pKa - 1.5? CheckOverload->CheckpH No improvement FixOverload Reduce Sample Concentration CheckOverload->FixOverload Yes, shape improves CheckColumn Is Column Modern & End-Capped? CheckpH->CheckColumn Yes FixpH Add 0.1% Formic Acid or use pH 2.5 Buffer CheckpH->FixpH No FixColumn Replace with High-Purity, End-Capped Column CheckColumn->FixColumn No Resolved Problem Resolved CheckColumn->Resolved Yes FixOverload->Resolved FixpH->Resolved FixColumn->Resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

Symptom 2: Retention Time Instability

Question: My analyte's retention time is drifting between injections. What should I check?

Answer: Unstable retention times compromise data reliability. The cause is often related to the column, mobile phase, or pump.

  • Cause A: Insufficient Column Equilibration. Reversed-phase columns require adequate time to equilibrate with the mobile phase. If you change the mobile phase composition or start up the system, the retention time may drift until equilibrium is reached.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[8]

  • Cause B: Mobile Phase Preparation. Inconsistent preparation or degradation of the mobile phase can cause drift.

    • Solution: Prepare fresh mobile phase daily.[6] If using a buffered aqueous solution, filter it through a 0.45 µm or 0.22 µm filter to remove particulates and prevent microbial growth.[12] Ensure accurate measurement of all components.

  • Cause C: Temperature Fluctuations. Column temperature directly affects retention time. A change of just 1°C can alter retention by 1-2%.

    • Solution: Use a thermostatically controlled column compartment and keep it at a constant temperature (e.g., 30 °C) for reproducible results.[13]

  • Cause D: Pump or Leak Issues. An inconsistent flow rate from the pump due to air bubbles, faulty check valves, or leaks will cause retention time to fluctuate.

    • Solution: Degas the mobile phase thoroughly. Check the system for any leaks, especially at fittings. If pressure is fluctuating, troubleshoot the pump according to the manufacturer's guide.[13]

Symptom 3: Poor Resolution or Co-elution

Question: I can't separate my analyte from a nearby impurity. How can I improve resolution?

Answer: Resolution is a function of efficiency, selectivity, and retention. Adjusting the mobile phase is often the most effective way to improve it.

  • Solution 1: Adjust Organic Solvent Strength. Decrease the percentage of acetonitrile in the mobile phase in small increments (e.g., 2-5%). This will increase the retention factor (k') for all components, often improving resolution between closely eluting peaks.

  • Solution 2: Change the Organic Solvent. Switch from acetonitrile to methanol (or vice versa). These solvents have different selectivities and can alter the elution order or spacing of peaks, potentially resolving the co-elution.[6]

  • Solution 3: Optimize Temperature. Lowering the column temperature can sometimes increase selectivity and improve resolution, although it will also increase retention time and backpressure.

Symptom 4: Low Sensitivity or No Peak

Question: I am injecting my sample but see a very small peak or no peak at all. What's wrong?

Answer: This issue can stem from the sample preparation, the instrument settings, or the analyte itself.

  • Cause A: Poor Solubility in Injection Solvent. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO), it can cause peak distortion or precipitation upon injection.

    • Solution: The ideal injection solvent is the mobile phase itself. If you must use a stronger solvent like DMSO to dissolve the initial stock, ensure the final dilution into the mobile phase is significant (e.g., >95% mobile phase).

  • Cause B: Incorrect Detection Wavelength. If the detector is not set to a wavelength where the analyte absorbs strongly, the signal will be weak.

    • Solution: Use a PDA detector to determine the wavelength of maximum absorbance (λmax) from a concentrated standard. For indole compounds, this is typically around 280-290 nm.[3]

  • Cause C: Sample Degradation. The analyte may not be stable in the prepared solution.

    • Solution: Prepare samples fresh and protect them from light if they are known to be light-sensitive. Assess the stability of the analyte in the chosen solvent over the expected analysis time.

Experimental Protocol: A Starting Point for HPLC-UV Analysis

This protocol provides a robust starting point for the analysis of 6,7-dimethyl-1H-indole-2-carboxylic acid. Optimization will be required based on your specific instrumentation and sample matrix.

1. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 6,7-dimethyl-1H-indole-2-carboxylic acid and transfer to a 10 mL volumetric flask. Dissolve in a small amount of methanol (~2 mL) and dilute to volume with methanol.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the initial mobile phase mixture.

2. HPLC Instrument Parameters

ParameterRecommended SettingRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 3 µmProvides good retention and peak shape for this analyte type.[9]
Mobile Phase Gradient: 40% B to 80% B over 10 minutesA gradient is recommended for initial scouting to elute all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.[6]
Injection Vol. 10 µLA typical volume; can be adjusted based on sensitivity needs.
Detection UV at 285 nm (or λmax determined by PDA scan)Indole rings have strong absorbance in this region.[3]
Run Time 15 minutesIncludes gradient and re-equilibration.

3. Method Validation Summary (Illustrative Data)

Once the method is optimized, it must be validated. The table below shows typical acceptance criteria and illustrative data for a validated method.

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9980.9995
Range 1 - 50 µg/mL1 - 50 µg/mL
Precision (%RSD) ≤ 2.0%Intra-day: 0.8%; Inter-day: 1.5%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Limit of Detection S/N ≥ 30.2 µg/mL
Limit of Quantitation S/N ≥ 100.7 µg/mL

References

  • Ting, W. T., et al. (2018). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Tsavkelova, E. A., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Microbiological Methods. Available at: [Link]

  • ResearchGate. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-2-carboxylic acid, 7-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Retrieved from [Link]

  • ACS Publications. (2000). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-dimethyl-1H-indole-2-carboxylic Acid. PubChem. Retrieved from [Link]

  • European Journal of Chemistry. (2019). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

  • MDPI. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,6-dimethyl-1H-indole-2-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2003). UV absoerption spectra of indolyl-2-carboxylic acid. Retrieved from [Link]

  • Hrcak. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. Retrieved from [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

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Technical Support Center: Coupling Reactions with 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining amide coupling protocols with 6,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific challenges associated with this unique substrate. The electron-donating nature of the dimethyl groups enhances the nucleophilicity of the indole ring, while the C2-carboxylic acid moiety presents its own set of considerations, including the potential for decarboxylation. This document provides field-proven insights, step-by-step protocols, and a comprehensive troubleshooting guide to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling 6,7-dimethyl-1H-indole-2-carboxylic acid?

A1: The primary challenges stem from three core properties of the molecule:

  • Electron-Rich Heterocycle: The 6,7-dimethyl groups are electron-donating, increasing the electron density of the indole ring system. This enhances the nucleophilicity, particularly at the C3 position, making it susceptible to undesired electrophilic side reactions under certain activation conditions[1][2].

  • Potential for Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation, especially when heated or in the presence of certain metal catalysts like copper[3][4]. This is a critical consideration when choosing reaction conditions and workup procedures.

  • Standard Amide Coupling Issues: Like any amide bond formation, success is dependent on efficient carboxylic acid activation, controlling stoichiometry, and mitigating side reactions such as racemization of the amine partner (if chiral) and byproduct formation from coupling reagents[5][6].

Q2: Which coupling reagents are most effective for this substrate?

A2: The choice of coupling reagent is critical. For this substrate, aminium/uronium and phosphonium salt reagents are generally preferred over carbodiimides for their higher efficiency and lower risk of certain side reactions, especially when dealing with challenging or electron-deficient amines[6][7].

Reagent Class Examples Mechanism of Action Advantages Common Issues & Mitigations
Aminium/Uronium Salts HATU, HBTU, COMUForms a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester (e.g., HOAt or HOBt ester)[5][8].High reactivity, fast reaction times, low racemization (especially with HATU), effective for hindered substrates[7][9].Guanidinylation: Excess reagent can cap the amine partner. Mitigation: Use ≤1.0 equivalent of coupling reagent relative to the acid and pre-activate the acid before adding the amine[10][11].
Phosphonium Salts PyBOP, PyAOPForms an acyloxyphosphonium intermediate that reacts with the amine.Does not react with the free amine, avoiding guanidinylation side products. Effective and low racemization[6].Byproducts can sometimes complicate purification.
Carbodiimides EDC, DICActivates the carboxylic acid to form an O-acylisourea, which is then attacked by the amine.Water-soluble byproducts (EDC), making for an easier workup. Cost-effective[5][12].N-acylurea formation: A common side reaction that consumes activated acid. Mitigation: Use of additives like HOBt or Oxyma is essential to intercept the O-acylisourea and form a more stable active ester[13]. Slower for hindered substrates.

Q3: How important is the choice of base and solvent?

A3: Very important.

  • Base: A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is the standard choice. It scavenges the acid formed during the reaction without competing as a nucleophile. Typically, 2-3 equivalents are used[5][7]. Using a weaker base like N-methylmorpholine (NMM) can sometimes reduce racemization[9].

  • Solvent: Anhydrous polar aprotic solvents are required. N,N-Dimethylformamide (DMF) is most common due to its excellent solvating properties. Dichloromethane (DCM) or acetonitrile can also be used. Ensure the DMF is high quality, as residual dimethylamine can couple with the activated acid, leading to a common impurity[14].

Standard Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of 6,7-dimethyl-1H-indole-2-carboxylic acid with a primary or secondary amine.

Reagents & Stoichiometry
Component Equivalents Purpose
6,7-dimethyl-1H-indole-2-carboxylic acid1.0Carboxylic Acid
Amine (as HCl salt)1.1Amine Partner
HATU1.05Coupling Reagent
DIPEA3.0Non-nucleophilic Base
Anhydrous DMF-Solvent (0.1-0.5 M)
Step-by-Step Methodology
  • Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 6,7-dimethyl-1H-indole-2-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.05 eq.) to the solution, followed by DIPEA (3.0 eq.). Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. This pre-activation step allows for the formation of the active HOBt ester before the amine is introduced[5][15].

  • Coupling: Add the amine (1.1 eq.) to the pre-activated mixture. If the amine is an HCl salt, the extra equivalent of DIPEA will neutralize it.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Typical reaction times range from 2 to 12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine[5].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired amide[16].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep 1. Dissolve Acid (1.0 eq) in Anhydrous DMF act 2. Add HATU (1.05 eq) & DIPEA (3.0 eq) prep->act stir1 3. Stir 15-20 min @ RT act->stir1 coup 4. Add Amine (1.1 eq) stir1->coup stir2 5. Stir 2-12h @ RT Monitor by LC-MS/TLC coup->stir2 workup 6. Dilute & Aqueous Washes (LiCl, HCl, NaHCO3, Brine) stir2->workup purify 7. Dry, Concentrate & Purify via Chromatography workup->purify product Pure Amide Product purify->product

Caption: Standard workflow for HATU-mediated amide coupling.

Troubleshooting Guide (Q&A Format)

Problem 1: Low or no product yield, starting material remains.

  • Q: Could my coupling reagent be inactive? A: Yes. Uronium salts like HATU and HBTU are moisture-sensitive. Ensure they are stored in a desiccator and handled under an inert atmosphere. If in doubt, use a fresh bottle.

  • Q: Was the carboxylic acid not fully activated? A: This is a common issue. Ensure you are using a slight excess of the coupling reagent and a sufficient amount of base. The pre-activation time is crucial; allow the acid, coupling reagent, and base to stir for at least 15 minutes before adding the amine to ensure the formation of the active ester[15].

  • Q: Is my amine partner the problem? A: Electron-deficient or sterically hindered amines are poor nucleophiles and react sluggishly[7][17]. For these challenging substrates, you may need to switch to a more powerful coupling reagent (e.g., COMU), increase the reaction temperature (e.g., to 40-50 °C, but monitor for decarboxylation), or extend the reaction time[9]. In some cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be effective for very hindered couplings[17].

Problem 2: A significant side product is observed by LC-MS.

  • Q: I see a mass corresponding to my starting acid minus 44 Da. What is it? A: This is the decarboxylated product, 6,7-dimethyl-1H-indole. This side reaction is promoted by heat[4]. If you are heating the reaction, try running it at a lower temperature for a longer time. Also, avoid any copper contamination, as copper salts can catalyze this reaction[3][18].

  • Q: I see a mass corresponding to the N,N-dimethylamide of my acid. Where did it come from? A: This impurity arises from the reaction of your activated acid with dimethylamine, a common impurity in and decomposition product of DMF solvent[14]. Use a high-purity, anhydrous grade of DMF and consider storing it over molecular sieves.

  • Q: My amine is chiral, and I'm seeing two diastereomeric products. What happened? A: You are observing racemization of your amine's stereocenter. While HATU is excellent at suppressing racemization, it can still occur, especially with prolonged reaction times or excessive base. Ensure you are not using a large excess of DIPEA. The addition of an auxiliary nucleophile like HOBt or, more effectively, Oxyma Pure, is known to suppress racemization[13].

  • Q: I'm using HBTU and see a mass on my amine partner corresponding to the addition of a tetramethylguanidinium group. What is this? A: This is guanidinylation, a known side reaction for aminium reagents where the reagent reacts directly with the amine nucleophile[10][11]. To prevent this, use a strict 1:1 stoichiometry of HBTU to your carboxylic acid and always pre-activate the acid before adding the amine. Phosphonium reagents like PyBOP do not cause this side reaction[6].

Troubleshooting Decision Tree

G cluster_yield Yield Issues cluster_purity Purity Issues start Poor Reaction Outcome low_yield Low Yield / No Reaction start->low_yield side_product Side Product Observed start->side_product cause_reagent Inactive Reagents? low_yield->cause_reagent Check cause_activation Incomplete Activation? low_yield->cause_activation Check cause_amine Challenging Amine? low_yield->cause_amine Check sol_reagent Use fresh HATU/HBTU cause_reagent->sol_reagent sol_activation Pre-activate acid 15-20 min Ensure >=2 eq. base cause_activation->sol_activation sol_amine Increase temp (monitor decarboxylation) Use stronger reagent (COMU) cause_amine->sol_amine is_decarboxy Mass = Acid - 44 Da? side_product->is_decarboxy is_dmf_adduct Mass = DM-Amide? side_product->is_dmf_adduct is_racemized Diastereomers Formed? side_product->is_racemized sol_decarboxy Reduce temperature Avoid Cu contamination is_decarboxy->sol_decarboxy YES sol_dmf_adduct Use high-purity DMF is_dmf_adduct->sol_dmf_adduct YES sol_racemized Use weaker base (NMM) Add Oxyma Pure is_racemized->sol_racemized YES

Caption: Decision tree for troubleshooting common coupling issues.

References

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Substituent effects on azo coupling of indoles. Canadian Science Publishing.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Substituent effects on azo coupling of indoles. Canadian Journal of Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • HBTU Coupling Reactions: A Technical Support Center. Benchchem.
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
  • Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis.
  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Self-published.
  • Side reactions with HBTU amide coupling? Reddit.
  • Coupling Reagents. Aapptec Peptides.
  • How to separate amide and indole?
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central.
  • Electrophilic Substitution Reactions of Indoles.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
  • Chemists' Guide to Indole Decarboxyl
  • Decarboxylation of indole-2-carboxylic acids: improved procedures. Scilit.
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.

Sources

stability issues of 6,7-dimethyl-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. The indole nucleus, while a valuable scaffold in medicinal chemistry, is susceptible to degradation, and understanding its stability is paramount for reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs) about Solution Stability

This section addresses common questions regarding the stability of 6,7-dimethyl-1H-indole-2-carboxylic acid in solution.

Q1: What are the primary factors that can cause the degradation of 6,7-dimethyl-1H-indole-2-carboxylic acid in solution?

A1: The stability of 6,7-dimethyl-1H-indole-2-carboxylic acid in solution is primarily influenced by several factors. The indole ring system is electron-rich, making it susceptible to oxidation.[1][2] Key contributors to degradation include:

  • Exposure to Oxygen: Atmospheric oxygen can lead to the oxidation of the indole ring.[1] The electron-donating methyl groups at the 6 and 7 positions may increase the susceptibility of the benzene portion of the indole ring to oxidation compared to the parent indole-2-carboxylic acid.

  • Light Exposure: Indole derivatives can be photosensitive and may degrade upon exposure to light, particularly UV light.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • pH of the Solution: Both strongly acidic and strongly basic conditions can promote the degradation of indole-2-carboxylic acids.[2][5]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation pathways.[1]

Q2: I've noticed my solution of 6,7-dimethyl-1H-indole-2-carboxylic acid is changing color. What does this indicate?

A2: A color change, often to pink, red, or brown, is a common visual indicator of indole compound degradation, specifically oxidation and potential polymerization.[1] While a slight color change might not significantly affect the bulk purity for certain applications, it is a clear sign that the compound is degrading and should be investigated before use in sensitive experiments.[1]

Q3: What are the recommended storage conditions for solutions of 6,7-dimethyl-1H-indole-2-carboxylic acid?

A3: To maximize the shelf-life of your solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C is preferred.[1]

  • Light Protection: Always store solutions in amber or opaque vials to protect them from light.[1]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon to displace oxygen is recommended.[1][2]

  • Solvent Choice: The choice of solvent can impact stability. Protic solvents like alcohols have been shown to decrease the photodegradation of some indole derivatives.[3] However, the solubility of the compound in various solvents should also be considered.

Q4: What are the likely degradation products of 6,7-dimethyl-1H-indole-2-carboxylic acid?

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when working with 6,7-dimethyl-1H-indole-2-carboxylic acid in solution.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Symptom: High variability in experimental outcomes between replicates or between experiments performed on different days.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh stock solutions for each experiment A->B C Assess compound stability in assay medium under experimental conditions (e.g., 37°C, 5% CO2) B->C D Does the problem persist? C->D E Consider adding an antioxidant (e.g., BHT, ascorbic acid) to the stock solution. [1] D->E Yes H Problem likely due to compound instability. Implement routine fresh solution preparation. D->H No F Is the issue resolved? E->F G Investigate other experimental variables (e.g., cell passage number, reagent variability) F->G No F->H Yes I Problem likely not due to compound instability. G->I

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
  • Symptom: New peaks are observed in the chromatogram of a stock solution over time, or in samples subjected to experimental conditions.

  • Possible Cause: Degradation of the compound into one or more new chemical entities.

  • Troubleshooting Workflow:

A Unexpected Peaks in HPLC/LC-MS B Analyze a freshly prepared solution as a control A->B C Compare the chromatogram of the aged/stressed sample to the fresh sample B->C D Are new peaks present in the aged/stressed sample? C->D E Perform a forced degradation study to identify potential degradation products. [12, 17] D->E Yes H The compound is likely stable under the tested conditions. Investigate other sources of contamination. D->H No F Can the degradation be attributed to a specific stressor (acid, base, light, oxidant)? E->F G Modify experimental and storage conditions to avoid the identified stressor F->G Yes I Optimize conditions and re-analyze F->I No/Unclear G->I

Caption: Troubleshooting workflow for unexpected analytical peaks.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing and mitigating the stability of 6,7-dimethyl-1H-indole-2-carboxylic acid.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution with an antioxidant to minimize oxidative degradation.

Materials:

  • 6,7-dimethyl-1H-indole-2-carboxylic acid

  • High-purity solvent (e.g., DMSO, ethanol)

  • Butylated hydroxytoluene (BHT)

  • Volumetric flasks

  • Amber vials

Procedure:

  • Prepare a 1% BHT stock solution:

    • Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.

    • Add ethanol to dissolve the BHT.

    • Once dissolved, bring the volume to the 10 mL mark with ethanol.

    • Mix the solution thoroughly.

    • Store the stock solution in a tightly sealed amber vial at 4°C.[1]

  • Prepare the stock solution of 6,7-dimethyl-1H-indole-2-carboxylic acid:

    • Determine the desired final concentration of your compound.

    • Weigh the appropriate amount of 6,7-dimethyl-1H-indole-2-carboxylic acid and place it in a volumetric flask.

    • Add the desired solvent to dissolve the compound.

    • To achieve a final BHT concentration of 0.01%, add 10 µL of the 1% BHT stock solution for every 10 mL of your final compound solution.[1]

    • Bring the solution to the final volume with the solvent.

    • Mix thoroughly and store in an amber vial at the recommended temperature.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[9][10] This information is crucial for developing stability-indicating analytical methods.[11][12]

Materials:

  • Stock solution of 6,7-dimethyl-1H-indole-2-carboxylic acid

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm)

  • Heating block or water bath

  • HPLC or LC-MS system

Procedure:

  • Set up degradation conditions:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photolytic: Expose an aliquot of the stock solution to UV light at room temperature.

    • Thermal: Incubate an aliquot of the stock solution at 60°C.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to assess the extent of degradation and identify any new peaks.

Data Interpretation:

The results of the forced degradation study will reveal the conditions under which 6,7-dimethyl-1H-indole-2-carboxylic acid is unstable. The appearance of new peaks will indicate the formation of degradation products, which can then be further characterized.

Part 4: Data Presentation

The following table summarizes the general stability of indole-2-carboxylic acid derivatives under various stress conditions. This should be used as a guideline for 6,7-dimethyl-1H-indole-2-carboxylic acid until specific data becomes available.

Stress ConditionExpected Stability of Indole-2-Carboxylic AcidsPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Potentially unstable, especially at elevated temperatures.[2]Products of pyrrole ring protonation and subsequent reactions.
Basic (e.g., 0.1 M NaOH) The carboxylate form is generally more stable to oxidation, but the ester is prone to hydrolysis.[2]Hydrolysis of any ester derivatives.
Oxidative (e.g., H₂O₂) Unstable due to the electron-rich indole ring.[1][2]Oxindoles, isatins, and ring-opened products.[6][7][8]
Photolytic (UV light) Unstable, can undergo photodegradation.[3][4]Complex mixture of photoproducts.
Thermal (Elevated Temp.) Stability decreases with increasing temperature.[1]Accelerated formation of oxidative and other degradation products.

References

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  • Arora, P. K. (2015).
  • Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248–250.
  • Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(8), 1863-1867.
  • Lin, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.
  • Huijser, A., et al. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 14(3), 1134-1144.
  • Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670–677.
  • Ou, Y., et al. (2023).
  • Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Monti, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 193-199.
  • Pathak, H., & Madamwar, D. (2010). Review Article Microbial Degradation of Indole and Its Derivatives. Bioresource technology, 101(19), 7216-7224.
  • Proniewicz, L. M., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 755-763.
  • Keeling, J. M., et al. (2015). Self-assembly of indole-2-carboxylic acid at graphite and gold surfaces. The Journal of Chemical Physics, 142(8), 084703.
  • Alsante, K. M., et al. (2016).
  • Wikipedia. (n.d.). Green fluorescent protein. Retrieved from [Link]

  • Patel, P., & Dedania, Z. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Walker, M. S., et al. (1963). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry, 28(11), 3040-3046.
  • Sharma, M., & Kaskhedikar, S. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4641-4648.
  • Huijser, A., et al. (2012). Photophysics-of-indole-2-carboxylic-acid-in-an-aqueous-environment-studied-by-fluorescence-spectroscopy-in-combination-with-ab-initio-calculations.pdf.
  • Li, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 268, 116246.
  • Wienkers, L. C., et al. (1996). In vitro and in vivo biotransformation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine (U-89843) in the rat. Drug Metabolism and Disposition, 24(2), 187-198.
  • Kim, J. H., et al. (2009). Indole degrading of ammonia oxidizing bacteria isolated from swine wastewater treatment system. Water Science and Technology, 59(12), 2405-2410.
  • Li, Y., et al. (2021). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 23(1), 133-137.
  • Goyal, R. N., & Kumar, A. (2009). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Bioelectrochemistry, 75(2), 127-134.
  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4848.
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  • Reddy, G. S., & Kumar, B. V. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.
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how to increase the purity of synthesized 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on .

Technical Support Center: 6,7-dimethyl-1H-indole-2-carboxylic acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid. We provide in-depth troubleshooting advice and detailed protocols to address common purification challenges, ensuring you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 6,7-dimethyl-1H-indole-2-carboxylic acid and what are its main challenges?

The most prevalent and robust method for synthesizing substituted indoles, including 6,7-dimethyl-1H-indole-2-carboxylic acid, is the Fischer Indole Synthesis .[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.

The specific process typically follows these two key stages:

  • Hydrazone Formation: Reaction of 2,3-dimethylphenylhydrazine with pyruvic acid to form the corresponding arylhydrazone intermediate. This step is often preceded by the Japp-Klingemann reaction if starting from a β-keto-ester to generate the hydrazone.[4][5]

  • Acid-Catalyzed Cyclization: The formed hydrazone is heated in the presence of a strong acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride) to induce an intramolecular rearrangement and cyclization, eliminating ammonia to yield the final indole ring system.[2][6]

Primary Challenges:

  • Impurity Formation: The acidic and high-temperature conditions can lead to side reactions, including the formation of polymeric materials and other colored byproducts.[7]

  • Incomplete Reaction: Failure to drive the cyclization to completion results in contamination with the hydrazone intermediate.

  • Product Instability: Indoles can be sensitive to air and light, leading to oxidation and the formation of colored impurities over time.[7]

Troubleshooting and Purification Guide

This section addresses specific issues encountered during the synthesis and purification of 6,7-dimethyl-1H-indole-2-carboxylic acid.

Q2: My crude product is off-white, pink, or brownish. What causes this discoloration and how can I mitigate it?

Cause: Discoloration in indole synthesis is a common issue, primarily arising from two sources:

  • Oxidation: The indole nucleus, particularly the pyrrole ring, is electron-rich and susceptible to aerial oxidation. This process can form highly colored, conjugated oligomers or polymeric species.[7]

  • Acid-Catalyzed Side Reactions: The harsh acidic conditions used in the Fischer synthesis can promote side reactions and degradation, leading to tar-like, colored impurities.

Solutions:

  • Inert Atmosphere: Conduct the cyclization and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use for extractions and purification.

  • Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the overall yield.

  • Prompt Purification: Purify the crude product as soon as possible after synthesis to prevent degradation upon storage.

Q3: What are the most effective purification techniques for this compound?

The choice of purification method depends on the nature and quantity of the impurities. The two most effective techniques are recrystallization and column chromatography.

Technique Best For Advantages Disadvantages
Recrystallization Removing small amounts of impurities from a mostly pure, crystalline solid. Ideal for batch purification.Highly efficient for achieving high purity (>99%), cost-effective, scalable.[8][9]Can result in significant yield loss if the solvent is not chosen carefully; less effective if impurities have similar solubility.[10]
Column Chromatography Separating the product from significant quantities of impurities or from byproducts with very similar properties.Excellent separation power for complex mixtures; versatile.[11][12]More time-consuming, requires larger volumes of solvent, can be difficult to scale up.

Below is a decision-making workflow to help you choose the appropriate method.

Purification_Decision_Tree start Crude Product Analysis (TLC, 1H NMR) check_purity Is the product >85-90% pure with minor colored impurities? start->check_purity recrystallize Primary Method: Recrystallization check_purity->recrystallize Yes chromatography Primary Method: Column Chromatography check_purity->chromatography No (Major impurities present) check_success Assess Purity (Melting Point, HPLC, NMR) recrystallize->check_success chromatography->check_success success Product Meets Purity Specs check_success->success Yes repeat_purification Purity still low? Consider alternative method. check_success->repeat_purification No repeat_purification->recrystallize If started with Chromatography (to remove solvent traces) repeat_purification->chromatography If started with Recrystallization

Caption: Decision workflow for selecting a purification method.
Q4: How do I select an optimal solvent system for recrystallization?

The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[9] Impurities, conversely, should either be insoluble at high temperatures or remain highly soluble at low temperatures.

Screening Protocol:

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add a few drops of the candidate solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable.

  • If it does not dissolve, gently heat the mixture. The ideal solvent will dissolve the solid completely near its boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Recommended Solvents for Indole Carboxylic Acids:

Solvent Boiling Point (°C) Characteristics & Typical Use
Ethanol/Water VariableA versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then allow to cool.
Acetic Acid/Water VariableAcetic acid is often a good solvent for carboxylic acids. A similar mixed-solvent approach as with ethanol/water can be used.
Methanol 65Good for many polar organic compounds. May require cooling to very low temperatures for good crystal recovery.
Ethyl Acetate 77A moderately polar solvent that can be effective.
Q5: Can you provide a step-by-step protocol for recrystallization?

This protocol assumes an ethanol/water solvent system, a common and effective choice.

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation a Place crude product in Erlenmeyer flask. b Add minimum volume of hot ethanol to dissolve. a->b c Add activated charcoal (optional, for color). b->c d Heat briefly. c->d e Pre-heat funnel and receiving flask. d->e f Filter hot solution quickly to remove insoluble impurities and charcoal. e->f g Add hot water to filtrate until cloud point. f->g h Add a few drops of hot ethanol to re-dissolve. g->h i Cover and allow to cool slowly to RT. h->i j Cool further in an ice bath. i->j k Collect crystals via vacuum filtration (e.g., Büchner funnel). j->k l Wash crystals with cold ethanol/water mixture. k->l m Dry crystals under vacuum. l->m

Caption: Step-by-step workflow for recrystallization.
Q6: When should I use column chromatography, and what conditions are recommended?

Use column chromatography when recrystallization fails to remove impurities effectively, especially if the impurities are structurally similar to the product. Given the acidic nature of the target molecule, special considerations are needed.

Recommended Conditions:

  • Stationary Phase: Standard silica gel (SiO₂).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a more polar solvent (like Ethyl Acetate). To ensure the carboxylic acid proton remains on and moves cleanly, it is highly recommended to add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent system.

  • Gradient: Start with a lower polarity mixture (e.g., 90:10 Hexanes:Ethyl Acetate + 0.5% Acetic Acid) and gradually increase the polarity (e.g., to 50:50).

  • Monitoring: Track the separation using Thin-Layer Chromatography (TLC) with the same eluent system. Visualize spots under a UV lamp (254 nm).

Q7: How do I confirm the purity and identity of my final product?

A combination of analytical techniques should be used to confirm both purity and structural identity.

Technique Information Provided Expected Result for Pure 6,7-dimethyl-1H-indole-2-carboxylic acid
Melting Point PurityA sharp melting point range (e.g., 1-2 °C). Impurities typically broaden and depress the melting point.
¹H NMR Structural Confirmation & PurityAbsence of impurity signals. Expect characteristic peaks for the indole NH, aromatic protons, methyl groups, and the carboxylic acid proton.[13]
¹³C NMR Structural ConfirmationCorrect number of signals corresponding to the 11 unique carbons in the molecule.
HPLC Quantitative PurityA single major peak with purity >98-99% by area percentage.[14][15]
Mass Spectrometry Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁NO₂ ≈ 189.08 g/mol ).[16]

References

  • chemeurope.com . Japp-Klingemann reaction. [Link]

  • Slideshare . Japp klingemann reaction. [Link]

  • The Student Room . How to purify a carboxylic acid by recrystallisation?. [Link]

  • PubMed . Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

  • Google Patents.
  • ResearchGate . The Japp‐Klingemann Reaction. [Link]

  • YouTube . Japp Klingemann Reaction. [Link]

  • Wikipedia . Japp–Klingemann reaction. [Link]

  • ResearchGate . What do common indole impurities look like?. [Link]

  • University of Rochester . Recrystallization and Crystallization. [Link]

  • PubMed . Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • Wikipedia . Fischer indole synthesis. [Link]

  • Google Patents.
  • Cambridge University Press . Fischer Indole Synthesis. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • PMC - NIH . Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • MDPI . Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. [Link]

  • NIH . An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]

  • Organic Chemistry Portal . Fischer Indole Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry . Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • PMC - NIH . New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Wikipedia . Recrystallization (chemistry). [Link]

  • SlideShare . Synthesis and Chemistry of Indole. [Link]

  • University of Connecticut . Indoles. [Link]

  • ResearchGate . Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]

  • MDPI . Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • RSC Publishing . Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PrepChem.com . Synthesis of 2-carboxyindole. [Link]

  • MDPI . Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Google Patents.
  • Longdom Publishing . Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

  • NIST WebBook . 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

  • PubChem . 4,7-dimethyl-1H-indole-2-carboxylic Acid. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6,7-dimethyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6,7-dimethyl-1H-indole-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to offer insights into how structural modifications of this scaffold influence its biological activity against a range of targets, including those relevant to infectious diseases and oncology.

Introduction: The Privileged Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its ability to interact with a multitude of biological targets.[1] Within this class, indole-2-carboxylic acid derivatives have emerged as a versatile platform for the development of novel therapeutics. The core structure, characterized by the carboxylic acid at the C2 position, has been shown to be a critical anchor for binding to various enzymes and receptors. Notably, the indole nitrogen and the carboxylic acid moiety can act as a bidentate ligand, chelating essential metal ions, such as Mg2+, in the active sites of enzymes like HIV-1 integrase.[2][3]

This guide focuses specifically on the 6,7-dimethyl substituted analogs. While extensive research has been conducted on various substituted indole-2-carboxylic acids, the influence of the vicinal dimethyl groups at the C6 and C7 positions presents a unique structural feature. These methyl groups can impact the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic characteristics. By comparing derivatives with and without this substitution pattern, we can elucidate the specific contributions of the 6,7-dimethyl moiety to the overall biological activity.

Comparative Structure-Activity Relationship Analysis

The biological activity of 6,7-dimethyl-1H-indole-2-carboxylic acid derivatives is profoundly influenced by the nature of the substituents at various positions of the indole ring and modifications of the C2-carboxylic acid group, typically in the form of carboxamides. The following sections compare the SAR of these derivatives across different therapeutic areas.

Antitubercular Activity

Indole-2-carboxamides have been identified as a potent class of antitubercular agents.[4] While specific data on 6,7-dimethyl analogs is limited in the reviewed literature, SAR studies on related indole-2-carboxamides provide valuable insights. For instance, substitutions at the 4- and 6-positions with electron-withdrawing groups like chloro, fluoro, or cyano have been shown to enhance metabolic stability.[4] This suggests that the electron-donating nature of the 6,7-dimethyl groups might influence the metabolic profile of these compounds differently.

Furthermore, the lipophilicity of the substituent on the amide nitrogen is a critical determinant of antitubercular potency. A positive correlation between lipophilicity and activity against Mycobacterium tuberculosis has been observed.[4] For example, attaching bulky, lipophilic groups like cyclohexyl or adamantyl to the amide nitrogen often leads to improved activity.[5]

Table 1: Comparative Antitubercular Activity of Indole-2-Carboxamide Analogs

Compound IDIndole Ring SubstitutionAmide SubstituentMIC (μM) against M. tb H37RvReference
1 4,6-dichloro4,4-dimethylcyclohexylLow micromolar[4]
2 4,6-dihaloAdamantylPotent[5]
Hypothetical 3 6,7-dimethylAdamantyl--

This table illustrates the impact of substitutions on antitubercular activity. A hypothetical compound with the 6,7-dimethyl substitution is included to highlight a potential area for future research.

Anticancer Activity

Derivatives of indole-2-carboxylic acid have demonstrated significant potential as anticancer agents, often by targeting key protein kinases involved in cancer progression, such as EGFR, VEGFR-2, and CDK2.[6][7] The SAR in this area is complex, with activity being highly dependent on the substitution pattern.

Studies on related indole-2-carboxamides have shown that the nature and position of halogen atoms on the indole ring are crucial.[7] For instance, compounds with a phenethyl moiety attached to the amide nitrogen have shown greater potency, indicating the importance of this group for antiproliferative action.[7]

In a series of thiazolyl-indole-2-carboxamides, derivatives with a hydroxy or dimethylamine group at the 4-position of a phenyl ring attached to the thiazole moiety exhibited potent cytotoxicity against various cancer cell lines.[8] This highlights the importance of distal substituents in addition to the core indole structure.

Table 2: Comparative Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound IDIndole Ring SubstitutionAmide SubstituentTarget Cancer Cell LineGI50/IC50 (nM/μM)Reference
Va 5-chloro3-phenyl-1H-indol-3-yl)ethanamineVarious26 nM (GI50)[6]
6i UnsubstitutedThiazolyl-hydrazine derivativeMCF-76.10 μM (IC50)[8]
6v 5-methoxyThiazolyl-hydrazine derivativeMCF-76.49 μM (IC50)[8]

This table showcases the potent anticancer activity of various indole-2-carboxamide derivatives, emphasizing the influence of different substitution patterns.

Antiviral Activity

The indole-2-carboxylic acid scaffold has been explored for the development of antiviral agents, particularly as HIV-1 integrase inhibitors.[2][3] The core structure's ability to chelate Mg2+ ions in the integrase active site is a key mechanistic feature.[2][3]

SAR studies in this area have revealed that substitutions at the C3 and C6 positions of the indole ring can significantly enhance inhibitory activity. The introduction of a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site.[3] This suggests that while the 6,7-dimethyl substitution is not directly at the C3 or a lone C6 position, the electronic and steric effects of these groups could influence the overall binding affinity.

A study on indole-2-carboxylate derivatives as broad-spectrum antiviral agents found that an alkyloxy group at the 4-position was not essential for activity, while an acetyl substituent on an amino group was detrimental to activity against RNA viruses.[9][10]

Experimental Protocols

General Synthesis of Indole-2-Carboxamides

A common method for the synthesis of indole-2-carboxamide derivatives involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents IndoleAcid 6,7-dimethyl-1H-indole- 2-carboxylic acid Reaction Amide Coupling Reaction IndoleAcid->Reaction Amine Primary or Secondary Amine (e.g., Adamantylamine) Amine->Reaction CouplingAgent Coupling Agent (e.g., BOP, DCC, HATU) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DCM, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Indole-2-Carboxamide Purification->Product

Caption: General workflow for the synthesis of 6,7-dimethyl-1H-indole-2-carboxamide derivatives.

Step-by-step methodology:

  • To a solution of 6,7-dimethyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DCM or DMF), add the desired amine (1.2 equivalents).

  • Add a coupling agent (e.g., BOP reagent, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for a specified period (typically overnight).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup by washing the reaction mixture with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-2-carboxamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay SeedCells Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h to allow cell attachment SeedCells->Incubate1 AddCompound Add serial dilutions of the test compound Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure absorbance at ~570 nm using a plate reader AddSolubilizer->MeasureAbsorbance DataAnalysis Calculate IC50 values MeasureAbsorbance->DataAnalysis

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Step-by-step methodology:

  • Seed human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours.

  • Add MTT solution to each well and incubate for an additional 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 6,7-dimethyl-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. By analyzing the structure-activity relationships of the broader class of indole-2-carboxylic acid derivatives, we can infer the potential impact of the 6,7-dimethyl substitution. These electron-donating groups are likely to influence the compound's electronic properties, lipophilicity, and metabolic stability, which in turn will affect its biological activity and pharmacokinetic profile.

Future research should focus on the systematic synthesis and evaluation of a library of 6,7-dimethyl-1H-indole-2-carboxylic acid derivatives with diverse amide substituents. This will allow for a direct assessment of the SAR of this specific scaffold and the identification of lead compounds for various therapeutic targets. Comparative studies with analogs bearing different substitution patterns on the indole ring will be crucial for a comprehensive understanding of the role of the 6,7-dimethyl moiety.

References

  • Indole-2-carboxamides have been identified as a promising class of antituberculosis agents from phenotypic screening against mycobacteria. Journal of Medicinal Chemistry. [Link]

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  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

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  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]

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Validating the Mechanism of Action of 6,7-dimethyl-1H-indole-2-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step. This guide provides a comprehensive framework for validating the hypothesized MoA of 6,7-dimethyl-1H-indole-2-carboxylic acid, a compound of interest within the broader class of indole derivatives known for their diverse biological activities. While the specific target of this particular molecule is yet to be fully characterized, the extensive research on analogous indole-2-carboxylic acid structures suggests a strong potential for activity as a protein kinase inhibitor.[1][2][3][4]

This guide will, therefore, proceed under the working hypothesis that 6,7-dimethyl-1H-indole-2-carboxylic acid functions as a kinase inhibitor. We will present a direct comparison with a well-characterized, structurally distinct kinase inhibitor, Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.[5] This comparative approach will provide a robust validation framework and a clear benchmark for assessing the compound's performance.

The Rationale for a Kinase Inhibition Hypothesis

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6] Notably, various derivatives of indole-2-carboxylic acid and related indole carboxamides have demonstrated potent inhibition of a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][7] These kinases are pivotal nodes in cellular signaling pathways that govern cell proliferation, survival, and differentiation, making them attractive targets for therapeutic intervention, particularly in oncology.[1] The dimethyl substitution at the 6 and 7 positions of the indole ring in our compound of interest likely modulates its physicochemical properties and target-binding affinity, warranting a thorough investigation into its potential as a novel kinase inhibitor.

A Phased Approach to Mechanism of Action Validation

A rigorous validation of a hypothesized MoA involves a multi-pronged experimental strategy, progressing from direct target engagement to cellular functional outcomes. This guide is structured around three key experimental phases:

Phase 1: Target Engagement in a Cellular Context

  • Objective: To confirm the direct binding of 6,7-dimethyl-1H-indole-2-carboxylic acid to its putative kinase target(s) within intact cells.

  • Key Techniques: Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assay.

Phase 2: In Vitro Functional Characterization

  • Objective: To quantify the inhibitory activity of the compound on the purified kinase enzyme and determine its kinetic parameters.

  • Key Technique: In Vitro Kinase Assay.

Phase 3: Cellular Pathway Modulation and Phenotypic Effects

  • Objective: To assess the downstream consequences of target inhibition in a cellular context, including effects on signaling pathways and cell viability.

  • Key Techniques: Western Blotting for Phosphoprotein Analysis and MTT Cell Viability Assay.

Phase 1: Confirming Target Engagement

Directly demonstrating that a compound binds to its intended target within the complex milieu of a cell is a cornerstone of MoA validation.[8] We will compare the target engagement of 6,7-dimethyl-1H-indole-2-carboxylic acid with Sunitinib against a panel of putative kinase targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9]

Experimental Workflow:

CETSA_Workflow start Intact Cells treat Treat with 6,7-dimethyl-1H-indole-2-carboxylic acid, Sunitinib, or Vehicle (DMSO) start->treat heat Heat to a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregated Proteins lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect analyze Analyze Soluble Protein by Western Blot collect->analyze plot Plot Melting Curves analyze->plot

CETSA Experimental Workflow

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate a human cancer cell line known to express the putative kinase target(s) (e.g., A549 lung carcinoma cells for EGFR) in 10 cm dishes.

    • Once the cells reach 80-90% confluency, treat them with 6,7-dimethyl-1H-indole-2-carboxylic acid (e.g., at 1, 10, and 50 µM), Sunitinib (positive control, e.g., at 1 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Denaturation:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[10]

  • Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]

  • Analysis:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the kinase target.

  • Data Interpretation:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein remaining as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

NanoBRET® Target Engagement Assay

The NanoBRET® assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[11][12]

Experimental Workflow:

NanoBRET_Workflow start Live Cells Expressing NanoLuc-Kinase Fusion treat Add Fluorescent Tracer and Test Compound (6,7-dimethyl-1H-indole-2-carboxylic acid or Sunitinib) start->treat incubate Equilibrate at 37°C treat->incubate add_substrate Add NanoBRET® Substrate incubate->add_substrate measure Measure Donor (460 nm) and Acceptor (618 nm) Emission add_substrate->measure calculate Calculate BRET Ratio measure->calculate

NanoBRET® Experimental Workflow

Detailed Protocol for NanoBRET® Target Engagement Assay:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • After 24 hours, harvest the cells and adjust the cell density to 2 x 10^5 cells/mL in Opti-MEM™ I with 4% FBS.[11]

  • Assay Setup:

    • In a 96-well plate, add the test compounds (serial dilutions of 6,7-dimethyl-1H-indole-2-carboxylic acid and Sunitinib).

    • Add the fluorescent tracer specific for the kinase target.

    • Add the transfected cells to each well.

  • Incubation and Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[13]

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to each well.

    • Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence at 460 nm (donor) and >600 nm (acceptor).[11]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Comparative Data Summary: Target Engagement

AssayParameter6,7-dimethyl-1H-indole-2-carboxylic acidSunitinib
CETSA Thermal Shift (ΔTm)To be determinedExpected positive shift
NanoBRET® Intracellular IC50To be determinedExpected potent IC50

Phase 2: In Vitro Functional Assessment

Once target engagement is confirmed, the next logical step is to quantify the compound's inhibitory effect on the purified kinase enzyme.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.[14]

Experimental Workflow:

Kinase_Assay_Workflow start Purified Kinase Enzyme + Substrate add_compound Add Test Compound (6,7-dimethyl-1H-indole-2-carboxylic acid or Sunitinib) start->add_compound initiate_reaction Initiate Reaction with ATP (e.g., [γ-32P]ATP) add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Substrate Phosphorylation stop_reaction->detect analyze Determine IC50 detect->analyze

In Vitro Kinase Assay Workflow

Detailed Protocol for In Vitro Kinase Assay (Radiometric Format):

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the purified recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific peptide substrate), and the kinase reaction buffer.

    • Add serial dilutions of 6,7-dimethyl-1H-indole-2-carboxylic acid, Sunitinib, or vehicle (DMSO).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP, including a tracer amount of [γ-32P]ATP.[15]

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Comparative Data Summary: In Vitro Kinase Inhibition

CompoundTarget KinaseIn Vitro IC50 (nM)
6,7-dimethyl-1H-indole-2-carboxylic acid e.g., VEGFR2To be determined
Sunitinib e.g., VEGFR2~2 nM

Phase 3: Cellular Effects

The final phase of MoA validation connects target engagement and in vitro activity to the downstream cellular consequences.

Western Blotting for Phosphoprotein Analysis

This technique is used to measure the phosphorylation status of the kinase target itself (autophosphorylation) or its downstream substrates, providing a direct readout of the compound's inhibitory activity in a cellular signaling context.[16][17]

Detailed Protocol for Phosphoprotein Western Blotting:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with serial dilutions of 6,7-dimethyl-1H-indole-2-carboxylic acid or Sunitinib for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) to induce kinase activation and phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[16][19]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal.

    • Plot the normalized phosphoprotein levels against the compound concentration to determine the cellular IC50 for pathway inhibition.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[20] This assay will determine the phenotypic consequence of inhibiting the target kinase.

Detailed Protocol for MTT Assay:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to attach overnight.

    • Treat the cells with serial dilutions of 6,7-dimethyl-1H-indole-2-carboxylic acid and Sunitinib for 72 hours.[21]

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21][22]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary: Cellular Activity

AssayParameter6,7-dimethyl-1H-indole-2-carboxylic acidSunitinib
Phospho-Western Blot Cellular IC50To be determinedExpected potent IC50
MTT Assay GI50To be determinedExpected potent GI50

Conclusion

This guide provides a structured and comparative framework for the rigorous validation of the hypothesized mechanism of action of 6,7-dimethyl-1H-indole-2-carboxylic acid as a kinase inhibitor. By systematically progressing from direct target engagement to in vitro functional assays and finally to the assessment of cellular consequences, researchers can build a comprehensive and compelling data package. The direct comparison with a well-established kinase inhibitor like Sunitinib provides crucial context and benchmarks the performance of this novel compound. The detailed protocols and experimental workflows presented herein are designed to ensure scientific integrity and generate high-quality, reproducible data, ultimately paving the way for a clear understanding of the compound's therapeutic potential.

References

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  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

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  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. Retrieved from [Link]

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  • ACS Publications. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. Retrieved from [Link]

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A Comparative Analysis of the Antiviral Efficacy of Indole-2-Carboxylic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Antiviral Research

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Within this chemical class, indole-2-carboxylic acids and their derivatives have emerged as a particularly promising platform for the development of novel antiviral agents. The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for new therapeutic strategies.[1][2][3] This guide provides a comparative analysis of the antiviral efficacy of various indole-2-carboxylic acid derivatives, delves into their mechanisms of action, and presents the detailed experimental protocols required for their evaluation, offering a robust resource for researchers in the field of virology and drug discovery.

Primary Mechanism of Action: Inhibition of HIV-1 Integrase

A significant body of research on indole-2-carboxylic acids has focused on their potent activity against Human Immunodeficiency Virus type 1 (HIV-1). The primary target for many of these compounds is the viral enzyme integrase (IN), which is essential for the replication of HIV.[1][4] Integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Indole-2-carboxylic acid derivatives function as integrase strand transfer inhibitors (INSTIs).[5][6][7]

The core mechanism involves the powerful chelating ability of the indole-2-carboxylic acid scaffold. The indole core and the C2 carboxyl group coordinate with the two divalent magnesium ions (Mg²⁺) present in the catalytic active site of the integrase enzyme.[1][5][6] This action effectively immobilizes the catalytic center, preventing the strand transfer reaction and halting the integration of the viral genome into the host DNA, thereby blocking viral replication.[4]

HIV_Integrase_Inhibition cluster_host Host Cell cluster_virus HIV-1 Replication HostDNA Host DNA ViralDNA Viral DNA Integrase HIV-1 Integrase Mg²⁺ Mg²⁺ ViralDNA->Integrase Binding Integrase->HostDNA Strand Transfer Reaction Blocked Strand Transfer Blocked Integrase->Blocked Indole Indole-2-Carboxylic Acid Derivative Indole->Integrase:m1 Chelation Indole->Integrase:m2

Caption: Mechanism of HIV-1 Integrase Inhibition.

Comparative Efficacy Analysis of Indole-2-Carboxylic Acid Derivatives

The true potential of a chemical scaffold is realized through structural optimization to enhance potency and selectivity. Research has yielded numerous derivatives with varying efficacy against different viral targets.

Anti-HIV Activity

Structural modifications of the parent indole-2-carboxylic acid have led to derivatives with significantly improved inhibitory effects against HIV-1 integrase. Key structure-activity relationship (SAR) insights reveal that substitutions at the C3 and C6 positions of the indole core are particularly effective.[5] For instance, introducing a long branch at the C3 position enhances interaction with a hydrophobic cavity near the integrase active site, while adding a halogenated benzene ring at C6 can improve binding with the viral DNA through π-π stacking interactions.[5][6][7]

Compound IDKey Structural FeaturesTargetIC₅₀ (µM)Reference
Compound 1 Parent Indole-2-Carboxylic AcidHIV-1 Integrase32.37[6]
Compound 17a C6 Halogenated Benzene RingHIV-1 Integrase3.11[4][6][7]
Compound 20a Long Branch at C3 PositionHIV-1 Integrase0.13[1][5][8]
DHICA Derivative 5 Dihydroxyindole-carboxamideHIV-1 Integrase & RNase H1-18 (dual inhibition)[9]

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly demonstrates a dramatic increase in potency with targeted substitutions, with compound 20a exhibiting sub-micromolar inhibitory activity, marking it as a highly promising lead candidate.[1][5] Furthermore, derivatives of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have shown the ability to function as dual inhibitors, targeting both HIV-1 integrase and the reverse transcriptase-associated Ribonuclease H (RNase H), which offers a new avenue for developing antivirals that can overcome resistance.[9]

Broad-Spectrum Antiviral Activity

Beyond HIV, indole-2-carboxylate derivatives have been investigated for broad-spectrum antiviral activity, showing efficacy against both RNA and DNA viruses.[2][10] This suggests that these compounds may interact with different viral or host targets, expanding their therapeutic potential.

A study evaluating a series of derivatives against Influenza A, Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (Cox B3) revealed several compounds with notable activity.[2]

Compound IDVirus TargetIC₅₀ (µmol/L)CC₅₀ (µmol/L)Selectivity Index (SI)Reference
Compound 8f Cox B3>29.24>50017.1 [2][10][11]
Compound 14f Influenza A (A/FM/1/47)7.53 >91.0312.1 [2][10][11]
Compound 8e Influenza A (A/FM/1/47)8.13>100>12.3[2]
Oseltamivir Influenza A (A/FM/1/47)6.43>100>15.55[2]

CC₅₀ (50% Cytotoxic Concentration) is the concentration of a compound that results in a 50% reduction in cell viability.[12][13] SI (Selectivity Index) is the ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of a compound.[12]

Compound 14f demonstrated potent activity against the Influenza A virus, with an IC₅₀ value comparable to the clinically used drug oseltamivir.[2] Notably, compound 8f exhibited a high selectivity index against Cox B3, indicating it is effective against the virus at concentrations that are not harmful to the host cells.[2][11] SAR studies from this work indicated that incorporating an acetyl group at the amino position was detrimental to activity against RNA viruses.[2][11]

Methodology Deep Dive: Key Experimental Protocols

The credibility of any antiviral efficacy claim rests on the robustness of the experimental methods used. The following protocols are foundational for the comparative analysis of antiviral compounds like indole-2-carboxylic acids.

Cytotoxicity Assay (CC₅₀ Determination) via MTT Method

Causality: Before assessing antiviral activity, it is imperative to determine the concentration range at which a compound is non-toxic to the host cells.[12][14] This ensures that any observed reduction in viral replication is a direct antiviral effect and not a consequence of cell death. The MTT assay is a reliable colorimetric method for measuring cell viability.[13]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[13] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of viable cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., A549, Vero) in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ environment to allow for cell attachment.[13]

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound (e.g., starting from 1000 µM) in a complete cell culture medium.[13]

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate. Include "cell control" wells (cells with fresh medium only) and "blank control" wells (medium only).[13]

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.[13]

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow formazan crystal formation.[13]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay (IC₅₀ Determination)

Causality: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and is widely used to determine the efficacy of an antiviral compound.[15][16] It directly measures the ability of a compound to inhibit the virus's capacity to infect, replicate, and cause cell-to-cell spread, which manifests as a "plaque" or a localized area of cell death.[15]

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium (like agarose) containing various concentrations of the antiviral compound. The overlay restricts the spread of progeny virions to adjacent cells, so each infectious particle forms a discrete plaque. The reduction in the number of plaques in treated wells compared to untreated wells indicates the compound's antiviral activity.[15][17]

Plaque_Reduction_Workflow A 1. Seed Host Cells in 24-well plate B 2. Incubate to form confluent monolayer A->B C 3. Infect monolayer with ~50-100 PFU of virus B->C D 4. Adsorption Period (e.g., 90 min at 37°C) C->D E 5. Aspirate inoculum & add semi-solid overlay containing serial dilutions of compound D->E F 6. Incubate for 7-10 days for plaque formation E->F G 7. Fix cells (e.g., 10% Formalin) F->G H 8. Stain monolayer (e.g., 0.8% Crystal Violet) G->H I 9. Count plaques (clear zones) H->I J 10. Calculate % inhibition vs. untreated control I->J K 11. Determine IC₅₀ value via non-linear regression J->K

Caption: Workflow for the Plaque Reduction Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until they form a confluent monolayer.[17]

  • Infection: Aspirate the medium and inoculate the cell monolayers with a virus suspension calculated to produce 40-80 plaque-forming units (PFU) per well.[17]

  • Adsorption: Allow the virus to adsorb to the cells by incubating for 90 minutes at 37°C.[17]

  • Treatment and Overlay: After adsorption, remove the virus inoculum. Immediately add 1.5 mL of an overlay medium (e.g., 0.4% agarose in MEM with 5% FBS) containing the appropriate serial dilutions of the test compound. Three wells should be used for each concentration.[17]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days, or until clear plaques are visible in the control wells (no drug).[17]

  • Plaque Visualization: Fix the cell monolayers with 10% formalin. After fixing, remove the overlay and stain the cells with a 0.8% crystal violet solution. Viable cells will stain purple, while plaques will appear as clear, unstained zones.[17]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC₅₀ is then determined by plotting the percentage of inhibition against the compound concentrations and applying non-linear regression analysis.[17]

Virus Yield Reduction Assay

Causality: While plaque reduction assays measure the inhibition of infection and spread, the virus yield reduction assay directly quantifies the production of new, infectious progeny virus particles from infected cells in the presence of an antiviral agent.[18][19][20] This provides a highly quantitative measure of a drug's impact on one or more steps of the viral replication cycle.

Principle: This is a two-stage assay. In the first stage, host cells are infected with a virus at a high multiplicity of infection (MOI) and incubated with the antiviral compound for a full replication cycle. In the second stage, the supernatant (containing progeny virus) is harvested, serially diluted, and titrated on fresh cell monolayers to determine the viral titer, typically by a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) endpoint dilution.[18][21]

Step-by-Step Protocol:

  • Infection and Treatment: Grow monolayer cultures of host cells in 96-well plates. Infect the cells with the virus (a higher MOI is often used to ensure all cells are infected) and add serial dilutions of the test compound.[22]

  • Incubation: Incubate the plates for a period equivalent to one full viral replication cycle (e.g., 24-48 hours).

  • Harvest Progeny Virus: Following incubation, collect the cell culture supernatants, which contain the newly produced virus particles. Cell lysates can also be prepared.[22]

  • Titration: Perform serial dilutions of the harvested supernatants.

  • Quantification: Add these dilutions to fresh, uninfected cell monolayers in a separate 96-well plate. The amount of infectious virus in the harvest is then quantified using a standard titration method, such as a plaque assay (as described above) or a TCID₅₀ assay.[21][22]

  • Data Analysis: The viral titers (in PFU/mL or TCID₅₀/mL) from the drug-treated cultures are compared to the titers from untreated control cultures. The concentration of the compound that reduces the virus yield by a certain amount (e.g., 90% or 99%) is then calculated.

Conclusion

The indole-2-carboxylic acid scaffold represents a highly versatile and potent platform for the discovery of novel antiviral agents. The remarkable success in developing derivatives that act as powerful HIV-1 integrase inhibitors, with compounds like 20a reaching sub-micromolar efficacy, underscores the potential of this chemical class.[1][5] Furthermore, the demonstrated broad-spectrum activity against other viruses, such as Influenza A and Coxsackievirus B3, opens exciting new avenues for research.[2][10] A thorough understanding and rigorous application of foundational virological assays—cytotoxicity, plaque reduction, and yield reduction—are critical for the accurate evaluation and comparative analysis of these promising compounds. This guide provides the strategic framework and detailed methodologies necessary to advance the development of indole-2-carboxylic acid-based therapeutics to combat viral diseases.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
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  • In Vitro Antiviral Testing.
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of research programs. The target of our investigation, 6,7-dimethyl-1H-indole-2-carboxylic acid, is a substituted indole, a privileged scaffold in medicinal chemistry. Its precise structure, particularly the substitution pattern on the benzene ring, dictates its steric and electronic properties, which in turn govern its molecular interactions.

This guide provides a comprehensive, multi-technique spectroscopic workflow to definitively confirm the structure of 6,7-dimethyl-1H-indole-2-carboxylic acid. We will move beyond a simple recitation of data, explaining the causal logic behind spectral patterns and using a comparative approach with the parent compound, indole-2-carboxylic acid, to highlight key structural markers. This document is intended for researchers who require not just data, but a validated, trustworthy, and expert-driven methodology for structural elucidation.

Part 1: The Spectroscopic Signature - A Predictive Analysis

Before stepping into the laboratory, a seasoned scientist first predicts the expected spectral output based on the putative structure. This predictive exercise is crucial for identifying the most informative spectroscopic signals and for quickly spotting deviations that might indicate an incorrect structure or the presence of impurities.

Molecular Structure and Atom Numbering

To ensure clarity in our spectral assignments, we will use the standard IUPAC numbering for the indole ring system.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Confirmation Sample Synthesized Compound (6,7-dimethyl-1H-indole-2-carboxylic acid) NMR_Prep Dissolve in DMSO-d6 (~10 mg/0.7 mL) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use neat on ATR Sample->IR_Prep MS_Prep Dissolve in MeOH/H2O (~1 mg/mL) Sample->MS_Prep NMR ¹H, ¹³C, DEPT NMR (400 MHz+) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS High-Resolution MS (ESI or EI) MS_Prep->MS Analysis Correlate & Assign Signals NMR->Analysis IR->Analysis MS->Analysis Comparison Compare with Expected & Reference Data Analysis->Comparison Structure Structure Confirmed Comparison->Structure

Caption: A validated workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the dried compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively solubilizes both the carboxylic acid and the indole N-H protons, allowing for their observation.

  • Acquisition: Record ¹H, ¹³C, and DEPT-135 spectra on a spectrometer with a field strength of at least 400 MHz.

  • Data Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).

Interpretation of Expected Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.5-13.0 (s, 1H, broad): This very downfield and broad signal is characteristic of the carboxylic acid proton (-COOH), which is acidic and engages in hydrogen bonding. [1] * δ ~11.5-11.8 (s, 1H, broad): This signal corresponds to the indole N-H proton. Its broadness is due to quadrupole coupling with the nitrogen atom and exchange with any trace water. [1][2] * δ ~7.3 (d, 1H, J ≈ 8.0 Hz): Aromatic proton H-4. It appears as a doublet due to coupling with H-5.

    • δ ~7.1 (s, 1H): Proton H-3 on the pyrrole ring, which typically appears as a singlet in 2-substituted indoles.

    • δ ~6.9 (d, 1H, J ≈ 8.0 Hz): Aromatic proton H-5. It is a doublet due to coupling with H-4.

    • δ ~2.4 (s, 3H): Singlet corresponding to one of the methyl groups (e.g., C7-CH₃).

    • δ ~2.3 (s, 3H): Singlet for the second methyl group (e.g., C6-CH₃). The exact assignment requires 2D NMR (NOESY), but their presence as two distinct singlets is crucial.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~165.0: Carboxylic acid carbonyl carbon (C=O). These typically appear in the 165-185 δ range. [3] * δ ~130-140: Quaternary carbons C-2, C-3a, C-6, C-7, and C-7a. DEPT-135 will confirm C-6 and C-7 are quaternary.

    • δ ~120-125: Aromatic methine carbon (CH), likely C-4.

    • δ ~110-115: Aromatic methine carbon (CH), likely C-5.

    • δ ~105.0: Pyrrole ring methine carbon (CH), C-3.

    • δ ~20.0: Methyl carbon (CH₃).

    • δ ~15.0: Second methyl carbon (CH₃).

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background scan first, then process the sample spectrum to show absorbance or transmittance.

Interpretation of Key Bands:

  • 3300-2500 cm⁻¹ (very broad, strong): This dominant, wide absorption is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch. [3][4][5][6]Its breadth often partially obscures the C-H stretching signals.

  • ~3350 cm⁻¹ (sharp, medium): This peak, often appearing as a shoulder on the broad O-H band, is characteristic of the N-H stretching vibration of the indole ring. [7]* ~2950-2850 cm⁻¹ (medium-weak): Aliphatic C-H stretching from the two methyl groups.

  • ~1690 cm⁻¹ (strong, sharp): This is the C=O (carbonyl) stretching vibration of the carboxylic acid. Its position below 1700 cm⁻¹ is indicative of conjugation with the indole ring and dimerization through hydrogen bonding. [3][4]* ~1450-1600 cm⁻¹ (multiple bands, medium): Aromatic C=C stretching vibrations from the indole ring.

  • ~1320-1210 cm⁻¹ (strong): C-O stretching vibration associated with the carboxylic acid group. [4]

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid for positive ion mode ESI, or use a direct insertion probe for EI.

  • Acquisition: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition. Perform tandem MS (MS/MS) on the molecular ion to analyze fragmentation patterns.

  • Data Processing: Analyze the spectrum to identify the molecular ion peak and key fragment ions. Use the exact mass to confirm the elemental formula.

Interpretation of Expected Data:

  • Molecular Ion (M+H)⁺: For C₁₁H₁₁NO₂, the expected monoisotopic mass is 189.0790. An HRMS measurement should match this value within a few ppm (e.g., 189.0792).

  • Key Fragmentation Pattern (MS/MS of m/z 189):

    • m/z 171: Loss of H₂O (18 Da).

    • m/z 144: Loss of the carboxyl group as COOH (45 Da). This is a highly characteristic fragmentation for indole carboxylic acids. [8][9]This fragment (C₁₀H₁₀N⁺) corresponds to the 6,7-dimethylindole radical cation.

    • m/z 130: Further fragmentation may lead to characteristic indole fragments. [10]

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-spectroscopic approach, a researcher can build an unassailable case for the structure of 6,7-dimethyl-1H-indole-2-carboxylic acid. The ¹H NMR confirms the A-B system of the aromatic protons and the presence of two distinct methyl groups. The ¹³C NMR and DEPT experiments validate the carbon skeleton, including the critical quaternary carbons at positions 6 and 7. Infrared spectroscopy provides definitive evidence for the key N-H, C=O, and O-H functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition, and its fragmentation pattern is fully consistent with the proposed structure. This integrated and comparative methodology exemplifies the principles of scientific integrity, providing a trustworthy and authoritative confirmation of molecular identity.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 509. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • mzCloud. (2014). Indole-2-carboxylic acid. [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

  • Ferreira, R., et al. (2013). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... ResearchGate. [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • de Souza, J. D., et al. (2020). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • LibreTexts. (2024). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Michalska, D., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3225. [Link]

  • de Almeida, M. V., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(1), 983-1002. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • Zhang, W., et al. (2023). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Marine Drugs, 21(9), 488. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). Molecules. [Link]

  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2025). ResearchGate. [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). [Link]

  • Carboxylic Acid Ir Spectrum. (n.d.). [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

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A Comparative Guide to the NMDA Receptor Affinity of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and pharmacologists navigating the complex landscape of N-methyl-D-aspartate (NMDA) receptor modulation, the indole-2-carboxylate scaffold represents a pivotal class of antagonists targeting the glycine co-agonist site. This guide offers an in-depth comparison of the NMDA receptor affinity of various indole-2-carboxylate derivatives, supported by experimental data and detailed protocols. Our objective is to provide a comprehensive resource that elucidates the structure-activity relationships (SAR) governing the potency and selectivity of these compounds, thereby empowering informed decisions in drug discovery and neuroscience research.

The NMDA Receptor: A Key Player in Synaptic Plasticity and a Therapeutic Target

The NMDA receptor is a ligand-gated ion channel crucial for excitatory neurotransmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1][2][3][4] The influx of Ca²⁺ through the NMDA receptor channel is a critical trigger for downstream signaling cascades that underpin synaptic plasticity, learning, and memory.[1][5] However, excessive NMDA receptor activity can lead to excitotoxicity, a pathological process implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. This dual role makes the NMDA receptor a compelling target for therapeutic intervention.

Indole-2-carboxylates have emerged as a significant class of competitive antagonists that act at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[6][7][8] By blocking the action of the co-agonist, these compounds effectively inhibit NMDA receptor function, offering a potential avenue for neuroprotection.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 (Co-agonist) Indole_2_carboxylate Indole-2-carboxylate (Antagonist) Indole_2_carboxylate->NMDA_Receptor Blocks Glycine Site Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Comparative Analysis of Binding Affinities

The affinity of indole-2-carboxylate derivatives for the NMDA receptor glycine site is highly dependent on the substitution pattern on the indole ring. The following table summarizes the binding affinities (Ki values) of a series of indole-2-carboxylates, providing a clear comparison of their potencies. The data presented here are derived from radioligand binding assays using [³H]glycine.

CompoundR5R6R3Ki (µM)
1 (Indole-2-carboxylic acid)HHH>100
2 ClHH10.2
3 HClH3.8
4 (2-Carboxy-6-chloro-3-indoleacetic acid)HClCH₂COOH1.6
5 HClCH₂CONH₂0.85
6 HClCH₂CONH(n-propyl)0.23
7 HBrH2.5
8 HFH15.0

Data compiled from multiple sources for illustrative purposes. Ki values represent the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Structure-Activity Relationship (SAR) Insights:
  • Halogen Substitution: Substitution with a halogen at the C-6 position of the indole ring, particularly chlorine (Cl), significantly enhances binding affinity compared to the unsubstituted parent compound.[7] A bromine (Br) at C-6 also improves affinity, though to a lesser extent than chlorine, while a fluorine (F) is less favorable. Substitution at the C-5 position is generally less effective than at C-6.

  • C-3 Position Substituents: The nature of the substituent at the C-3 position plays a critical role in determining potency. The introduction of an acetic acid group (as in compound 4 ) improves affinity.[7] Further modification to an acetamide (compound 5 ) and particularly an N-propylacetamide (compound 6 ) leads to a substantial increase in binding affinity, with N-propyl-2-carboxy-6-chloro-3-indoleacetamide being one of the most potent compounds in this series.[7] This suggests that a hydrogen bond donor/acceptor group at this position is crucial for interaction with the receptor.

Beyond the Glycine Site: NR2B Subtype Selectivity

While many indole-2-carboxylates target the glycine site on the GluN1 subunit, modifications to the core structure can impart selectivity for different NMDA receptor subtypes. A notable example is the development of indole-2-carboxamides as selective antagonists for the NR2B subunit .[9][10][11] These compounds represent a distinct class from the glycine site antagonists and offer a different mechanism for modulating NMDA receptor function.

Compound ClassPrimary TargetMechanism of ActionTherapeutic Potential
Indole-2-carboxylates NMDA Receptor Glycine Site (GluN1)Competitive Antagonist of Glycine Co-agonistNeuroprotection in stroke, epilepsy
Indole-2-carboxamides NMDA Receptor NR2B SubunitAllosteric ModulatorTreatment of chronic pain, depression

This highlights the versatility of the indole scaffold in generating ligands with diverse pharmacological profiles at the NMDA receptor.

Experimental Protocol: [³H]Glycine Competition Binding Assay

The following is a detailed protocol for a radioligand competition binding assay to determine the affinity of test compounds for the NMDA receptor glycine site using [³H]glycine. This protocol is a composite of standard methodologies described in the literature.

Binding_Assay_Workflow cluster_incubation_details Incubation Components start Start prep_membranes 1. Prepare Rat Brain Cortical Membranes start->prep_membranes incubation 2. Incubation prep_membranes->incubation filtration 3. Rapid Filtration incubation->filtration scintillation 4. Scintillation Counting filtration->scintillation analysis 5. Data Analysis (IC₅₀ and Ki determination) scintillation->analysis end End analysis->end membranes Membrane Suspension radioligand [³H]Glycine buffer Assay Buffer test_compound Test Compound (Varying Concentrations) nonspecific Unlabeled Glycine (for non-specific binding)

1. Materials and Reagents:

  • Radioligand: [³H]Glycine (specific activity ~40-60 Ci/mmol)

  • Membrane Source: Whole rat brains (minus cerebellum and brainstem)

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-acetate, pH 7.4

  • Unlabeled Ligand: Glycine (for determination of non-specific binding)

  • Test Compounds: Indole-2-carboxylate derivatives

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester

  • Scintillation Cocktail and Counter

2. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step three times to wash the membranes.

  • After the final wash, resuspend the pellet in Assay Buffer at a protein concentration of approximately 1 mg/mL.

  • Store the membrane preparation at -80°C until use.

3. Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Glycine (final concentration ~10-20 nM), and 100 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled glycine (final concentration 1 mM), 50 µL [³H]Glycine, and 100 µL membrane suspension.

    • Competition Binding: 50 µL of test compound at various concentrations, 50 µL [³H]Glycine, and 100 µL membrane suspension.

  • Incubate the plate at 4°C for 30 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Indole-2-carboxylates are a well-established and versatile class of NMDA receptor antagonists with a clear structure-activity relationship at the glycine co-agonist site. The potency of these compounds can be significantly enhanced through strategic substitutions on the indole ring, particularly at the C-3 and C-6 positions. Furthermore, modifications to the core scaffold can lead to compounds with distinct pharmacological profiles, such as NR2B subtype-selective antagonists. The experimental data and protocols provided in this guide offer a solid foundation for researchers to compare and evaluate different indole-2-carboxylate derivatives in their quest for novel and effective modulators of NMDA receptor function.

References

  • Hansen, K. B., Yi, F., Percy, A. J., MacLean, D. M., & Traynelis, S. F. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1081–1105. [Link]

  • Escoto-Delgadillo, M., Vazquez-Valls, E., González-Castañeda, R. E., & Beas-Zarate, C. (2013). Structure and function of NMDA-type glutamate receptor subunits. Neurología (English Edition), 28(5), 293-301. [Link]

  • Yuan, H., Hansen, K. B., & Traynelis, S. F. (2008). Structure and Function of the NMDA Receptor. Semantic Scholar. [Link]

  • Vyklicky, L., Korinek, M., Smejkalova, T., Balik, A., Krausova, B., Kaniakova, M., ... & Cerny, J. (2014). Structure, function, and pharmacology of NMDA receptor channels. Physiological research, 63(Suppl 1), S191. [Link]

  • Zhu, S., & Paoletti, P. (2015). Structural insights into NMDA receptor pharmacology. Portland Press. [Link]

  • Compton, R. P., Hood, W. F., Monahan, J. B., & Lanthorn, T. H. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139-147. [Link]

  • Gray, N. M., Dappen, M. S., Cheng, B. K., Cordi, A. A., Biesterfeldt, J. P., Hood, W. F., & Monahan, J. B. (1991). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of medicinal chemistry, 34(4), 1283-1292. [Link]

  • Monahan, J. B., Corpus, V. M., Hood, W. F., Thomas, J. W., & Compton, R. P. (1989). Characterization of a strychnine-insensitive [3H]glycine recognition site as a modulatory site of the N-methyl-D-aspartate receptor complex. Journal of neurochemistry, 53(2), 370-375. [Link]

  • Borza, I., Kolok, S., Ignácz-Szendrei, G., Greiner, I., Tárkányi, G., Galgóczy, K., ... & Domány, G. (2005). Indole-2-carboxamidines as novel NR2B selective NMDA receptor antagonists. Bioorganic & medicinal chemistry letters, 15(24), 5439-5441. [Link]

  • Hood, W. F., Compton, R. P., & Monahan, J. B. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Pharmacology and Experimental Therapeutics, 262(2), 654-660. [Link]

  • Farkas, S., Borza, I., Tárkányi, G., Gacsályi, I., Gere, A., Csongor, É. A., ... & Domány, G. (2003). Selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides. Journal of medicinal chemistry, 46(26), 5643-5651. [Link]

  • Fadda, E., Danysz, W., Wroblewski, J. T., & Costa, E. (1988). Allosteric modulation of [3H]-CGP39653 binding through the glycine site of the NMDA receptor: further studies in rat and human brain. Neuropharmacology, 27(11), 1183-1185. [Link]

  • Kemp, J. A., Foster, A. C., & Wong, E. H. (1987). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611-1613. [Link]

  • Tafesse, F. G., Chanda, P. K., Green, M., Knafels, J. D., Mony, L., Pandit, J., ... & Paoletti, P. (2016). A novel binding mode reveals two distinct classes of NMDA receptor GluN2B-selective antagonists. Molecular pharmacology, 89(3), 343-356. [Link]

  • Gray, N. M., Dappen, M. S., Cheng, B. K., Cordi, A. A., Biesterfeldt, J. P., Hood, W. F., & Monahan, J. B. (2002). ChemInform Abstract: Novel Indole-2-carboxylates as Ligands for the Strychnine-Insensitive N-Methyl-D-aspartate-Linked Glycine Receptor. ResearchGate. [Link]

  • Bonito-Oliva, A., Pignatelli, M., Spila, J., & Wess, J. (2001). Glycine stimulates [3H]noradrenaline release by activating a strychnine-sensitive receptor present in rat hippocampus. British journal of pharmacology, 133(6), 917-924. [Link]

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A Comparative Guide to the Synthetic Validation of 6,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The specific derivative, 6,7-dimethyl-1H-indole-2-carboxylic acid, serves as a crucial building block for more complex molecules, including potential HIV-1 integrase inhibitors.[3] Consequently, the development of an efficient, scalable, and reliable synthetic route is of paramount importance for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 6,7-dimethyl-1H-indole-2-carboxylic acid, with a focus on the Reissert and Fischer Indole syntheses. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Overview of Synthetic Strategies

The synthesis of indole-2-carboxylic acids can be broadly approached through several classic and modern named reactions. For the target molecule, 6,7-dimethyl-1H-indole-2-carboxylic acid, the most relevant and historically significant methods are the Reissert and Fischer indole syntheses. Both routes offer distinct advantages and disadvantages regarding starting material availability, reaction conditions, and overall efficiency.

Route 1: The Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for preparing indoles from o-nitrotoluenes.[4][5] This pathway is particularly advantageous as it utilizes commercially available or readily synthesized starting materials. The general mechanism involves two key steps: a Claisen-type condensation followed by a reductive cyclization.[4][5]

Mechanistic Rationale

The synthesis begins with the condensation of 3,4-dimethyl-1-nitrobenzene (o-nitro-xylene) with diethyl oxalate.[4][6] This reaction is typically facilitated by a strong base, such as potassium ethoxide, which has been shown to give superior results compared to sodium ethoxide.[4][5] The base deprotonates the benzylic methyl group of the nitrotoluene, generating a carbanion that subsequently attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms an intermediate, ethyl 3-(3,4-dimethyl-2-nitrophenyl)-2-oxopropanoate.

The second stage is the reductive cyclization of this intermediate. Various reducing agents can be employed, including zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation.[4][7][8] The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the adjacent ketone. Subsequent dehydration yields the aromatic indole ring.[9]

Visualizing the Reissert Pathway

Reissert_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization cluster_product Final Product 3,4-Dimethyl-1-nitrobenzene 3,4-Dimethyl-1-nitrobenzene Condensation Claisen Condensation (KOC2H5, EtOH) 3,4-Dimethyl-1-nitrobenzene->Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation Intermediate\n(Ethyl 3-(3,4-dimethyl-2-nitrophenyl)\n-2-oxopropanoate) Intermediate (Ethyl 3-(3,4-dimethyl-2-nitrophenyl) -2-oxopropanoate) Condensation->Intermediate\n(Ethyl 3-(3,4-dimethyl-2-nitrophenyl)\n-2-oxopropanoate) Reduction Reductive Cyclization (e.g., Zn/AcOH) Product 6,7-Dimethyl-1H-indole- 2-carboxylic acid Reduction->Product Intermediate\n(Ethyl 3-(3,4-dimethyl-2-nitrophenyl)\n-2-oxopropanoate)->Reduction

Caption: Workflow for the Reissert Synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid.

Route 2: The Fischer Indole Synthesis via Japp-Klingemann Reaction

The Fischer indole synthesis is arguably the most famous and widely used method for indole synthesis.[10][11] It involves the acid-catalyzed cyclization of an arylhydrazone.[10][11] For the synthesis of indole-2-carboxylic acids, the required arylhydrazone intermediate is conveniently prepared using the Japp-Klingemann reaction.[12][13][14] This combined approach avoids the need to handle potentially unstable arylhydrazines directly.

Mechanistic Rationale

The synthesis commences with the diazotization of 3,4-dimethylaniline. The resulting diazonium salt is then reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate, under basic or acidic conditions.[15] This is the Japp-Klingemann reaction, which proceeds through an azo intermediate that rearranges to form the stable ethyl 2-((3,4-dimethylphenyl)hydrazono)propanoate.[12][15]

The second phase is the Fischer cyclization. The prepared hydrazone is heated in the presence of a strong acid catalyst, like polyphosphoric acid (PPA) or gaseous HCl in ethanol.[11][15] The reaction proceeds via a[15][15]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[11][16] This is followed by cyclization and elimination of ammonia to form the indole ring.[11] A final hydrolysis step (saponification) of the resulting ester yields the desired 6,7-dimethyl-1H-indole-2-carboxylic acid.

Visualizing the Fischer/Japp-Klingemann Pathway

Fischer_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Japp-Klingemann cluster_step2 Step 2: Fischer Cyclization & Hydrolysis cluster_product Final Product 3,4-Dimethylaniline 3,4-Dimethylaniline Diazotization Diazotization (NaNO2, HCl) 3,4-Dimethylaniline->Diazotization Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate JK_Reaction Japp-Klingemann Reaction Ethyl 2-methylacetoacetate->JK_Reaction Diazotization->JK_Reaction Diazonium Salt Hydrazone Intermediate Hydrazone Intermediate JK_Reaction->Hydrazone Intermediate Fischer Fischer Cyclization (Acid Catalyst, Heat) Ester Intermediate Ester Intermediate Fischer->Ester Intermediate Ethyl 6,7-dimethyl-1H- indole-2-carboxylate Hydrolysis Saponification (e.g., KOH, H3O+) Product 6,7-Dimethyl-1H-indole- 2-carboxylic acid Hydrolysis->Product Hydrazone Intermediate->Fischer Ester Intermediate->Hydrolysis

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective cross-referencing of spectroscopic data for the structural elucidation and purity assessment of indole-2-carboxylic acid and its derivatives. By integrating insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to empower researchers to confidently characterize these vital heterocyclic compounds.

The Critical Role of Spectroscopic Cross-Referencing in Drug Discovery

Indole-2-carboxylic acid and its analogs are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis and functionalization are pivotal in the development of new drugs. Consequently, the unambiguous structural confirmation and purity assessment of these molecules are paramount. No single analytical technique can definitively characterize a novel compound. Instead, a multi-technique approach, or cross-referencing, is the gold standard. This guide delves into the practical application of ¹H NMR, ¹³C NMR, IR, and MS for the robust characterization of this important class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For indole-2-carboxylic acid derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of an indole-2-carboxylic acid derivative reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Key Diagnostic Signals for the Indole-2-Carboxylic Acid Core:

  • N-H Proton: A broad singlet typically observed far downfield (δ 11.0-12.0 ppm), the chemical shift of which is highly dependent on solvent and concentration.

  • Carboxylic Acid Proton: Another broad singlet, usually found even further downfield (δ 12.0-13.0 ppm).

  • H3 Proton: A singlet or a small doublet (if coupled to N-H) appearing around δ 7.0-7.5 ppm. Its chemical shift is sensitive to the electronic nature of substituents on the benzene ring.

  • Aromatic Protons (H4, H5, H6, H7): These protons on the benzene ring resonate in the aromatic region (δ 7.0-8.0 ppm). Their chemical shifts and coupling patterns are exquisitely sensitive to the position and nature of substituents, providing a wealth of structural information. Electron-donating groups (e.g., -OCH₃, -CH₃) will shield these protons, shifting them upfield, while electron-withdrawing groups (e.g., -NO₂, -Cl) will deshield them, causing a downfield shift.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms and information about their hybridization and electronic environment.

Characteristic ¹³C Chemical Shifts for the Indole-2-Carboxylic Acid Backbone:

  • Carboxylic Carbonyl (C=O): This quaternary carbon typically resonates in the downfield region of the spectrum, around δ 165-175 ppm.

  • C2 Carbon: The carbon to which the carboxylic acid is attached, appears around δ 130-140 ppm.

  • Aromatic and Heterocyclic Carbons: The remaining carbons of the indole ring are found in the δ 100-140 ppm range. The specific chemical shifts are influenced by substituent effects, which can be predicted and analyzed to confirm substitution patterns.

Comparative ¹H and ¹³C NMR Data for Indole-2-Carboxylic Acid Derivatives

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for indole-2-carboxylic acid and a selection of its derivatives. All data is reported in ppm (δ) and was recorded in DMSO-d₆, unless otherwise specified.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundN-HCOOHH3H4H5H6H7Other
Indole-2-carboxylic acid~11.8~13.0~7.26~7.67~7.14~7.08~7.48
5-Methoxyindole-2-carboxylic acid~11.6~12.9~7.05~7.37-~6.93~7.113.77 (-OCH₃)
5-Methylindole-2-carboxylic acid~11.6~12.8~7.10~7.45~6.95-~7.302.38 (-CH₃)
4-Chloroindole-2-carboxylic acid--~7.30-~7.15~7.25~7.50
6-Nitroindole-2-carboxylic acid--~7.60~8.40~8.00-~7.70
7-Methoxyindole-2-carboxylic acid~11.7~12.9~7.20~7.10~6.80~7.00-3.90 (-OCH₃)
7-Methylindole-2-carboxylic acid~11.7~12.9~7.15~7.45~6.95~6.90-2.45 (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC2C3C3aC4C5C6C7C7aCOOHOther
Indole-2-carboxylic acid~137.5~107.9~127.8~121.5~122.1~120.0~112.5~136.9~164.2
5-Methoxyindole-2-carboxylic acid~132.8~102.8~128.8~114.1~154.3~113.1~102.5~131.7~164.555.2 (-OCH₃)
5-Methylindole-2-carboxylic acid~137.2~107.5~127.6~121.3~130.0~123.6~112.2~135.2~164.321.1 (-CH₃)
4-Chloroindole-2-carboxylic acid~136.5~106.0~128.5~125.0~122.0~120.5~111.0~136.0~163.5
6-Nitroindole-2-carboxylic acid~139.0~109.0~125.0~118.0~116.0~143.0~110.0~138.0~163.0
7-Methoxyindole-2-carboxylic acid~131.0~104.0~127.0~115.0~121.0~110.0~145.0~125.0~164.056.0 (-OCH₃)
7-Methylindole-2-carboxylic acid~137.0~107.0~128.0~122.0~120.0~121.0~120.5~136.5~164.016.5 (-CH₃)

Note: The presented data are compiled from various sources and represent typical values. Actual chemical shifts can vary depending on the specific experimental conditions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. For indole-2-carboxylic acid derivatives, the IR spectrum provides clear evidence for the carboxylic acid and the N-H group.

Key Vibrational Frequencies:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.[1]

  • N-H Stretch: A sharp to moderately broad peak appears around 3300-3500 cm⁻¹. The position and shape depend on the extent of hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is present between 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group. Conjugation with the indole ring system typically lowers this frequency.[1]

  • C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region correspond to the aromatic and heterocyclic ring vibrations.

Table 3: Key IR Absorption Data (cm⁻¹)

CompoundO-H Stretch (COOH)N-H StretchC=O Stretch
Indole-2-carboxylic acid2500-3300 (broad)~3400~1680
5-Methoxyindole-2-carboxylic acid2500-3300 (broad)~3336-3342~1690
5-Methylindole-2-carboxylic acid2500-3300 (broad)~3350~1685
6-Nitroindole-2-carboxylic acid2500-3300 (broad)~3350~1700

Note: The IR data is based on typical values and may vary.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues. For indole-2-carboxylic acid derivatives, electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques.

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound.

  • Loss of COOH: A common fragmentation pathway is the loss of the carboxylic acid group (45 Da), leading to a significant [M-45]⁺ peak.

  • Decarboxylation: The loss of carbon dioxide (44 Da) to give an [M-44]⁺ peak is also frequently observed.

  • Substituent-Specific Fragmentations: The nature of the substituent on the indole ring will influence the fragmentation pattern, providing further structural confirmation.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Indole-2-carboxylic acid161144, 116, 89
5-Methoxyindole-2-carboxylic acid191176, 148, 133
5-Methylindole-2-carboxylic acid175158, 130
6-Nitroindole-2-carboxylic acid206160, 132
7-Methoxyindole-2-carboxylic acid191176, 148, 130
7-Methylindole-2-carboxylic acid175158, 130

Note: The fragmentation patterns are based on common pathways and may vary depending on the ionization method and energy.

Experimental Protocol: A Self-Validating System for Data Acquisition

The following protocol outlines a standardized workflow for acquiring high-quality spectroscopic data for a novel indole-2-carboxylic acid derivative.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Recrystallization or chromatography may be necessary.

  • NMR: Dissolve 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons (N-H and COOH).

  • IR (ATR): Place a small, representative amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • MS (ESI): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.

2. Data Acquisition:

  • NMR:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

    • Consider 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignment.

  • IR:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • MS:

    • Infuse the sample solution into the ESI source.

    • Acquire mass spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

3. Data Analysis and Cross-Referencing:

  • Process and analyze each spectrum individually to extract key parameters (chemical shifts, coupling constants, integration, vibrational frequencies, m/z values, and fragmentation patterns).

  • Cross-reference the information from all techniques. For example, the number of protons and carbons from NMR should be consistent with the molecular formula determined by high-resolution mass spectrometry. The functional groups identified by IR must be consistent with the structural fragments deduced from NMR.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical flow of information in the cross-referencing process for the structural elucidation of an indole-2-carboxylic acid derivative.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_integration Cross-Referencing and Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_analysis Chemical Shifts Coupling Constants Integration NMR->NMR_analysis IR IR Spectroscopy IR_analysis Functional Group Identification IR->IR_analysis MS Mass Spectrometry MS_analysis Molecular Weight Fragmentation MS->MS_analysis Integration Integrate & Correlate Data NMR_analysis->Integration IR_analysis->Integration MS_analysis->Integration Structure Propose & Refine Structure Integration->Structure

Caption: Workflow for Spectroscopic Data Cross-Referencing.

Conclusion: A Robust Strategy for Confident Characterization

The structural integrity of indole-2-carboxylic acid derivatives is fundamental to their application in drug discovery and development. By judiciously applying and cross-referencing data from NMR, IR, and Mass Spectrometry, researchers can achieve a high level of confidence in their structural assignments and purity assessments. This integrated spectroscopic approach provides a self-validating system, ensuring the reliability of the chemical entities being investigated and ultimately contributing to the advancement of medicinal chemistry.

References

  • NIST Chemistry WebBook. [Link][2][3][4][5][6]

  • SpectraBase. [Link][7][8][9]

  • PubChem. [Link][10][11][12][13]

  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][1]

Sources

A Comparative Analysis of the Anti-Cancer Properties of Indole-2-Carboxylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Among its derivatives, indole-2-carboxylic acid has emerged as a particularly promising scaffold for the development of novel anti-cancer agents.[4] This guide provides a comparative study of various indole-2-carboxylic acid analogs, detailing their anti-cancer properties, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this exciting field.

The Rationale for Targeting Cancer with Indole-2-Carboxylic Acid Analogs

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of more effective and less toxic therapeutic strategies.[1] Indole-containing compounds, both natural and synthetic, have demonstrated significant potential in oncology by modulating a variety of cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][5][6] The indole-2-carboxylic acid framework, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance anti-tumor efficacy and selectivity.[4] These analogs have been shown to target a diverse range of cancer types, including those that have developed resistance to conventional chemotherapeutic drugs.[5][6][7]

Comparative Anti-Cancer Activity of Indole-2-Carboxylic Acid Analogs

The anti-cancer efficacy of indole-2-carboxylic acid analogs is highly dependent on their specific chemical substitutions. These modifications influence their interaction with molecular targets and, consequently, their cytotoxic and cytostatic effects on cancer cells. The following table summarizes the in vitro anti-cancer activity of several recently developed indole-2-carboxylic acid analogs against various human cancer cell lines.

Compound IDTarget Cancer Cell Line(s)IC50/GI50 (µM)Reference Drug (IC50/GI50, µM)Key Findings & Putative Target(s)Source
C11 Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer); Bel-7402/5-Fu (Chemoresistant Liver Cancer)Not specified for all, but potent; 4.55 for Bel-7402/5-FuSorafenib (13.31 for Bel-7402/5-Fu)Targets 14-3-3η protein; induces G1-S phase cell cycle arrest and apoptosis.[7]
Compound 49 HL-60 (Leukemia)3.15UMI-77 (7.78)Selective Mcl-1 inhibitor.[7]
Compound Va Various (e.g., breast, lung)0.026 (GI50)Erlotinib (0.033)Potent EGFR inhibitor; also inhibits BRAFV600E and VEGFR-2.[8]
I(12) (bis 1,2,3-triazole derivative) MCF-7 (Breast), HeLa (Cervical)Potent (comparable to Cisplatin)CisplatinDNA cleavage activity.
Compound 7j (Melampomagnolide B conjugate) Leukemia and solid tumor cell lines0.03-0.30 (Leukemia); 0.05-0.40 (Solid tumors)Not specifiedPotent growth inhibition.[9]
Compound 7k (Melampomagnolide B conjugate) Leukemia and solid tumor cell lines0.04-0.28 (Leukemia); 0.04-0.61 (Solid tumors)Not specifiedPotent growth inhibition.[9]
Compound 5e (Indole-2-carboxamide) A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic)0.95, 0.80, 1.00 respectivelyDoxorubicin (1.20, 0.90, 1.40 respectively)Dual EGFR/CDK2 inhibitor; induces apoptosis.[10]

Elucidating the Mechanisms of Action: A Multi-faceted Approach

The anti-cancer effects of indole-2-carboxylic acid analogs are mediated through diverse and often interconnected mechanisms. A thorough understanding of these mechanisms is paramount for rational drug design and the identification of predictive biomarkers for patient stratification.

Induction of Apoptosis

A primary mechanism by which many indole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.[5][6] This can be achieved through the modulation of key signaling pathways, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[1][7] Some analogs also activate caspases, the executive enzymes of apoptosis, leading to the systematic dismantling of the cancer cell.[1]

Cell Cycle Arrest

Disruption of the cell cycle is another critical anti-cancer strategy employed by indole-2-carboxylic acid analogs.[11] By interfering with the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M), these compounds can inhibit cancer cell proliferation.[11] For instance, some derivatives have been shown to modulate the expression of key cell cycle regulators like p21 and p27.[11]

Inhibition of Key Kinases and Enzymes

Many indole-2-carboxylic acid analogs function as inhibitors of specific kinases and enzymes that are often dysregulated in cancer.[8][12] These include receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis, as well as intracellular signaling molecules like BRAF.[8] Furthermore, some analogs target enzymes involved in metabolic pathways that are essential for cancer cell survival, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[12]

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[3]

Experimental Workflows for Evaluating Anti-Cancer Properties

A robust and standardized set of in vitro assays is essential for the comparative evaluation of novel anti-cancer compounds. The following section details the protocols for key experiments used to characterize the anti-cancer properties of indole-2-carboxylic acid analogs.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indole-2-carboxylic acid analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow for Cytotoxicity Assessment

Detection of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[2]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the indole analogs at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.[12]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[2][12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[2]

Apoptosis_Detection_Workflow cluster_workflow Annexin V/PI Apoptosis Assay start Treat Cells with Indole Analogs harvest Harvest Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Apoptosis Detection via Annexin V/PI Staining

Analysis of Cell Cycle Distribution: Propidium Iodide (PI) Staining

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[1][6]

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cells with the indole analogs as described previously.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.[5][6]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.[1][6]

  • PI Staining: Add PI staining solution to the cells.[5][6]

  • Incubation: Incubate at room temperature for 5-10 minutes.[6]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[1]

Investigation of Protein Expression: Western Blotting

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate.[9] This is crucial for validating the molecular targets of the indole analogs and understanding their effects on signaling pathways.

Step-by-Step Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

Signaling_Pathway cluster_pathway Simplified Apoptosis Signaling Pathway Indole_Analog Indole-2-Carboxylic Acid Analog Bcl2 Bcl-2/Mcl-1 (Anti-apoptotic) Indole_Analog->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indole_Analog->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

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A Senior Application Scientist's Guide to Validating the Purity of 6,7-dimethyl-1H-indole-2-carboxylic acid using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assessment of purity for active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of drug development and chemical research. For a molecule like 6,7-dimethyl-1H-indole-2-carboxylic acid, a potential building block in novel therapeutics, ensuring its chemical integrity is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for purity validation. We will dissect the rationale behind developing a robust, stability-indicating HPLC-UV method, compare its performance against a generic approach, and provide a detailed, field-tested protocol. Furthermore, this guide will contrast HPLC with alternative purity assessment techniques, such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC), to provide a comprehensive analytical perspective.

The Analytical Challenge: Why Purity Matters

6,7-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound whose utility in medicinal chemistry is predicated on its precise structure. Impurities, even at trace levels, can have significant consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of a final drug product.[1] These impurities can originate from various stages, including the chemical synthesis, degradation, or storage.[1]

Common impurities in indole synthesis may include:

  • Starting Material Residues: Unreacted precursors from synthetic routes like the Fischer, Reissert, or Madelung syntheses.[2]

  • Reaction Byproducts: Incomplete cyclization, side-reactions, or dehalogenated products from catalytic hydrogenation steps can introduce structurally similar impurities that are often difficult to separate.[3]

  • Degradants: Indoles can be sensitive to light and air, leading to oxidation or polymerization products, which may manifest as a pinkish hue in the material.[4]

An effective analytical method must therefore be highly specific (selective) to separate the main compound from these potential impurities and sensitive enough to detect them at low levels.

Method Development Rationale: An Expert's Perspective

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, precision, and versatility.[5] Our goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method, one that can resolve the parent molecule from any potential degradants or process impurities.

Causality Behind Experimental Choices:

  • The Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point. Its nonpolar nature is ideal for retaining the moderately nonpolar indole ring system of our analyte. We select a column with high carbon load and end-capping to minimize peak tailing caused by interaction with residual silanols on the silica support.

  • The Mobile Phase (Eluent): The choice of mobile phase is critical for achieving optimal separation.

    • Organic Modifier: Acetonitrile (MeCN) is chosen over methanol due to its lower viscosity (leading to better efficiency) and lower UV cutoff, which is important for sensitive detection.

    • Aqueous Phase & pH Control: The carboxylic acid moiety on the analyte is ionizable. To ensure a consistent retention time and sharp peak shape, we must suppress this ionization. This is achieved by acidifying the mobile phase with a buffer. A phosphate buffer at a pH of approximately 3.0 is selected. This pH is well below the pKa of the carboxylic acid (~4-5), ensuring it remains in its protonated, less polar form, leading to better retention and symmetry on the C18 column. Phosphoric acid itself can be used for simpler mobile phases.[6]

  • The Detector: The indole ring system contains a strong chromophore, making UV-Vis detection the ideal choice. An analysis of the analyte's UV spectrum would reveal a maximum absorbance (λ-max) around 270-290 nm. Detecting at this wavelength provides high sensitivity for the analyte and related indole-containing impurities.

  • Isocratic vs. Gradient Elution: While an isocratic method (constant mobile phase composition) is simpler, a gradient method (composition changes over time) is superior for purity analysis. A gradient allows for the elution of highly retained, nonpolar impurities while ensuring the main peak is sharp and well-resolved from early-eluting polar impurities.

Comparative Analysis: Optimized vs. Generic HPLC Methods

The difference between a thoughtfully developed method and a generic, non-optimized one is stark. A generic method might use a simple methanol/water mobile phase without pH control, leading to poor peak shape and co-elution of critical impurities.

Parameter Optimized Gradient Method Generic Isocratic Method Why it Matters
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0)Methanol/Water (50:50)pH control prevents peak tailing of the acidic analyte, leading to better symmetry and resolution.
Elution Mode GradientIsocraticA gradient ensures that both early- and late-eluting impurities are detected within a reasonable runtime.
Resolution (Rs) > 2.0 between analyte and key impurities< 1.5 (potential co-elution)High resolution is critical to accurately quantify impurities that are structurally similar to the main peak.
Peak Tailing Factor 1.0 - 1.2> 1.8A tailing factor close to 1 indicates an efficient and specific interaction with the column, crucial for accurate integration.
Analysis Time ~15 minutes~10 minutesWhile slightly longer, the optimized method provides far more reliable and comprehensive purity information.

Detailed Experimental Protocol: The Validated HPLC Method

This protocol is grounded in the principles outlined in the United States Pharmacopeia (USP) chapter <621> on Chromatography and validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10][11]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: 6,7-dimethyl-1H-indole-2-carboxylic acid reference standard (>99.5% purity).

  • Sample: Test batch of 6,7-dimethyl-1H-indole-2-carboxylic acid.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 90
    12.0 90
    12.1 30

    | 15.0 | 30 |

Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Must be ≤ 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 1.0% for the five replicate injections.

Analysis Procedure
  • Perform a blank injection (diluent only) to ensure no baseline interference.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Integrate all peaks in the chromatograms, disregarding peaks from the blank and any peaks with an area less than 0.05% of the main peak area in the sample.

Calculation of Purity

The purity is determined by the area percent method.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Visualization of Workflows

A clear understanding of the process flow is essential for reproducibility and training.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing P1 Prepare Mobile Phases A & B P2 Prepare Sample & Standard Solutions H1 System Equilibration P2->H1 H2 System Suitability Test (SST Injections) H1->H2 H3 Blank Injection H2->H3 H4 Sample Injections H3->H4 D1 Integrate Chromatograms H4->D1 D2 Calculate Area % D1->D2 D3 Generate Report D2->D3

Caption: High-level workflow for HPLC purity validation.

Validation_Logic cluster_method Method Validation Parameters (ICH Q2 R1) Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Method Validated Analytical Method Method->Specificity can resolve impurities Method->Linearity gives proportional response to conc. Method->Accuracy measures the true value Method->Precision gives repeatable results Method->Robustness is unaffected by small changes

Caption: Core parameters for analytical method validation.

Comparison with Alternative Purity-Assessment Technologies

While HPLC is the predominant technique, other methods offer unique advantages and can be complementary.[12]

Technique Principle Advantages Disadvantages Best Use Case
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase.[7]High resolution, high sensitivity for chromophoric compounds, well-established, and easily validated.Requires a chromophore for UV detection, requires reference standards for impurity identification.Routine quality control, stability studies, and primary purity assessment for most small molecules.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[13][14]"Absolute" method (no analyte standard needed), provides structural information, non-destructive.[14]Lower sensitivity than HPLC, requires expensive instrumentation (NMR spectrometer), complex sample preparation.[13]Certifying reference standards, analyzing mixtures without standards for all components.
Differential Scanning Calorimetry (DSC) Measures the heat flow into a sample during a controlled temperature change. Impurities cause a melting point depression and broadening.[15][16]Fast, requires very small sample amounts, provides information on solid-state properties (polymorphism).Only applicable to crystalline solids with sharp melting points, not suitable for thermally labile compounds, purity must be >98% for accurate results.[12][15]Orthogonal check for high-purity crystalline materials, rapid screening.

Conclusion

The validation of purity for 6,7-dimethyl-1H-indole-2-carboxylic acid is most effectively and robustly achieved through a well-developed, gradient-based reversed-phase HPLC method with UV detection. By carefully selecting the column, controlling the mobile phase pH to suppress ionization, and operating in a gradient mode, this approach provides the necessary specificity and sensitivity to separate and quantify process-related impurities and potential degradants. This stands in stark contrast to generic, non-optimized methods which risk co-elution and inaccurate quantification. While techniques like qNMR and DSC serve valuable, often complementary, roles in material characterization and reference standard certification, HPLC remains the indispensable workhorse for routine quality control and stability testing in a drug development environment. Adherence to a rigorous, validated protocol, grounded in ICH and USP principles, ensures that the data generated is reliable, reproducible, and fit for its intended purpose.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • <621> CHROMATOGRAPHY. pharmacopeia.cn.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • Purity Determination by DSC. Creative Biolabs.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). database.ich.org.
  • Differential scanning calorimetry - Wikipedia. en.wikipedia.org.
  • Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • What do common indole impurities look like?ResearchGate.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.com.
  • New analytical methods for impurity detection. Select Science.
  • Identification and synthesis of impurities formed during sertindole preparation. PMC.
  • Synthesis and Chemistry of Indole. mans.edu.eg.

Sources

Safety Operating Guide

Proper Disposal of 6,7-dimethyl-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6,7-dimethyl-1H-indole-2-carboxylic acid, ensuring compliance with safety regulations and promoting a secure research environment. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, designed to be a self-validating system for your laboratory's Chemical Hygiene Plan.

Hazard Profile and Immediate Safety Considerations

6,7-dimethyl-1H-indole-2-carboxylic acid is an indole derivative that presents moderate health hazards upon exposure. Understanding these risks is the first step in safe handling and disposal. The primary hazards, as identified in the Safety Data Sheet (SDS), are summarized below.[1]

Table 1: Hazard Summary for 6,7-dimethyl-1H-indole-2-carboxylic Acid

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation upon contact.H315
Eye IrritationCauses serious eye irritation.H319
Respiratory IrritationMay cause respiratory irritation if inhaled.H335

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation from direct contact.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or fumes which may cause respiratory irritation.[1]

All operations involving this compound should be performed in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol

The disposal of 6,7-dimethyl-1H-indole-2-carboxylic acid must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1] The following workflow provides a systematic approach to its disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_dispose Storage & Final Disposal A 1. Characterize Waste: Is it pure compound, contaminated material, or an aqueous solution? B 2. Segregate Waste: Collect as solid organic waste. Do not mix with non-halogenated solvents or other waste streams. A->B Segregate based on form C 3. Select Container: Use a chemically compatible, sealable container in good condition. B->C Contain segregated waste D 4. Label Container: Attach 'Hazardous Waste' label with full chemical name and accumulation start date. C->D Properly identify E 5. Store Safely: Keep in a designated Satellite Accumulation Area (SAA). D->E Store until pickup F 6. Arrange Pickup: Contact institutional EHS for disposal by a licensed facility. E->F Final step

Caption: Disposal decision workflow for 6,7-dimethyl-1H-indole-2-carboxylic acid.

Waste Characterization and Segregation

The first crucial step is to correctly identify and segregate the waste stream.

  • Waste Identification : All materials contaminated with 6,7-dimethyl-1H-indole-2-carboxylic acid must be treated as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., weigh boats, filter paper, gloves, vials).

    • Residue in "empty" containers.

    • Solutions containing the compound.

  • Segregation : Proper segregation prevents dangerous reactions and facilitates compliant disposal.[2][3]

    • Solid Waste : Collect the pure compound and contaminated solids (gloves, paper towels, etc.) in a designated container for solid organic chemical waste.

    • Liquid Waste : If the compound is in a solvent, it should be collected as liquid hazardous waste. Do not mix with incompatible waste streams. For instance, while this compound is not halogenated, it is good practice to keep halogenated and non-halogenated solvent waste separate.[2]

Waste Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and regulatory compliance.

  • Container Selection :

    • Use a container that is chemically compatible with the indole carboxylic acid. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof screw-on cap.[4]

    • Do not use food-grade containers like milk jugs.[5]

  • Labeling :

    • The container must be labeled with the words "HAZARDOUS WASTE " before any waste is added.[4][6]

    • The label must include:

      • The full chemical name: "6,7-dimethyl-1H-indole-2-carboxylic Acid ". Avoid abbreviations or chemical formulas.[4]

      • The accumulation start date (the date the first piece of waste is added to the container).[4]

      • An accurate list of all contents, including any solvents and their approximate percentages.[4]

      • The name and contact information of the responsible researcher or laboratory supervisor.

On-Site Storage

Hazardous waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[4]

  • Safe Storage Practices :

    • Keep the container closed at all times except when adding waste. This is a common point of regulatory violation.

    • Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.

    • Segregate the container from incompatible materials. As a carboxylic acid, it should be stored away from strong bases.

Final Disposal Procedures

The ultimate disposal of 6,7-dimethyl-1H-indole-2-carboxylic acid must be handled by a licensed and approved waste disposal facility.

  • Professional Disposal : The Safety Data Sheet for this compound explicitly states to "Dispose of contents/container to an approved waste disposal plant".[1] This is the primary and mandatory disposal route.

    • Contact your Environmental Health and Safety (EHS) Office : Your institution's EHS department is the primary resource for arranging the pickup and disposal of hazardous waste. They will ensure that the disposal is conducted in compliance with all federal, state, and local regulations, including those set by the Environmental Protection Agency (EPA).[3][5][7]

    • Incineration : For many organic compounds, controlled incineration in a licensed facility is the preferred disposal method.[2] This process thermally decomposes the compound into less harmful substances.

    • Neutralization (for liquid waste streams) : As a carboxylic acid, it is chemically possible to neutralize aqueous solutions of this waste with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to form a carboxylate salt and water.[4][8][9] However, this should only be performed by trained personnel following a specific, EHS-approved protocol. The resulting neutralized solution may still require disposal as hazardous waste depending on its final composition and local regulations. Do not attempt neutralization without explicit approval and guidance from your EHS office.

Regulatory Framework

The management of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[3] Laboratories are also subject to the standards set by the Occupational Safety and Health Administration (OSHA), particularly the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which mandates the creation of a Chemical Hygiene Plan (CHP).[10][11] Your institution's CHP and EHS guidelines are the definitive resources for ensuring compliance.

Conclusion

The proper disposal of 6,7-dimethyl-1H-indole-2-carboxylic acid is not merely a procedural task but a critical component of a robust safety culture. By understanding the compound's hazards, implementing rigorous segregation and containment practices, and partnering with your institution's EHS office, you can ensure that this waste is managed in a manner that protects you, your colleagues, and the environment. Always prioritize safety and compliance by consulting the Safety Data Sheet and your local EHS guidelines before handling or disposing of any chemical.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. U.S. Department of Labor. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 6,7-dimethyl-1H-indole-2-carboxylic Acid. As a Senior Application Scientist, my aim is to equip you with not just a list of equipment, but a thorough understanding of the principles behind these recommendations to ensure your safety and the integrity of your research.

Core Principles of Protection When Handling Powdered Chemicals

6,7-dimethyl-1H-indole-2-carboxylic Acid is expected to be a solid, likely powdered, compound. Handling powders presents a significant risk of inhalation and contamination of surfaces.[6][7][8] The primary goal of your PPE and handling strategy should be to minimize the generation and dispersal of dust.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to utilize engineering controls to minimize exposure to airborne particles.[9]

  • Chemical Fume Hood: Whenever possible, handle 6,7-dimethyl-1H-indole-2-carboxylic Acid within a certified chemical fume hood.[7][8] This is especially critical when weighing or transferring the powder, as these activities are most likely to generate dust.

  • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure or a glove box is an excellent alternative to a standard fume hood, as it provides a draft-free environment while still capturing any airborne particles.[6]

  • Designated Work Area: Establish a designated area for working with this compound to prevent the spread of contamination.[6][7]

Essential Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling 6,7-dimethyl-1H-indole-2-carboxylic Acid, with detailed explanations below.

Body Part Recommended PPE Specifications and Rationale
Hands Double-gloving with nitrile glovesProvides a barrier against skin contact and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Nitrile offers good resistance to a range of chemicals.[2]
Eyes Chemical splash gogglesOffer 360-degree protection from airborne particles and splashes. Standard safety glasses do not provide a sufficient seal.[10][11][12]
Body Fully-fastened laboratory coatProtects the skin and personal clothing from contamination.[2]
Respiratory NIOSH-approved respirator (N95 or higher)Recommended when handling larger quantities of the powder or when engineering controls are not sufficient to prevent inhalation of dust.[2][10]
Face Face shield (in addition to goggles)Should be used when there is a significant risk of splashing or aerosol generation.
Hand Protection: Beyond a Single Pair of Gloves

Given that some indole derivatives can be toxic upon skin contact, double-gloving is a prudent measure. This involves wearing two pairs of nitrile gloves. The outer glove can be removed and disposed of immediately if it becomes contaminated, minimizing the risk of spreading the chemical. Always wash your hands thoroughly after handling the compound, even after removing your gloves.[9][13]

Eye and Face Protection: A Non-Negotiable Standard

Chemical splash goggles are essential to protect your eyes from airborne powder and potential splashes.[10][11][12] For procedures with a higher risk of dust generation, such as sonicating a solution or transferring large quantities of the powder, a face shield worn over the goggles provides an additional layer of protection for the entire face.

Respiratory Protection: When and Why

While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in certain situations. An N95 respirator is the minimum recommendation for protection against fine dust particles.[10] If you are working with large quantities of the powder or if your risk assessment indicates a higher potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be warranted.

Procedural Guidance for Safe Handling

The following workflow is designed to minimize your exposure to 6,7-dimethyl-1H-indole-2-carboxylic Acid.

Safe Handling Workflow Safe Handling Workflow for 6,7-dimethyl-1H-indole-2-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Double nitrile gloves - Chemical splash goggles - Lab coat prep_area Prepare designated work area in a fume hood or ventilated enclosure prep_ppe->prep_area weigh Weigh the compound using a tared container. Minimize dust generation. prep_area->weigh Proceed to handling transfer Carefully transfer the powder to the reaction vessel. weigh->transfer dissolve Add solvent to the powder to create a solution. This minimizes further dust risk. transfer->dissolve decontaminate Decontaminate surfaces with an appropriate solvent. dissolve->decontaminate Proceed to cleanup dispose_solid Dispose of solid waste in a designated, sealed container. decontaminate->dispose_solid dispose_liquid Dispose of liquid waste according to institutional protocols. decontaminate->dispose_liquid remove_ppe Remove PPE in the correct order: 1. Outer gloves 2. Goggles/Face shield 3. Lab coat 4. Inner gloves dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash hands thoroughly. remove_ppe->wash_hands

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.